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5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid Documentation Hub

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  • Product: 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid
  • CAS: 95312-32-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers and professiona...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The isoxazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of this target molecule makes it a valuable building block for novel chemical entities.

This document delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying reaction mechanisms, ensuring a thorough understanding for practical application in a laboratory setting.

Strategic Overview of the Synthetic Pathway

The synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is most effectively achieved through a three-step sequence, commencing with the preparation of a key β-keto ester intermediate. This intermediate then undergoes cyclocondensation to form the core isoxazole ring, followed by a final hydrolysis to yield the desired carboxylic acid.

Synthesis_Overview A Methoxyacetic acid B Ethyl 4-methoxy-3-oxobutanoate A->B Acylation & Condensation C Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate B->C Cyclocondensation with Hydroxylamine D 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid C->D Ester Hydrolysis

Caption: Overall synthetic workflow for 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid.

Step 1: Synthesis of the Key Intermediate: Ethyl 4-methoxy-3-oxobutanoate

The cornerstone of this synthetic approach is the β-keto ester, ethyl 4-methoxy-3-oxobutanoate. This compound provides the necessary carbon framework and functional groups for the subsequent isoxazole ring formation. While commercially available, its synthesis from readily accessible starting materials is a cost-effective alternative for large-scale preparations.[1] A common method involves the acylation of a malonate derivative with a methoxyacetyl precursor.[2]

Experimental Protocol: Synthesis of Ethyl 4-methoxy-3-oxobutanoate
  • Materials: Methoxyacetic acid, N,N'-Carbonyldiimidazole (CDI), Magnesium chloride, Triethylamine, Ethyl potassium malonate, Tetrahydrofuran (THF), Hydrochloric acid (HCl).

  • Procedure:

    • To a solution of methoxyacetic acid in anhydrous THF, add CDI in portions at room temperature. Stir the mixture until the evolution of CO2 ceases, indicating the formation of the corresponding acyl imidazole.

    • In a separate flask, suspend magnesium chloride and ethyl potassium malonate in anhydrous THF.

    • Cool the malonate suspension to 0 °C and slowly add the previously prepared acyl imidazole solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding dilute HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure ethyl 4-methoxy-3-oxobutanoate.

Step 2: Formation of the Isoxazole Ring via Cyclocondensation

The construction of the 1,2-oxazole ring is achieved through the reaction of the β-keto ester, ethyl 4-methoxy-3-oxobutanoate, with hydroxylamine.[3][4] This reaction is a classic method for isoxazole synthesis; however, careful control of the reaction conditions is crucial to ensure the desired regioselectivity.

Mechanistic Insight and Regioselectivity

The reaction proceeds through the initial formation of an oxime intermediate at the more electrophilic ketone carbonyl, followed by intramolecular cyclization and dehydration. The regioselectivity is governed by the differential reactivity of the two carbonyl groups in the β-keto ester. The ketone carbonyl is significantly more reactive towards nucleophilic attack by hydroxylamine than the ester carbonyl. This preferential attack directs the cyclization to yield the 3,5-disubstituted isoxazole with the ester group at the 3-position and the methoxymethyl group at the 5-position.

Isoxazole_Formation cluster_0 Mechanism of Isoxazole Ring Formation start Ethyl 4-methoxy-3-oxobutanoate + NH2OH intermediate1 Oxime Intermediate start->intermediate1 Nucleophilic attack on ketone intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular cyclization product Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate intermediate2->product Dehydration

Caption: Proposed mechanism for the formation of the isoxazole ring.

Experimental Protocol: Synthesis of Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate
  • Materials: Ethyl 4-methoxy-3-oxobutanoate, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Water.

  • Procedure:

    • Dissolve ethyl 4-methoxy-3-oxobutanoate in ethanol.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.

    • Add the hydroxylamine solution to the β-keto ester solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 5-(methoxymethyl)isoxazole-3-carboxylate.

    • The product can be purified further by column chromatography on silica gel if necessary.

Step 3: Hydrolysis to the Final Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis using a hydroxide salt is generally preferred for its efficiency.[5]

Experimental Protocol: Synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid
  • Materials: Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate, Lithium hydroxide (or Sodium hydroxide), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide to the ester solution.

    • Stir the mixture at room temperature or gently heat to facilitate hydrolysis, monitoring the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture and carefully acidify with dilute HCl to a pH of approximately 2-3.

    • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate.

    • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If extraction is performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid.

Summary of Quantitative Data

StepProductStarting MaterialsTypical Yield (%)Purity (%)
1Ethyl 4-methoxy-3-oxobutanoateMethoxyacetic acid, Ethyl potassium malonate70-80>95
2Ethyl 5-(methoxymethyl)isoxazole-3-carboxylateEthyl 4-methoxy-3-oxobutanoate, Hydroxylamine HCl80-90>95
35-(Methoxymethyl)-1,2-oxazole-3-carboxylic acidEthyl 5-(methoxymethyl)isoxazole-3-carboxylate>90>98

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid. The methodology relies on well-established chemical transformations, and the strategic use of a readily available β-keto ester intermediate ensures an efficient and regioselective synthesis. The provided experimental protocols are designed to be robust and reproducible for researchers in the field of drug discovery and organic synthesis.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information. [Link]

  • Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Dakang Pharma. [Link]

  • Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

Introduction: The Significance of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid in Drug Discovery 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid in Drug Discovery

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. Its structure, featuring an isoxazole core, a carboxylic acid, and a methoxymethyl substituent, presents a unique combination of functionalities that are pivotal in medicinal chemistry. The isoxazole ring is a well-regarded bioisostere for amide and ester groups, capable of modulating a molecule's metabolic stability and pharmacokinetic profile. The carboxylic acid moiety serves as a critical interaction point with biological targets and a handle for solubility modulation, while the methoxymethyl group can influence lipophilicity and steric interactions.

A thorough understanding of the physicochemical properties of this molecule is paramount for its effective application in drug development. These properties—including acidity (pKa), lipophilicity (logP/D), solubility, melting point, and stability—govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive technical overview of these key parameters, detailing authoritative experimental protocols for their determination and offering expert insights into the interpretation of the resulting data for drug development professionals.

Core Physicochemical Properties: A Predictive and Methodological Analysis

Due to the specific nature of this compound, publicly available experimental data is limited. Therefore, this section presents a combination of predicted values based on structurally similar compounds and detailed, field-proven methodologies for their empirical determination.

Table 1: Summary of Predicted and Key Physicochemical Properties
PropertyPredicted/Illustrative ValueSignificance in Drug Development
IUPAC Name 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acidUnambiguous chemical identification.
Molecular Formula C₆H₇NO₄Determines molecular weight and elemental composition.
Molecular Weight 157.12 g/mol Influences diffusion, bioavailability, and formulation.
pKa ~3.5 - 4.5Governs ionization state, solubility, and receptor binding.[1][2]
logP (Octanol/Water) ~0.5 - 1.5Measures lipophilicity, affecting membrane permeability and metabolism.
Aqueous Solubility pH-dependentCritical for bioavailability and formulation of oral and parenteral dosage forms.[3][4]
Melting Point (°C) 100 - 120 (Predicted)Indicates purity, crystal lattice energy, and aids in formulation design.
Chemical Stability ModerateDetermines shelf-life, storage conditions, and degradation pathways.[5][6]

Acidity and Ionization (pKa)

The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters for a compound bearing a carboxylic acid. It dictates the extent of ionization at a given pH, which profoundly impacts solubility, membrane permeability, and interactions with biological targets. For 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, the carboxylic acid group is the primary ionizable center.

Causality Behind Experimental Choices

To determine the pKa, a method that can accurately measure the concentration ratio of the ionized (carboxylate) to the non-ionized (carboxylic acid) form across a range of pH values is required. Potentiometric titration is a gold-standard, direct method. However, for early-stage discovery where sample quantities may be limited, UV-metric or NMR-based methods offer high accuracy with lower material consumption. Spectroscopic methods are chosen for their sensitivity and ability to deconvolve signals from the protonated and deprotonated species.[7]

Experimental Protocol: pKa Determination by UV-Metric Titration
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution: Create a working solution by diluting the stock solution into a series of buffered aqueous solutions (universal buffer) covering a pH range from 2.0 to 10.0, ensuring the final DMSO concentration is below 1%.

  • Spectroscopic Measurement: Record the UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffered solution.

  • Data Analysis: Identify wavelengths where the absorbance of the ionized and non-ionized species differs significantly. Plot absorbance at these key wavelengths against pH.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa of the compound.[7]

Visualization: Ionization Profile

The following diagram illustrates the pH-dependent equilibrium between the protonated and deprotonated forms of the molecule.

pKa_Equilibrium cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) HA R-COOH (Non-ionized, Lipophilic) A- R-COO⁻ (Ionized, Hydrophilic) HA->A- + OH⁻ A-->HA + H⁺

Caption: Ionization equilibrium of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically measured as the partition coefficient (logP) between n-octanol and water. For ionizable molecules like our target compound, the distribution coefficient (logD) at a specific pH (commonly physiological pH 7.4) is more relevant as it considers all ionic species.

Causality Behind Experimental Choices

The shake-flask method is the universally recognized "gold standard" for logP/D determination due to its direct measurement of partitioning at equilibrium.[8][9] This method provides thermodynamic accuracy. The choice of n-octanol and a phosphate buffer at pH 7.4 is standard practice to mimic the interface between a biological membrane and physiological fluids.[10] HPLC is used for quantification due to its high sensitivity and specificity, allowing for the use of small amounts of the test compound.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
  • Phase Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases. Separate the phases after they have fully settled.[9][11]

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated PBS.

  • Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound-containing pre-saturated PBS.

  • Equilibration: Shake the vial for a set period (e.g., 2-4 hours) to allow the compound to partition and reach equilibrium.[8]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.[11]

  • Quantification: Carefully sample an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • logD Calculation: Calculate logD using the formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Visualization: The Partitioning Process

This workflow outlines the critical steps of the shake-flask experiment.

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start presaturate Pre-saturate n-Octanol and PBS (pH 7.4) start->presaturate dissolve Dissolve Compound in Aqueous Phase presaturate->dissolve mix Mix Phases in Vial dissolve->mix shake Shake to Equilibrate mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample Sample Both Phases centrifuge->sample hplc Quantify by HPLC sample->hplc calculate Calculate logD hplc->calculate end End calculate->end

Caption: Workflow for logD determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.[4] For an acidic compound, solubility is highly dependent on pH, typically increasing significantly as the pH rises above the pKa due to the formation of the more soluble carboxylate salt. Both kinetic and thermodynamic solubility are important.[12]

Causality Behind Experimental Choices

Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is crucial for late-stage development.[13] It involves equilibrating the solid compound with the solvent over an extended period. For higher throughput in early discovery, kinetic solubility assays are often used.[12][14] Nephelometry is a rapid, sensitive technique for kinetic solubility that measures light scattering from precipitated particles as a compound is introduced from a DMSO stock into an aqueous buffer.[4]

Experimental Protocol: Thermodynamic Solubility Determination
  • Sample Addition: Add an excess amount of the solid compound to a series of vials, each containing a buffered aqueous solution at a different pH (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. Filtration through a low-binding filter (e.g., PVDF) is a common method, though centrifugation can also be used.[3]

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV.

  • Reporting: Report the solubility in mg/mL or µM at each specific pH.

Melting Point and Thermal Properties

The melting point (Tm) is a fundamental indicator of a compound's purity and the strength of its crystal lattice. It is a critical parameter for solid-state characterization and pre-formulation studies.

Causality Behind Experimental Choices

Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of pharmaceutical compounds.[15][16] It is highly accurate, requires only a small amount of sample, and provides additional information about thermal events such as polymorphism, desolvation, and decomposition.[17] The method works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[18]

Experimental Protocol: Melting Point Determination by DSC
  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan. Crimp the pan with a lid.[16]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[18]

  • Data Acquisition: Record the heat flow versus temperature. The melting event will appear as an endothermic peak on the DSC thermogram.[19]

  • Analysis: The melting point is typically reported as the onset temperature or the peak temperature of the endotherm. The area under the peak corresponds to the heat of fusion.

Chemical Stability

Assessing the chemical stability of a new chemical entity is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions.[5] Stability studies involve subjecting the compound to a range of environmental conditions to identify potential degradation pathways.[20]

Causality Behind Experimental Choices

A forced degradation study is designed to accelerate the degradation process to rapidly identify likely degradation products and pathways. Conditions are chosen based on ICH guidelines and include acid, base, oxidation, heat, and light to mimic potential stresses during manufacturing, storage, and administration.[5] HPLC with a photodiode array (PDA) detector is the workhorse for stability testing, as it can separate the parent compound from its degradation products and provide preliminary spectral information about the impurities.[5]

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in various stress media:

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Oxidative: 3% H₂O₂

    • Thermal (Solution): Water, heated at 60°C

    • Thermal (Solid): Solid compound, heated at 60°C

    • Photolytic: Solution in water/acetonitrile, exposed to light (ICH Q1B conditions)

  • Incubation: Store the samples under the specified conditions for a defined period (e.g., 24-72 hours), taking time points for analysis.

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Analyze all samples by a stability-indicating HPLC-PDA method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound to its initial value. Monitor for the appearance of new peaks, which represent degradation products.

Visualization: Stability Study Logic

This diagram shows the logical flow for assessing the stability of a new chemical entity.

Stability_Logic cluster_stressors Stressors compound Test Compound 5-(Methoxymethyl)-1,2-oxazole- 3-carboxylic acid stress_conditions Forced Degradation Conditions (ICH Guidelines) compound->stress_conditions acid Acidic (HCl) stress_conditions->acid base Basic (NaOH) stress_conditions->base oxidative Oxidative (H₂O₂) stress_conditions->oxidative thermal Thermal stress_conditions->thermal photo Photolytic stress_conditions->photo analysis Analyze by Stability-Indicating HPLC-PDA Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis outcome Identify Degradation Pathways & Establish Stability Profile analysis->outcome

Caption: Logical workflow for a forced degradation stability study.

Conclusion

The physicochemical properties of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid define its potential as a drug candidate. While specific experimental data for this molecule is not widely published, a robust characterization can be achieved by applying the authoritative, field-proven methodologies detailed in this guide. Accurate determination of pKa, logD, solubility, melting point, and stability provides the foundational knowledge required to guide medicinal chemistry efforts, design appropriate formulations, and ultimately, accelerate the journey from discovery to clinical application. The protocols and insights provided herein serve as a self-validating framework for researchers, scientists, and drug development professionals to confidently assess this and other novel chemical entities.

References

  • How to Conduct Stability Studies for Small Molecule Drugs. Vertex AI Search.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ACS Publications. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. [Link]

  • How Does DSC Measure Melting Point (Tm)?. YouTube. [Link]

  • LogP / LogD shake-flask method. Protocols.io. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. [Link]

  • Shake Flask logK. Lokey Lab Protocols. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Differential Scanning Calorimetry (DSC). SGS INSTITUT FRESENIUS. [Link]

  • Stability Studies-Regulations, Patient Safety & Quality. Coriolis Pharma. [Link]

  • Case Study: pKa's of Carboxylic Acids. Shodor. [Link]

  • 5.2: Acid Strength and pKa. Chemistry LibreTexts. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Stability studies of small molecules and proteins. GlycoMScan. [Link]

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Foundational

An In-Depth Technical Guide to 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid: Synthesis, Characterization, and Potential Applications

Core Molecular Attributes: Structure and Physicochemical Properties 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a five-membered heterocyclic compound featuring an oxazole ring, a carboxylic acid moiety at the 3-po...

Author: BenchChem Technical Support Team. Date: January 2026

Core Molecular Attributes: Structure and Physicochemical Properties

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a five-membered heterocyclic compound featuring an oxazole ring, a carboxylic acid moiety at the 3-position, and a methoxymethyl group at the 5-position. The strategic placement of these functional groups imparts a unique combination of electronic and steric properties that are highly relevant for its interaction with biological targets.

Chemical Structure:

Caption: Chemical structure of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₆H₇NO₄Provides the elemental composition.
Molecular Weight 157.12 g/mol Influences diffusion and transport properties.
Topological Polar Surface Area (TPSA) 78.9 ŲA key indicator of drug absorption and brain penetration.
logP (Octanol-Water Partition Coefficient) 0.35Predicts the lipophilicity and membrane permeability.
Hydrogen Bond Donors 1Influences binding interactions with target proteins.
Hydrogen Bond Acceptors 4Contributes to solubility and target binding.
Rotatable Bonds 3Affects conformational flexibility and binding affinity.

Strategic Synthesis Pathway

The synthesis of 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid can be achieved through a multi-step process commencing with readily available starting materials. A plausible and efficient synthetic route involves the cycloaddition of a nitrile oxide with an appropriately substituted alkyne, a well-established method for constructing the isoxazole ring system.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Ester Hydrolysis start1 Ethyl 2-chloro-2-(hydroxyimino)acetate reagent1 Base (e.g., Triethylamine) start1->reagent1 In situ generation product1 Ethyl 2-cyano-2-oxoacetate N-oxide reagent1->product1 start2 Ethyl 2-cyano-2-oxoacetate N-oxide reagent2 3-Methoxy-1-propyne start2->reagent2 Reaction product2 Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate reagent2->product2 start3 Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate reagent3 Aqueous Base (e.g., LiOH) start3->reagent3 Saponification reagent4 Acidic Workup reagent3->reagent4 product3 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid reagent4->product3

Caption: Proposed synthetic workflow for 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid.

Experimental Protocol: A Step-by-Step Guide

Step 1: In Situ Generation of Ethyl 2-cyano-2-oxoacetate N-oxide

  • To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in an anhydrous, non-polar solvent such as dichloromethane at 0 °C, add triethylamine (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour. The formation of the nitrile oxide intermediate is typically accompanied by the precipitation of triethylamine hydrochloride.

Rationale: The use of a mild base like triethylamine facilitates the elimination of HCl to generate the reactive nitrile oxide in situ, minimizing its dimerization.

Step 2: [3+2] Cycloaddition

  • To the reaction mixture containing the freshly generated nitrile oxide, add 3-methoxy-1-propyne (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate.

Rationale: The [3+2] cycloaddition reaction is a highly efficient method for constructing five-membered heterocyclic rings with good regioselectivity.

Step 3: Ester Hydrolysis

  • Dissolve the purified ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid.

Rationale: Saponification of the ethyl ester under basic conditions followed by an acidic workup is a standard and high-yielding method to obtain the desired carboxylic acid.

Comprehensive Analytical Characterization

A thorough analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized compound.

G cluster_0 Purity & Identity Confirmation A Synthesized Compound B HPLC/UPLC (Purity Assessment) A->B C Mass Spectrometry (Molecular Weight) A->C D NMR Spectroscopy (¹H, ¹³C - Structure Elucidation) A->D E FTIR Spectroscopy (Functional Group Analysis) A->E F Elemental Analysis (Elemental Composition) A->F G Confirmed Structure & Purity >95% B->G C->G D->G E->G F->G

Caption: Logical workflow for the comprehensive characterization of the title compound.

Table 2: Analytical Techniques and Expected Results

Analytical TechniquePurposeExpected Result
High-Performance Liquid Chromatography (HPLC) Determine purityA single major peak indicating >95% purity.
Mass Spectrometry (MS) Confirm molecular weightA molecular ion peak corresponding to the calculated mass (m/z = 157.12).
¹H Nuclear Magnetic Resonance (NMR) Elucidate proton environmentCharacteristic peaks for the methoxy, methylene, and oxazole ring protons.
¹³C Nuclear Magnetic Resonance (NMR) Elucidate carbon frameworkDistinct signals for each carbon atom in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify functional groupsCharacteristic absorption bands for C=O (carboxylic acid), C-O-C (ether), and the oxazole ring.

Potential Applications in Drug Discovery and Development

Oxazole derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. The unique structural features of 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid make it a promising candidate for investigation in several therapeutic areas.

  • Anti-inflammatory Agents: The oxazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

  • Anticancer Therapeutics: Many oxazole-containing molecules have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[1] The carboxylic acid moiety can serve as a handle for further derivatization to enhance target specificity and potency.

  • Antimicrobial Agents: The isoxazole ring is present in several antibacterial and antifungal drugs. This compound could be explored for its potential to inhibit microbial growth.

drug Oxazole Derivative (e.g., 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid) receptor Target Protein (e.g., Kinase, Enzyme) drug->receptor Inhibition pathway Signaling Pathway receptor->pathway Activation proliferation Cell Proliferation & Survival pathway->proliferation Promotes apoptosis Apoptosis pathway->apoptosis Inhibits

Caption: Potential mechanism of action for an oxazole derivative in a signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid. The detailed protocols and scientific rationale presented herein are intended to empower researchers to explore the therapeutic potential of this promising heterocyclic compound. The strategic combination of a carboxylic acid and a methoxymethyl group on the oxazole scaffold offers a versatile platform for the development of novel drug candidates with improved pharmacological profiles.

References

  • Chembase.cn. 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Available at: [Link]

  • PubChem. 3-(methoxymethyl)-1,2-oxazole-5-carboxylic acid. Available at: [Link]

  • Automated Topology Builder. 5-(Hydroxymethyl)-1,2-oxazole-3-carboxylicacid. Available at: [Link]

  • Chembase.cn. 3-[4-(Methoxymethyl)phenyl]-1,2-oxazole-5-carboxylic acid. Available at: [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

  • PrepChem.com. Synthesis of methoxy carboxylic acids. Available at: [Link]

  • PubChem. 5-(Methoxymethyl)-1,3-oxazole-2-carboxylic acid. Available at: [Link]

  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]

  • Sci-Hub. 5-Methyl-1,2-oxazole-3-carboxylic acid. Available at: [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2-oxazo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) ring is a privileged scaffold, appearing in numerous biologically active molecules. The presence of a carboxylic acid at the 3-position and a methoxymethyl group at the 5-position provides key functionalities for molecular interactions and further synthetic modifications. Accurate spectroscopic characterization is the cornerstone of its use in research and development, ensuring structural integrity, purity, and reproducibility of experimental outcomes.

Part 1: Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid. These predictions are derived from an analysis of its constituent functional groups and comparison with known spectroscopic data for similar isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~13.5 (broad)Singlet1H-COOH The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield shift. This shift is highly dependent on solvent and concentration due to hydrogen bonding.
~6.8 - 7.2Singlet1HOxazole C4-H The single proton on the isoxazole ring is expected to be a sharp singlet in this region, characteristic of heterocyclic aromatic protons.
~4.7 - 4.9Singlet2H-CH₂ -OCH₃The methylene protons adjacent to the oxazole ring and the methoxy group are expected to resonate as a singlet.
~3.3 - 3.5Singlet3H-OCH₃ The methyl protons of the methoxy group will appear as a sharp singlet. This is a characteristic region for methoxy groups.

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~168 - 172C =O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
~160 - 165Oxazole C5 The C5 carbon, substituted with the methoxymethyl group, is expected to be significantly downfield.
~155 - 160Oxazole C3 The C3 carbon, attached to the carboxylic acid, will also be in the aromatic region.
~100 - 105Oxazole C4 The C4 carbon, bearing the single proton, will be the most upfield of the ring carbons.
~65 - 70-CH₂ -OCH₃The methylene carbon is shifted downfield due to its attachment to two oxygen atoms (one in the ring, one in the methoxy group).
~58 - 62-OCH₃ The methoxy carbon appears in its typical region.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule. The spectrum is dominated by absorptions from the carboxylic acid and the isoxazole ring system.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationIntensity/ShapeRationale
2500-3300O-H stretch (Carboxylic Acid)Very BroadThis extremely broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1][2]
~1700-1725C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch of the carboxylic acid is a prominent and reliable diagnostic peak.[2]
~1600-1650C=N stretch (Isoxazole Ring)MediumStretching vibration of the carbon-nitrogen double bond within the heterocyclic ring.
~1400-1450C=C stretch (Isoxazole Ring)MediumStretching of the carbon-carbon double bond in the isoxazole ring.
~1210-1320C-O stretch (Carboxylic Acid)StrongAssociated with the C-O single bond of the carboxylic acid functional group.[2]
~1000-1100C-O-C stretch (Methoxymethyl)StrongAsymmetric stretching of the ether linkage in the methoxymethyl group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula and offering further structural clues. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

Predicted Mass Spectrometry Data (ESI)

m/z ValueIonRationale
158.04[M+H]⁺In positive ion mode, the protonated molecular ion is expected to be the base peak. (Calculated for C₆H₈NO₄⁺)
156.02[M-H]⁻In negative ion mode, the deprotonated molecular ion is expected to be prominent, confirming the molecular weight of 157.13 g/mol .[3] (Calculated for C₆H₆NO₄⁻)
142.03[M-CH₃]⁻A potential fragment in negative mode corresponding to the loss of a methyl radical from the deprotonated molecule.
112.01[M-COOH]⁻Fragmentation involving the loss of the carboxylic acid group.

Part 2: Experimental Protocols

The following are generalized, field-proven protocols for acquiring high-quality spectroscopic data for 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid.

NMR Spectroscopy Protocol

Causality Behind Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it readily dissolves polar compounds like carboxylic acids and its residual proton peak does not interfere with the key signals of the analyte. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.[3]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3][4] Ensure complete dissolution by gentle vortexing.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 30-degree pulse angle, relaxation delay of 2 seconds, acquisition time of 3-4 seconds.

    • Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with broadband proton decoupling.

    • A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[4]

    • Use a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbons, especially quaternary carbons.[4]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

IR Spectroscopy Protocol

Causality Behind Choices: Attenuated Total Reflectance (ATR) is a modern, preferred method over traditional KBr pellets as it requires minimal sample preparation and is less susceptible to atmospheric moisture, which can interfere with the broad O-H signal.[4]

Step-by-Step Methodology:

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[4]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.[4] The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

Causality Behind Choices: ESI is chosen for its ability to ionize polar molecules like carboxylic acids gently, minimizing fragmentation and ensuring the observation of the molecular ion.[3] Running in both positive and negative modes provides complementary information and a robust confirmation of the molecular weight.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3][4]

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an ESI source for accurate mass determination.[5]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak. Use the accurate mass measurement from HRMS to confirm the elemental composition (C₆H₇NO₄).

Part 3: Visualization of Analytical Workflow

The logical flow from sample receipt to final structural confirmation is a critical, self-validating process.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Compound Sample Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_MS Dilute in Methanol Sample->Prep_MS Prep_IR Use Solid on ATR Sample->Prep_IR NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR MS ESI-MS Spectrometer (+/- modes) Prep_MS->MS IR FTIR-ATR Prep_IR->IR Data_NMR NMR Spectra (Shifts, Multiplicity) NMR->Data_NMR Data_MS Mass Spectrum (Molecular Ion, Fragments) MS->Data_MS Data_IR IR Spectrum (Functional Groups) IR->Data_IR Structure Structure Confirmation Data_NMR->Structure Data_MS->Structure Data_IR->Structure

Caption: Workflow for the Spectroscopic Analysis of a Novel Compound.

References

  • Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide. Benchchem.
  • A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. Benchchem.
  • 5-(Hydroxymethyl)-1,2-oxazole-3-carboxylicacid | C5H5NO4 | MD Topology | NMR | X-Ray. ATB (Automated Topology Builder).
  • A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid. Benchchem.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid. Smolecule.
  • Table of Characteristic IR Absorptions.
  • Electrochemically promoted synthesis of polysubstituted oxazoles from β- diketone derivatives and benzylamines under mild - Supporting Information.
  • Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid. Benchchem.
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

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Foundational

discovery and history of isoxazole carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Isoxazole Carboxylic Acids Authored by a Senior Application Scientist Preamble: The Enduring Significance of the Isoxazole Nucleus Within the expansive field of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Isoxazole Carboxylic Acids

Authored by a Senior Application Scientist

Preamble: The Enduring Significance of the Isoxazole Nucleus

Within the expansive field of heterocyclic chemistry, the isoxazole ring system—a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms—stands out for its profound impact on medicinal chemistry and drug development.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have rendered it a "privileged scaffold." This guide provides an in-depth exploration of the discovery and historical evolution of a particularly vital subclass: isoxazole carboxylic acids. These molecules serve not only as pharmacologically active agents themselves but also as exceptionally versatile synthons for the elaboration of complex molecular architectures. For the researcher, scientist, or drug development professional, a deep understanding of the synthetic origins and evolution of these compounds is foundational to innovation.

Foundational Discoveries: The Dawn of Isoxazole Chemistry

The journey of the isoxazole ring begins in the late 19th century. While the parent isoxazole was yet to be synthesized, the groundwork was laid by pioneering chemists exploring the reactions of novel reagents. The chemistry of isoxazoles is fundamentally linked to Ludwig Claisen, who first correctly identified the cyclic structure of a 3-methyl-5-phenylisoxazole in 1888.[3] However, the first synthesis of the parent isoxazole ring is credited to Claisen in 1903, achieved through the oximation of propargylaldehyde acetal.[4]

A pivotal advancement came from the extensive work of Quilico between 1930 and 1946, who systematically investigated the synthesis of the isoxazole ring system via the reaction of nitrile oxides with unsaturated compounds.[3] This work established the 1,3-dipolar cycloaddition as a cornerstone of isoxazole synthesis, a method that remains a dominant strategy to this day.

Milestone Researcher(s) Year Key Contribution
First Recognition of Cyclic StructureLudwig Claisen1888Correctly identified the cyclic structure of a substituted isoxazole.[3]
First Synthesis of Parent IsoxazoleClaisen1903Synthesized the unsubstituted isoxazole ring.[4]
Systematic Cycloaddition StudiesQuilico1930-1946Established the 1,3-dipolar cycloaddition of nitrile oxides as a primary route to isoxazoles.[3]
Table 1: Key historical milestones in the early discovery of the isoxazole ring system.

The Evolution of Synthesis: From Classical Methods to Modern Catalysis

The methodologies for constructing isoxazole carboxylic acids have evolved significantly, driven by the need for greater efficiency, regiocontrol, and substrate scope. Understanding the causality behind these strategic shifts is crucial for modern synthetic planning.

The Classical Approach: Condensation with 1,3-Dicarbonyls

The most traditional and conceptually straightforward method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, such as a β-keto ester) with hydroxylamine.[5][6][7]

Causality of the Mechanism: This reaction leverages the dual nucleophilicity of hydroxylamine. The more nucleophilic amine group (-NH2) initially attacks one of the carbonyls to form an imine (or more accurately, an oxime) intermediate. This is followed by an intramolecular cyclization, where the hydroxyl (-OH) group attacks the second carbonyl. A final dehydration step then occurs, driven by the thermodynamic favorability of forming the stable, aromatic isoxazole ring.[5] This method is robust but can sometimes lead to mixtures of regioisomers depending on the symmetry and electronic nature of the dicarbonyl starting material.

Diagram 1: Classical synthesis of isoxazoles via condensation of 1,3-dicarbonyls.

The Workhorse: [3+2] Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is arguably the most versatile and widely employed method for constructing 3,5-disubstituted isoxazoles.[7][8][9] To synthesize an isoxazole carboxylic acid, a typical dipolarophile is an propiolate ester.

Causality and Experimental Choices: Nitrile oxides are unstable and are almost always generated in situ to prevent dimerization.[9] Common methods for their generation include the oxidation of aldoximes (e.g., with reagents like bleach or hypervalent iodine) or the dehydrohalogenation of hydroximoyl chlorides.[10][11] The choice of method depends on the stability of the starting materials and the desired reaction conditions.

The advent of copper(I) catalysis revolutionized this reaction, offering excellent regiocontrol and allowing the reaction to proceed under milder conditions.[4][8][12] The catalytic cycle is believed to involve the formation of a copper acetylide, which then reacts with the nitrile oxide.[8][13] This directed pathway heavily favors the formation of 3,5-disubstituted products, a crucial consideration for targeted drug synthesis.

Diagram 2: General workflow for the Copper(I)-catalyzed [3+2] cycloaddition.

Field-Proven Protocol 1: Copper(I)-Catalyzed Synthesis of Ethyl 3-phenylisoxazole-5-carboxylate

This protocol provides a self-validating system for the synthesis of a model 3,5-disubstituted isoxazole carboxylic acid ester.

  • Nitrile Oxide Precursor Synthesis: In a fume hood, dissolve benzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF). Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5°C. Stir for 1 hour at 0°C. The formation of the hydroximoyl chloride can be monitored by TLC.

  • Cycloaddition Reaction: To a separate flask charged with ethyl propiolate (1.2 eq) and copper(I) iodide (0.1 eq) in dichloromethane (DCM), add triethylamine (2.5 eq).

  • Controlled Addition: Add the cold solution of the in situ generated hydroximoyl chloride from Step 1 dropwise to the alkyne solution over 30 minutes. Causality Note: Slow addition is critical to keep the concentration of the unstable nitrile oxide low, preventing side reactions like dimerization.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting materials are consumed. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target isoxazole ester.

Advanced Methodologies: Isomerization Pathways

More recently, innovative isomerization strategies have emerged, providing access to specific regioisomers of isoxazole carboxylic acids that are challenging to obtain via classical or cycloaddition routes. A notable example is the Iron(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles.[14][15]

Mechanistic Insight: This transformation proceeds through a fascinating pathway involving a transient 2-acyl-2H-azirine intermediate.[14][15][16] The Fe(II) catalyst facilitates the cleavage of the weak N-O bond of the starting isoxazole, leading to a vinyl nitrene which rapidly cyclizes to the highly strained azirine.[17] This azirine can then be re-opened and rearranged under catalytic conditions to form the thermodynamically more stable isoxazole-4-carboxylate.[15][16] This method is exceptionally powerful for specifically creating 4-substituted isoxazoles.

Isomerization_Pathway Start 4-Acyl-5-methoxyisoxazole Azirine 2-Acyl-2H-azirine (Transient Intermediate) Start->Azirine N-O Bond Cleavage & Ring Contraction Catalyst Fe(II) Catalyst Catalyst->Start Catalyst->Azirine Product Isoxazole-4-carboxylate Azirine->Product Catalytic Rearrangement

Diagram 3: Fe(II)-catalyzed isomerization pathway to isoxazole-4-carboxylates.

Synthetic Method Starting Materials Primary Product Key Advantages
Classical Condensation 1,3-Dicarbonyl, Hydroxylamine3,5-Disubstituted IsoxazoleOperationally simple, readily available starting materials.[5][7]
[3+2] Cycloaddition Aldoxime, Alkyne3,5-Disubstituted IsoxazoleHigh versatility, excellent regiocontrol with Cu(I) catalysis.[4][8]
Fe(II) Isomerization 4-Acyl-5-alkoxyisoxazoleIsoxazole-4-carboxylateSpecific access to 4-substituted isomers, novel mechanistic pathway.[14][15]
Table 2: Comparative analysis of primary synthetic routes to isoxazole carboxylic acids.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of isoxazole carboxylic acids is realized in their application as foundational motifs in drug design. Their structural and electronic features address several key challenges in medicinal chemistry.

Bioisosteric Replacement and Pharmacophore Mimicry

The carboxylic acid group is a common pharmacophore but can suffer from poor membrane permeability and rapid metabolism. The isoxazole ring, particularly in its 3-hydroxyisoxazole form, can serve as a bioisostere of a carboxylic acid, mimicking its acidic properties and hydrogen bonding capabilities with a pKa around 4-5, while offering a more rigid and metabolically stable core.[18] Furthermore, isoxazole carboxylic acids have been used as non-hydrolyzable mimics of phosphotyrosine in the development of inhibitors for protein-protein interactions.[19][20]

Case Studies of Marketed Drugs

The isoxazole ring is integral to the function of numerous successful drugs.

  • Leflunomide: This antirheumatic drug is a prodrug.[21] In the body, its isoxazole ring opens to form its active metabolite, A77 1726 (teriflunomide), which is the actual therapeutic agent responsible for inhibiting pyrimidine synthesis.[22][23][24][25] This exemplifies how the reactivity of the isoxazole ring can be harnessed for drug delivery.

  • Valdecoxib (Bextra): A potent and selective COX-2 inhibitor, Valdecoxib features a tri-substituted isoxazole core.[26][27] The specific arrangement of the methyl and two different aryl groups on the isoxazole ring is critical for its selective binding to the COX-2 enzyme active site.[26][28][29]

Modern Applications

The versatility of isoxazole carboxylic acids continues to expand into new therapeutic areas.

  • Unnatural Amino Acids: Bifunctional derivatives like 5-amino-3-methyl-isoxazole-4-carboxylic acid are being incorporated into peptides as unnatural β-amino acids.[30][31] This allows for the synthesis of novel peptide hybrids with unique conformational constraints and potentially enhanced biological activity and stability.[30][32][33]

Conclusion and Future Outlook

From the foundational work of Claisen and Quilico to the sophisticated metal-catalyzed isomerizations of the 21st century, the story of isoxazole carboxylic acids is one of continuous innovation. The synthetic toolbox available to chemists has expanded dramatically, enabling precise control over substitution patterns and providing access to unprecedented molecular diversity. The isoxazole carboxylic acid moiety has proven to be far more than a simple heterocycle; it is a dynamic and enabling scaffold that has been central to the development of anti-inflammatory agents, immunosuppressants, and novel peptide-based therapeutics.[1] Future research will undoubtedly focus on developing even more efficient, sustainable, and enantioselective synthetic methods, further cementing the role of isoxazoles at the forefront of medicinal chemistry and drug discovery.[34]

References

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  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. National Institutes of Health. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

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Exploratory

A Theoretical Deep Dive: Unlocking the Electronic Landscape of Isoxazole Derivatives for Advanced Drug Discovery and Materials Science

Abstract The isoxazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5] Its derivatives exhibit a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, and are integral to several clinically approved drugs.[1][4][6][7][8] Furthermore, their unique electronic characteristics make them promising candidates for optoelectronic applications.[9] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic properties of isoxazole derivatives. By integrating principles of Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking, we will explore how these in silico techniques provide invaluable insights into molecular structure, reactivity, and biological interactions, thereby accelerating the rational design of novel isoxazole-based compounds.

The Isoxazole Core: A Privileged Scaffold of Versatility

The isoxazole ring's prevalence in pharmacologically active compounds stems from its unique electronic and structural features.[1][10] The presence of two electronegative heteroatoms, nitrogen and oxygen, results in a distinct electron distribution, influencing the molecule's dipole moment, reactivity, and ability to participate in hydrogen bonding and other non-covalent interactions.[11][12] These inherent properties contribute to the improved bioavailability and metabolic stability of many isoxazole-containing drugs.[10] Theoretical studies are paramount in dissecting these subtle electronic nuances, providing a predictive framework for designing derivatives with tailored properties.

Illuminating the Electronic Architecture: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for investigating the electronic structure of molecules.[11][12] Unlike more computationally expensive ab initio methods, DFT offers a favorable balance of accuracy and efficiency for studying relatively large molecules like isoxazole derivatives.[11]

The Causality Behind DFT in Isoxazole Research

The primary objective of employing DFT is to gain a fundamental understanding of the relationship between a molecule's electronic structure and its chemical behavior. Key electronic parameters derived from DFT calculations provide a quantitative basis for predicting reactivity and stability.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy (EHOMO) is associated with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[13][14] A smaller energy gap suggests higher reactivity.[11][15]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[13] This is invaluable for predicting sites of chemical reactions and intermolecular interactions.

  • Global Reactivity Descriptors: Parameters such as chemical potential (μ), global hardness (η), and electrophilicity index (ω) are calculated from HOMO and LUMO energies to quantify a molecule's overall reactivity.[14][16]

Experimental Protocol: A Step-by-Step DFT Workflow for an Isoxazole Derivative

This protocol outlines a typical DFT calculation workflow using a software package like Gaussian.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of the isoxazole derivative using a molecular builder (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method like PM3) to obtain a reasonable starting structure.[11][12]

  • DFT Geometry Optimization:

    • Set up the DFT calculation in the chosen software.

    • Method Selection: Choose a functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and robust choice for organic molecules.[14][16]

    • Basis Set Selection: Select a basis set. The 6-31G(d,p) or a larger basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this size.[13][16][17]

    • Perform a full geometry optimization to find the minimum energy conformation of the molecule.

    • Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties:

    • Using the optimized geometry, perform a single-point energy calculation with the same DFT method and basis set.

    • Extract key electronic properties from the output file, including:

      • HOMO and LUMO energies.

      • Dipole moment.

      • Mulliken or Natural Bond Orbital (NBO) atomic charges.

  • Visualization and Analysis:

    • Generate molecular orbital surfaces (HOMO and LUMO) to visualize their spatial distribution.

    • Create an MEP map to identify reactive sites.

    • Calculate the HOMO-LUMO energy gap and other global reactivity descriptors.

Data Presentation: Calculated Electronic Properties of Substituted Isoxazoles

The following table summarizes representative DFT-calculated electronic properties for a series of hypothetical substituted isoxazole derivatives.

DerivativeSubstituent (R)EHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Dipole Moment (Debye)
I -H-6.85-1.235.622.89
II -CH3 (Electron-donating)-6.52-1.155.373.15
III -NO2 (Electron-withdrawing)-7.21-2.055.165.48
IV -OH (Electron-donating)-6.48-1.105.383.01
V -F (Electron-withdrawing)-7.15-1.895.264.95

Note: These are hypothetical values for illustrative purposes.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis & Visualization mol_build Molecule Building (3D Structure) pre_opt Initial Geometry Optimization (e.g., PM3) mol_build->pre_opt dft_setup Setup DFT Calculation (Functional: B3LYP, Basis Set: 6-31G(d,p)) pre_opt->dft_setup geom_opt Full Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc sp_energy Single-Point Energy Calculation freq_calc->sp_energy prop_extract Extract Electronic Properties (HOMO, LUMO, Dipole Moment, etc.) sp_energy->prop_extract visualize Visualize Results (MOs, MEP Map) prop_extract->visualize

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[18][19][20] For isoxazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects.[21]

The Rationale for QSAR in Isoxazole Drug Design

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a robust QSAR model, researchers can:

  • Predict the activity of newly designed, unsynthesized compounds.

  • Identify which structural modifications are likely to enhance or diminish activity.

  • Gain insights into the mechanism of action by understanding the importance of different molecular descriptors.

Commonly used descriptors in QSAR studies include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Experimental Protocol: Building a 3D-QSAR Model

This protocol outlines the general steps for creating a 3D-QSAR model using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA).[21]

  • Data Set Preparation:

    • Compile a dataset of isoxazole derivatives with experimentally determined biological activities (e.g., IC50 values).

    • Convert biological activities to a logarithmic scale (e.g., pIC50 = -log(IC50)).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds in the dataset.

    • Optimize the geometry of each structure using a suitable method (e.g., DFT as described above).

    • Align the molecules based on a common structural feature (e.g., the isoxazole ring). This is a critical step for the success of the model.

  • Calculation of Molecular Fields:

    • Place each aligned molecule in a 3D grid.

    • For CoMFA, calculate the steric and electrostatic fields at each grid point.

    • For CoMSIA, calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

  • Statistical Analysis and Model Generation:

    • Use Partial Least Squares (PLS) regression to correlate the calculated molecular fields (independent variables) with the biological activity (dependent variable).

    • Generate the QSAR model.

  • Model Validation:

    • Internal Validation: Use cross-validation techniques (e.g., leave-one-out) to assess the model's predictive power on the training set. Key statistical parameters include the cross-validated correlation coefficient (q²).

    • External Validation: Use the test set to evaluate the model's ability to predict the activity of compounds not used in its development. The predictive correlation coefficient (r²pred) is a key metric here.[21]

  • Interpretation of Contour Maps:

    • Visualize the results as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to influence biological activity. For example, a green contour in a CoMFA steric map might indicate that a bulky substituent is favored in that region.

QSAR_Workflow cluster_data Data Preparation cluster_model Modeling cluster_stats Statistical Analysis & Validation dataset Compile Dataset (Structures & Activities) split_data Split into Training & Test Sets dataset->split_data modeling 3D Molecular Modeling & Optimization split_data->modeling alignment Molecular Alignment modeling->alignment field_calc Calculate Molecular Fields (CoMFA/CoMSIA) alignment->field_calc pls Partial Least Squares (PLS) Regression field_calc->pls validation Internal & External Validation (q², r²pred) pls->validation interpretation Interpret Contour Maps validation->interpretation

Simulating Molecular Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an isoxazole derivative) when bound to a second molecule (a receptor, typically a protein).[10][22] It is a cornerstone of structure-based drug design.

The Significance of Molecular Docking for Isoxazoles

By simulating the binding of isoxazole derivatives to a biological target, molecular docking can:

  • Predict the binding affinity (often expressed as a docking score in kcal/mol).[22]

  • Elucidate the binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Screen virtual libraries of compounds to identify potential hits.

  • Guide the design of more potent and selective inhibitors.

Molecular docking studies have been successfully applied to understand the interaction of isoxazole derivatives with various enzymes, such as cyclooxygenase (COX) and cytochrome P450.[22][23][24]

Experimental Protocol: A Standard Molecular Docking Procedure

This protocol outlines the general steps for performing molecular docking using software like AutoDock Vina.

  • Receptor and Ligand Preparation:

    • Receptor: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand: Generate the 3D structure of the isoxazole derivative and optimize its geometry. Assign rotatable bonds.

  • Grid Box Generation:

    • Define a search space (a grid box) on the receptor that encompasses the active site where the ligand is expected to bind.

  • Docking Simulation:

    • Run the docking algorithm. The software will systematically explore different conformations and orientations of the ligand within the grid box.

    • A scoring function is used to evaluate the fitness of each pose, estimating the binding energy.

  • Analysis of Results:

    • Analyze the predicted binding poses. The pose with the lowest binding energy is typically considered the most likely.

    • Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

    • Compare the docking scores of different isoxazole derivatives to rank their potential binding affinities.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (from PDB) grid_gen Grid Box Generation (Define Active Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (Isoxazole Derivative) run_docking Run Docking Algorithm ligand_prep->run_docking grid_gen->run_docking analyze_poses Analyze Binding Poses & Docking Scores run_docking->analyze_poses visualize_interactions Visualize Ligand-Receptor Interactions analyze_poses->visualize_interactions

Conclusion and Future Perspectives

The theoretical investigation of isoxazole derivatives' electronic properties through DFT, QSAR, and molecular docking provides a powerful, synergistic approach to modern drug discovery and materials science. These computational methods offer profound insights that are often difficult or impossible to obtain through experimental means alone. By understanding the intricate relationship between electronic structure and function, scientists can rationally design novel isoxazole-based compounds with enhanced efficacy, selectivity, and desired physicochemical properties. The continued development of computational algorithms and hardware will further enhance the predictive power of these techniques, solidifying their indispensable role in the quest for new therapeutics and advanced materials.

References

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (n.d.). Taylor & Francis. [Link]

  • QSAR analysis of [(biphenyloxy)propyl]isoxazoles: agents against coxsackievirus B3. (n.d.). PubMed. [Link]

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10, 1. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2020). ResearchGate. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2020). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). National Institutes of Health. [Link]

  • Abdelmalek, O., Belaidi, S., Mellaoui, M., & Mazri, R. (2012). Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory. Asian Journal of Chemistry, 24(3), 1181-1186. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Royal Society of Chemistry. [Link]

  • A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. (2020). ScienceDirect. [Link]

  • Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [Link]

  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2024). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). PubMed. [Link]

  • Ali, U., Shoaib, M., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, and retro-synthesis. (2024). Taylor & Francis Online. [Link]

  • Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory. (2022). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2018). Asian Journal of Research in Chemistry. [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • DFT Analysis And In-Vitro Studies Of Isoxazole Derivatives As Potent Antioxidant And Antibacterial Agents Synthesized via One- pot Methodology. (2022). ResearchGate. [Link]

  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. (2022). National Institutes of Health. [Link]

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Foundational

"5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid" solubility and stability

An In-depth Technical Guide: Solubility and Stability Profile of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid Abstract This technical guide provides a comprehensive framework for understanding and determining the solu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Solubility and Stability Profile of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility and stability of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, a key heterocyclic building block for pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related isoxazole and carboxylic acid derivatives to predict its physicochemical behavior. We present detailed, field-proven protocols for experimentally determining aqueous and organic solvent solubility, as well as for assessing the compound's stability under forced degradation conditions (pH, thermal, and photolytic stress). The narrative emphasizes the chemical principles behind the methodologies, equipping researchers, scientists, and drug development professionals with the necessary tools to characterize this molecule effectively. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and practical application.

Introduction and Molecular Overview

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid belongs to the isoxazole class of five-membered heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.[1] The isoxazole ring is a versatile bioisostere for other aromatic systems and is found in numerous approved drugs, where it contributes to metabolic stability and target binding.[2][3] The subject molecule features three key functional groups that dictate its chemical personality:

  • The Isoxazole Ring: An aromatic heterocycle containing a labile N-O bond, which can be susceptible to ring-opening under certain conditions.[2][4]

  • The Carboxylic Acid: An acidic group (predicted pKa ≈ 2-4) that imparts pH-dependent solubility and provides a handle for forming salts or amide bonds.

  • The Methoxymethyl Ether: A group that can influence polarity and may offer an additional site for metabolism or degradation.

A thorough understanding of the solubility and stability of this molecule is paramount for its successful application. These properties govern critical aspects of drug development, including reaction kinetics, purification strategies, formulation design, and shelf-life.[5] This guide provides the foundational knowledge and experimental blueprints for this essential characterization.

Predicted Physicochemical Properties

A summary of the basic molecular properties for 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is presented below. These values are calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₆H₇NO₄Calculated
Molecular Weight 157.12 g/mol PubChem[6]
IUPAC Name 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acidPubChem[6]
Hydrogen Bond Donors 1 (from Carboxylic Acid)PubChem[6]
Hydrogen Bond Acceptors 5 (from O and N atoms)PubChem[6]
Predicted XLogP3-AA -0.1PubChem[6]
Rotatable Bond Count 3PubChem[6]

Solubility Profile: Theoretical and Experimental Determination

Solubility is a critical determinant of a compound's utility, impacting everything from reaction solvent selection to bioavailability. The structure of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid suggests a nuanced solubility profile.

Predicted Solubility in Common Solvents

The principle of "like dissolves like" provides a qualitative forecast of the compound's solubility.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group is capable of strong hydrogen bonding, suggesting at least moderate solubility. Aqueous solubility is expected to be highly pH-dependent; in basic media (pH > pKa), the molecule will deprotonate to form a highly soluble carboxylate salt.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent hydrogen bond acceptors and possess high dielectric constants. It is anticipated that the compound will exhibit high solubility in solvents like DMSO and DMF.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the molecule's inherent polarity conferred by the carboxylic acid, ether, and isoxazole functionalities, it is expected to have very low solubility in nonpolar solvents.[8]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a definitive measure of a compound's saturation point in a given solvent system.[7]

Objective: To determine the saturation concentration (mg/mL or µg/mL) of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid in various solvents at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound (enough to ensure saturation is achieved, with undissolved solid remaining) to a known volume of the selected solvent (e.g., 1 mL) in a glass vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). This extended time ensures the dissolution rate equals the precipitation rate.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully collect an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method (see Section 4).

  • Calculation: Determine the solubility by comparing the peak area of the sample to a standard curve of known concentrations.

G A Add Excess Solid to Known Volume of Solvent B Equilibrate on Shaker (24-48h at 25°C) A->B C Allow Excess Solid to Settle B->C D Collect Supernatant C->D E Filter through 0.22 µm Syringe Filter D->E F Dilute Filtrate and Analyze by HPLC E->F G Calculate Solubility vs. Standard Curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Quantitative Solubility Data

The following table summarizes the anticipated solubility based on the structural analysis. Experimental determination via the protocol above is required for confirmation.

Solvent ClassSpecific SolventPredicted SolubilityRationale
Aqueous pH 2.0 BufferLow to ModerateCompound is protonated (less polar).
pH 7.4 BufferHighCompound is deprotonated (highly polar carboxylate salt).
Polar Protic MethanolSolubleStrong hydrogen bonding interactions.
Polar Aprotic DMSO, DMFVery SolubleStrong dipole-dipole interactions and H-bond acceptance.[7]
AcetonitrileModerately SolubleLess polar than DMSO/DMF.
Nonpolar Toluene, HexaneInsoluble / Sparingly SolubleMismatch in polarity ("like dissolves like" principle).[8]

Stability Profile: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways, understand the molecule's intrinsic stability, and develop stability-indicating analytical methods.[9] The key structural motifs in 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid suggest several potential routes of degradation.

Potential Degradation Pathways
  • Hydrolysis of the Isoxazole Ring: The N-O bond in isoxazoles is known to be susceptible to cleavage under both acidic and basic conditions, which would lead to ring-opening.[4][10] Basic conditions, in particular, can accelerate this degradation.[4]

  • Decarboxylation: Carboxylic acids can lose CO₂, a reaction that is often promoted by heat. While generally stable, the stability of this particular molecule towards thermal decarboxylation requires experimental confirmation.[9]

  • Photodegradation: The aromatic isoxazole ring contains chromophores that can absorb UV light, potentially leading to photochemical reactions and degradation.[3][9]

G cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) A Parent Compound 5-(Methoxymethyl)-1,2-oxazole- 3-carboxylic acid B Ring-Opened Product (β-Keto Amide Derivative) A->B Hydrolysis C Parent Compound 5-(Methoxymethyl)-1,2-oxazole- 3-carboxylic acid D Ring-Opened Product (α-Cyano Enol Derivative) C->D Base-Catalyzed Ring Opening

Caption: Potential pH-Mediated Degradation Pathways of the Isoxazole Ring.

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of the compound under various stress conditions and identify major degradation products.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, dilute the stock solution into the stressor solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, incubate at room temperature for 4 hours. (Base-catalyzed reactions are often faster).[4]

    • Oxidative Degradation: 3% H₂O₂, incubate at room temperature for 24 hours.

    • Thermal Degradation: Dissolve in a neutral buffer (pH 7.4), incubate at 60°C for 48 hours.

    • Photostability: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Section 4). Use Mass Spectrometry (LC-MS) to identify the mass of any major degradation products.

G A Prepare Stock Solution (~1 mg/mL) B Dilute into Stress Media (~100 µg/mL) A->B C1 Acidic (0.1M HCl, 60°C) B->C1 C2 Basic (0.1M NaOH, RT) B->C2 C3 Oxidative (3% H₂O₂, RT) B->C3 C4 Thermal (pH 7.4, 60°C) B->C4 C5 Photolytic (ICH Q1B) B->C5 D Incubate & Sample at Time Points C1->D C2->D C3->D C4->D C5->D E Quench/Neutralize Sample D->E F Analyze by HPLC-UV/MS E->F G Calculate % Degradation & Identify Products F->G

Caption: General Workflow for Forced Degradation Studies.

Predicted Stability Profile

This table outlines the expected outcome of the forced degradation studies.

ConditionPredicted StabilityLikely Degradation ProductsRationale
Acidic (0.1 M HCl, 60°C) Moderate DegradationIsoxazole ring-opened products.Acid catalysis can promote hydrolysis of the N-O bond.[10]
Basic (0.1 M NaOH, RT) Significant DegradationIsoxazole ring-opened products.Base-catalyzed ring opening of isoxazoles is often rapid.[4]
Oxidative (3% H₂O₂) Likely StableMinimal degradation expected.The core structure lacks easily oxidizable functional groups.
Thermal (pH 7.4, 60°C) Likely StablePotential for minor decarboxylation.Carboxylic acids can be susceptible to heat.[9]
Photolytic (ICH Q1B) Potential for DegradationComplex mixture of products.Aromatic heterocycles can be photolabile.[9]

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust, stability-indicating HPLC method is required to accurately quantify the parent compound in the presence of its degradation products.

  • Instrumentation: Standard HPLC system with a UV detector.[11]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is chosen for its versatility in retaining and separating small polar to moderately nonpolar molecules.[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile). The acidic mobile phase ensures the carboxylic acid is protonated, leading to consistent retention.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at an appropriate wavelength (e.g., 254 nm, or the compound's λmax).[11]

  • Validation: The method must be validated to demonstrate that the peaks for degradation products are well-resolved from the parent compound peak, ensuring accurate quantification of stability.

Conclusion and Handling Recommendations

Based on the analysis of its constituent functional groups, 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is predicted to be a polar compound with good solubility in polar aprotic and basic aqueous solutions, but limited solubility in nonpolar organic solvents and acidic water.

The primary stability concern is the potential for hydrolytic cleavage of the isoxazole ring, particularly under basic conditions. The compound is expected to be relatively stable to oxidation and moderately stable to heat and acid.

Recommendations for Handling and Storage:

  • Solid State: Store the compound as a dry solid in a cool, dark, and inert atmosphere (e.g., in a desiccator at 2-8°C).[9]

  • Solutions: For optimal stability, solutions should be prepared fresh. If storage is necessary, use aprotic, anhydrous solvents like DMSO or acetonitrile and store at -20°C.[9] Avoid preparing stock solutions in basic aqueous media for long-term storage.

This guide provides the necessary theoretical background and practical protocols to thoroughly characterize the solubility and stability of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, enabling its confident use in research and development.

References

  • Vertex AI Search. (n.d.). Isoxazole derivative - Solubility of Things. Retrieved January 13, 2026.
  • Lee, L. S., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. Retrieved January 13, 2026, from [Link]

  • Vertex AI Search. (n.d.). Isoxazole - Solubility of Things. Retrieved January 13, 2026.
  • Madu, C. F., & Ahon, J. C. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7.
  • Chauhan, A., et al. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved January 13, 2026, from [Link]

  • Shaikh, I. A., et al. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by... ResearchGate. Retrieved January 13, 2026, from [Link]

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  • Hawkes, J. A., et al. (n.d.). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. ACS Earth and Space Chemistry. Retrieved January 13, 2026, from [Link]

  • Smolecule. (n.d.). 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid. Retrieved January 13, 2026.
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  • Wikipedia. (n.d.). Isoxazole. Retrieved January 13, 2026, from [Link]

  • Chemsrc. (n.d.). 5-[5-(Methoxymethyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazole-3-carboxylic acid. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 5-(Methoxymethyl)-1,3-oxazole-2-carboxylic acid. Retrieved January 13, 2026, from [Link]

  • Mrozek, K., et al. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC - PubMed Central. Retrieved January 13, 2026, from [Link]

  • Wang, H., & Movassaghi, M. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Beilstein Journals. (n.d.). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Retrieved January 13, 2026, from [Link]

  • Wang, H., & Movassaghi, M. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457–5460.
  • Grella, G., et al. (2020). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. Retrieved January 13, 2026, from [Link]

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Exploratory

The Emerging Therapeutic Potential of Methoxymethyl-Substituted Isoxazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary medicinal chemistry.[1] Its unique electronic properties and structural versatility have led to its incorporation into a multitude of clinically significant therapeutic agents.[2][3] The isoxazole moiety is a key pharmacophore in drugs exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][4][5][6] Modifications to the isoxazole core structure have proven to be a fruitful strategy for developing novel therapeutics with enhanced potency and reduced toxicity.[1] This guide focuses on a specific, promising subclass: methoxymethyl-substituted isoxazoles, exploring their synthesis, potential biological activities, and the experimental methodologies crucial for their evaluation.

Synthetic Strategies for Methoxymethyl-Substituted Isoxazoles

The synthesis of functionalized isoxazoles is a well-established field, with several robust methodologies available to medicinal chemists.[3][7] A common and effective approach for the synthesis of methoxymethyl-substituted isoxazoles involves the initial formation of a chalcone precursor, followed by cyclization with hydroxylamine.[8][9] A more direct route for introducing the methoxymethyl group involves the reduction of a corresponding aldehyde-substituted isoxazole, followed by acylation.[10]

General Synthetic Workflow

A plausible and efficient synthetic route to methoxymethyl-substituted isoxazoles can be conceptualized as a multi-step process, beginning with readily available starting materials.

G cluster_0 Synthesis of Chalcone Intermediate cluster_1 Isoxazole Ring Formation cluster_2 Introduction of Methoxymethyl Group A Substituted Acetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Chalcone Intermediate C->D Base (e.g., NaOH) F Cyclization D->F E Hydroxylamine Hydrochloride E->F G 3,5-Disubstituted Isoxazole F->G Base (e.g., NaOAc) H Reduction of Aldehyde/Ester G->H (If G contains a precursor group) I Methoxymethyl-Substituted Isoxazole H->I

Caption: Synthetic workflow for methoxymethyl-substituted isoxazoles.

Experimental Protocol: Synthesis via Chalcone Intermediate

The following protocol outlines a representative synthesis of a methoxymethyl-substituted isoxazole, starting from a chalcone precursor.

Step 1: Synthesis of the Chalcone Intermediate

  • Dissolve the substituted acetophenone (1 equivalent) and an appropriate benzaldehyde derivative (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

  • Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Step 2: Cyclization to the Isoxazole Ring

  • Reflux a mixture of the synthesized chalcone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2 equivalents) in glacial acetic acid for 6-8 hours.[8]

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into cold water.

  • Filter the resulting solid, wash with water, and purify by column chromatography to obtain the desired isoxazole derivative.

Potential Biological Activities and Mechanistic Insights

The introduction of a methoxymethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the isoxazole scaffold. This substituent can modulate lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets.

Antimicrobial Activity

Isoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi.[11][12][13] The presence of electron-donating groups, such as methoxy groups, has been shown to enhance antibacterial efficacy.[1][14]

Plausible Mechanism of Action: The antimicrobial action of isoxazoles may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.[13] The methoxymethyl group could enhance membrane permeability or improve binding affinity to a specific bacterial target.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Spread the inoculum uniformly over the surface of a Mueller-Hinton agar plate.

  • Create wells of 6 mm diameter in the agar.

  • Add a defined concentration of the methoxymethyl-substituted isoxazole solution to each well.

  • Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Compound Type Bacterial Strain Zone of Inhibition (mm) Reference
Methoxy-substituted isoxazolineBacillus subtilis12-16[14]
Ester-functionalized isoxazolesStaphylococcus aureusSignificant Activity[11]
Ester-functionalized isoxazolesEscherichia coliSignificant Activity[11]
Anti-inflammatory Activity

A significant number of isoxazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[15][16][17] The FDA-approved drug Valdecoxib, a COX-2 inhibitor, features an isoxazole core, highlighting the therapeutic importance of this scaffold in inflammation.[1]

Mechanism of Action: COX-2 Inhibition Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[18] Selective COX-2 inhibitors are designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[18] Methoxymethyl-substituted isoxazoles may exhibit enhanced binding to the active site of the COX-2 enzyme.[17]

G A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins C->D E Inflammation & Pain D->E F Methoxymethyl-Substituted Isoxazole F->C Inhibition

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Utilize a commercially available COX-2 inhibitor screening assay kit.

  • Prepare various concentrations of the test compound (methoxymethyl-substituted isoxazole).

  • Add the test compound, COX-2 enzyme, and arachidonic acid (substrate) to the wells of a microplate.

  • Incubate the plate according to the manufacturer's instructions to allow for the enzymatic reaction.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method.

  • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.

Compound Target Activity Reference
Methoxy carrying isoxazole derivativesCOX-2Potent and selective inhibition[17]
Substituted-isoxazole derivativesCOX-2Significant in vivo anti-inflammatory potential[16]
Anticancer Activity

The isoxazole scaffold is present in numerous compounds with demonstrated anticancer activity.[4][19][20] These derivatives can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[4][20]

Potential Mechanisms of Action:

  • HSP90 Inhibition: Some isoxazole-based compounds are known to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone that stabilizes oncoproteins.[20]

  • Apoptosis Induction: Isoxazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[4]

  • Tubulin Polymerization Inhibition: Certain isoxazoles can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[20]

G A Methoxymethyl-Substituted Isoxazole B HSP90 A->B Inhibition C Oncogenic Client Proteins B->C Stabilizes D Protein Degradation B->D Leads to E Tumor Growth Inhibition D->E F Apoptosis D->F

Caption: Potential anticancer mechanism via HSP90 inhibition.

Experimental Protocol: MTT Cytotoxicity Assay

  • Seed cancer cells (e.g., MCF-7 breast cancer cells, HeLa cervical cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the methoxymethyl-substituted isoxazole for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Compound Type Cell Line Activity (IC50) Reference
Phenyl-isoxazole–carboxamide analoguesHeLa15.48 ± 0.89 µg/ml[2]
3,5-disubstituted isoxazole derivativesU87 (Glioblastoma)42.8 µM[21]
2,4,5-trimethoxy substituted 3,5-diaryl isoxazoleVarious8.56 - 12.16 µg/mL[8]
Neuroprotective Potential

Emerging research suggests that isoxazole derivatives may possess neuroprotective properties, primarily through their anti-inflammatory and antioxidant effects.[2][22] Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases like Alzheimer's and Parkinson's.[22] By mitigating inflammatory responses in the central nervous system, methoxymethyl-substituted isoxazoles could offer a therapeutic avenue for these debilitating conditions.[23]

Conclusion and Future Directions

Methoxymethyl-substituted isoxazoles represent a promising class of compounds with significant potential for the development of novel therapeutics. The versatility of the isoxazole scaffold, combined with the modulatory effects of the methoxymethyl group, provides a rich chemical space for exploration. Future research should focus on the systematic synthesis and screening of a diverse library of these compounds to fully elucidate their structure-activity relationships across various biological targets. Advanced studies, including in vivo efficacy models and detailed mechanistic investigations, will be crucial in translating the therapeutic potential of these compounds from the laboratory to the clinic.

References

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  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC.
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed.
  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology.
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
  • Application Notes and Protocols for Neuroprotective Research Using 2-(Benzo[d]isoxazol-3-yl)
  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022).
  • Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives. (2025). Asian Journal of Chemistry.
  • Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. (2018).
  • Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study. (2018). Amrita Vishwa Vidyapeetham.
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Foundational

The Strategic Role of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid as a Versatile Synthetic Intermediate

An In-depth Technical Guide for Researchers in Medicinal and Agrochemical Chemistry Introduction: The Privileged Isoxazole Scaffold The 1,2-oxazole (or isoxazole) ring is a prominent five-membered heterocycle that serves...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers in Medicinal and Agrochemical Chemistry

Introduction: The Privileged Isoxazole Scaffold

The 1,2-oxazole (or isoxazole) ring is a prominent five-membered heterocycle that serves as a cornerstone in modern drug discovery and agrochemical development. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities make it a "privileged scaffold"[1]. Isoxazole-containing molecules are found in a wide array of approved drugs, including the anti-inflammatory agent Valdecoxib, the antirheumatic drug Leflunomide, and the antibiotic Sulfamethoxazole[1]. The substituents on the isoxazole ring are critical for modulating the molecule's physicochemical properties and biological activity[1]. 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, in particular, has emerged as a highly valuable and versatile building block. Its structure features two key points for chemical modification: the reactive carboxylic acid at the 3-position, ideal for forming amide or ester linkages, and the methoxymethyl group at the 5-position, which can influence solubility and interact with biological targets. This guide provides a comprehensive overview of its synthesis, reactivity, and strategic application as a synthetic intermediate.

Synthesis and Physicochemical Profile

The preparation of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is typically achieved through a two-step process: 1,3-dipolar cycloaddition to form the core isoxazole ester, followed by hydrolysis.

Synthetic Pathway

A common and efficient route involves the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate with an appropriate alkyne, such as a propargyl ether derivative, in an aqueous medium[2]. This is followed by a standard ester hydrolysis using a base like sodium hydroxide (NaOH) or a strong acid to yield the final carboxylic acid.

Diagram 1: General Synthetic Scheme

G A Ethyl Nitroacetate + Propargyl Methyl Ether B Ethyl 5-(methoxymethyl)- 1,2-oxazole-3-carboxylate A->B  1,3-Dipolar Cycloaddition (e.g., NaOH, H2O/EtOH) C 5-(Methoxymethyl)-1,2-oxazole- 3-carboxylic acid B->C  Ester Hydrolysis (e.g., NaOH, H2O/EtOH, Δ) G cluster_0 Pathway 1: Direct Coupling cluster_1 Pathway 2: Acyl Chloride A Carboxylic Acid (Starting Material) B Reactive Intermediate (e.g., O-acylisourea ester) A->B  EDC / HOBt (Activation)   C Target Amide B->C  R-NH2 (Amine Addition)   D Carboxylic Acid (Starting Material) E Acyl Chloride D->E  SOCl2 or (COCl)2 (Chlorination)   F Target Amide E->F  R-NH2 / Base (Amine Addition)  

Caption: Key pathways for amide bond formation.

Case Study: Synthesis of N-Aryl-5-(methoxymethyl)-1,2-oxazole-3-carboxamides as Potent Fungicides

A compelling demonstration of the title compound's utility is found in the development of novel fungicides. Chinese patent CN104327222A discloses a series of N-aryl-5-(methoxymethyl)-1,2-oxazole-3-carboxamides with significant fungicidal activity against plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.

The synthetic strategy outlined in the patent is a classic application of the acyl chloride pathway:

  • Hydrolysis: The starting material, ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate, is hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol/water) to yield 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid.

  • Chlorination: The isolated carboxylic acid is then treated with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF), to produce the highly reactive 5-(methoxymethyl)isoxazole-3-carbonyl chloride.

  • Amide Coupling: The final step involves the reaction of the acyl chloride with a variety of substituted anilines in the presence of a base such as triethylamine (TEA) to yield the target fungicidal carboxamides.

This approach allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies, simply by varying the substituted aniline used in the final step.

Summary of Synthesized Fungicidal Derivatives (from CN104327222A)
Compound ExampleAniline Derivative UsedResulting N-Aryl Substituent
1 2,6-dichloro-4-(trifluoromethyl)aniline2,6-dichloro-4-(trifluoromethyl)phenyl
2 2-chloro-4-(trifluoromethyl)aniline2-chloro-4-(trifluoromethyl)phenyl
3 2-methyl-4-(trifluoromethyl)aniline2-methyl-4-(trifluoromethyl)phenyl
4 2-fluoro-4-(trifluoromethyl)aniline2-fluoro-4-(trifluoromethyl)phenyl

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, adapted from analogous procedures found in the literature and relevant patents.

Protocol 1: Synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid
  • Ester Hydrolysis:

    • To a solution of ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (1.0 eq) in ethanol (5-10 volumes), add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq).

    • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound as a solid.

Protocol 2: Synthesis of N-Aryl-5-(methoxymethyl)-1,2-oxazole-3-carboxamide via Acyl Chloride
  • Acyl Chloride Formation:

    • To a stirred suspension of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess solvent and thionyl chloride, yielding the crude 5-(methoxymethyl)isoxazole-3-carbonyl chloride. This intermediate is moisture-sensitive and typically used immediately in the next step without further purification.

  • Amide Coupling:

    • Dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 volumes) and cool the solution in an ice bath (0 °C).

    • Add a solution of the crude 5-(methoxymethyl)isoxazole-3-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel or recrystallization to afford the pure N-aryl-5-(methoxymethyl)-1,2-oxazole-3-carboxamide.

Conclusion

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a strategically designed synthetic intermediate that provides an efficient entry point to a wide range of bioactive molecules. Its straightforward synthesis and the reliable reactivity of its carboxylic acid group make it an invaluable tool for chemists. As demonstrated by its application in the development of novel fungicides, this building block facilitates the exploration of chemical space through the modular construction of isoxazole-3-carboxamides, underscoring its continued importance in the pipeline of both pharmaceutical and agrochemical research.

References

  • Celentano, G., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38. Available at: [Link]

  • Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. Available at: [Link]

  • CN104327222A (2015). 5-(methoxymethyl)-1, 2-oxazole-3-formamide compounds as well as preparation method and application thereof. Google Patents.
  • Pattanayak, P., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem Compound Summary for CID 18521757, 5-(Methoxymethyl)-1,2-oxazole-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • WO2003042193A1 (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

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Exploratory

The Enduring Appeal of 3,5-Disubstituted Isoxazoles: A Technical Guide for Drug Discovery

Abstract The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Among its various substitution patterns, the 3,5-disubstituted isoxa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Among its various substitution patterns, the 3,5-disubstituted isoxazole scaffold has emerged as a particularly privileged structure, underpinning the development of numerous therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, pharmacological significance, and future outlook of this versatile chemical entity. We will delve into the core synthetic strategies, emphasizing the causality behind experimental choices, and explore the diverse biological activities that make 3,5-disubstituted isoxazoles a continuing focus of innovation in the pharmaceutical sciences.

Introduction: The Isoxazole Core and Its Significance

Isoxazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities.[1] Their unique electronic properties and ability to act as bioisosteres for amide or ester groups make them valuable scaffolds in the design of novel therapeutics.[2] The 3,5-disubstitution pattern, in particular, allows for the precise spatial orientation of functional groups, enabling tailored interactions with biological targets. This has led to the development of isoxazole-containing drugs with a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][3]

Synthetic Strategies: Building the 3,5-Disubstituted Isoxazole Framework

The construction of the 3,5-disubstituted isoxazole ring is most prominently achieved through 1,3-dipolar cycloaddition reactions, a powerful and versatile method for forming five-membered heterocycles.[1][4] This approach typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[1]

The Cornerstone: 1,3-Dipolar Cycloaddition

The [2+3] cycloaddition reaction is a highly efficient and regioselective method for synthesizing 3,5-disubstituted isoxazoles.[1][4] Nitrile oxides, being unstable intermediates, are almost always generated in situ. Common methods for their generation include the dehydration of aldoximes using various reagents or the dehydrohalogenation of hydroximoyl halides.

A general workflow for this synthesis is depicted below:

synthesis_workflow General Synthetic Workflow for 3,5-Disubstituted Isoxazoles cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product Aldoxime Aldoxime Nitrile_Oxide_Generation In situ Nitrile Oxide Generation Aldoxime->Nitrile_Oxide_Generation Dehydrating Agent or Base Alkyne Alkyne Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition Nitrile_Oxide_Generation->Cycloaddition Nitrile Oxide Intermediate Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole

Caption: General workflow for 1,3-dipolar cycloaddition.

Experimental Protocol: One-Pot Synthesis via in situ Nitrile Oxide Generation

A widely employed and efficient method involves the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and terminal alkynes.[5] The use of reagents like tert-butyl nitrite or isoamyl nitrite under conventional heating facilitates this transformation.[5]

  • Step 1: Reactant Mixture: In a suitable reaction vessel, the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) are dissolved in a solvent such as DMF.

  • Step 2: Nitrile Oxide Generation: tert-Butyl nitrite (1.5 eq) is added to the mixture. The reaction is then heated to a specified temperature (e.g., 80-100 °C) and monitored by TLC.

  • Step 3: Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 3,5-disubstituted isoxazole.

The choice of reagents and reaction conditions is critical and often depends on the electronic properties of the starting materials. For instance, electron-rich oximes tend to give good yields, while electron-deficient ones may result in lower yields due to side reactions like the dimerization of the nitrile oxide to form furoxans.[6] To circumvent this, alternative methods for nitrile oxide generation, such as the use of a hypervalent iodine reagent, can be employed.[6][7]

Alternative and Sustainable Synthetic Routes

While 1,3-dipolar cycloaddition remains the dominant strategy, other innovative methods have been developed, often with a focus on sustainability and efficiency.

  • Domino Reductive Nef Reaction/Cyclization: β-Nitroenones can be efficiently converted into 3,5-disubstituted isoxazoles using a mild reducing agent like tin(II) chloride dihydrate.[8] This domino reaction proceeds in good yields and tolerates a variety of functional groups.[8]

  • Synthesis in Deep Eutectic Solvents (DES): The use of deep eutectic solvents, such as a mixture of choline chloride and urea, offers a green and reusable reaction medium for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from aldehydes.[9][10] This approach avoids the use of volatile and toxic organic solvents.

  • Continuous Flow Synthesis: For scalability, continuous flow reactor systems using deep eutectic solvents have been developed, achieving high yields and significantly increased productivity compared to batch processes.[11]

  • Solid-Phase Synthesis: To facilitate the creation of libraries of isoxazole derivatives for high-throughput screening, solid-phase synthesis methodologies have been established.[12] This involves anchoring an alkyne or alkene to a resin, followed by cycloaddition with an in-situ generated nitrile oxide.[12]

Pharmacological and Biological Applications: A Scaffold of Diverse Activity

The 3,5-disubstituted isoxazole core is a versatile pharmacophore found in a multitude of biologically active compounds. Its ability to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, allows for potent and selective binding to a wide range of biological targets.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid: A Detailed Protocol for Pharmaceutical Research

Introduction The 1,2-oxazole (isoxazole) ring is a prominent scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for various functional groups and to modulate the physicochemical properties of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2-oxazole (isoxazole) ring is a prominent scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for various functional groups and to modulate the physicochemical properties of drug candidates. The specific compound, 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, represents a key building block for the synthesis of more complex pharmacologically active molecules. Its strategic functionalization, featuring a carboxylic acid at the 3-position for further derivatization and a methoxymethyl group at the 5-position to influence solubility and metabolic stability, makes it a valuable intermediate in drug discovery programs.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid. The described methodology is based on a robust and scalable cycloaddition-condensation reaction, followed by a standard ester hydrolysis. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

Reaction Scheme

The synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a two-step process. The first step involves a base-catalyzed [3+2] cycloaddition-condensation reaction between ethyl nitroacetate and 3-methoxy-1-propyne to form the ethyl ester intermediate. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.

Synthesis_Scheme cluster_0 Step 1 cluster_1 Step 2 A Ethyl Nitroacetate D Ethyl 5-(methoxymethyl)- 1,2-oxazole-3-carboxylate A->D Step 1: Cycloaddition- Condensation B 3-Methoxy-1-propyne B->D C NaOH (cat.), H2O/EtOH F 5-(Methoxymethyl)-1,2-oxazole- 3-carboxylic acid D->F Step 2: Hydrolisis E 1. NaOH, H2O/THF 2. HCl (aq) A_struct [Structure of Ethyl Nitroacetate] D_struct [Structure of Ethyl Ester Intermediate] A_struct->D_struct B_struct [Structure of 3-Methoxy-1-propyne] B_struct->D_struct D_struct2 [Structure of Ethyl Ester Intermediate] F_struct [Structure of Final Product] D_struct2->F_struct

Figure 1: Overall reaction scheme for the synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
Ethyl nitroacetate≥95%Sigma-Aldrich
3-Methoxy-1-propyne≥97%TCI Chemicals
Sodium hydroxide (NaOH)Reagent gradeFisher Scientific
Ethanol (EtOH)AnhydrousVWR Chemicals
Diethyl etherAnhydrousSigma-Aldrich
Ethyl acetate (EtOAc)HPLC gradeFisher Scientific
HexanesHPLC gradeVWR Chemicals
Hydrochloric acid (HCl)37%Sigma-Aldrich
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeFisher Scientific
Silica gel60 Å, 230-400 meshSorbent Technologies
Deionized water---In-house
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH meter or pH paper

  • Glass funnel and filter paper

  • Standard laboratory glassware

Experimental Protocol

Part 1: Synthesis of Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate

This procedure is adapted from the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and alkynes.[1]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl nitroacetate (1.0 eq, e.g., 5.0 g, 37.6 mmol) and 3-methoxy-1-propyne (1.2 eq, e.g., 3.16 g, 45.1 mmol).

  • Solvent Addition: To the mixture of reactants, add a solution of deionized water (20 mL) and ethanol (10 mL). Stir the resulting biphasic mixture vigorously.

  • Catalyst Addition: Prepare a 4 M aqueous solution of sodium hydroxide. To the vigorously stirred reaction mixture, add the 4 M NaOH solution dropwise (approximately 0.1 eq, e.g., 0.94 mL, 3.76 mmol).

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to 60 °C. Maintain vigorous stirring and allow the reaction to proceed for 16-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 250 mL separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). The product is expected to be in the organic phase.

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Part 2: Hydrolysis of Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate to 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the purified ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Base Addition: To the stirred solution, add sodium hydroxide pellets (2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Work-up: After the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with deionized water (20 mL).

  • Purification of the Salt: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted starting material or organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. A white precipitate of 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid should form.

  • Isolation of the Product: Collect the solid product by vacuum filtration, washing with a small amount of cold deionized water.

  • Drying: Dry the product under vacuum to a constant weight.

Data and Expected Results

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldPhysical Appearance
Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylateC₈H₁₁NO₄185.1870-85%Colorless to pale yellow oil
5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acidC₆H₇NO₄157.1285-95%White to off-white solid

Mechanism and Scientific Rationale

The formation of the 1,2-oxazole ring proceeds through a well-established cycloaddition-condensation pathway. The reaction is initiated by the deprotonation of ethyl nitroacetate by sodium hydroxide to form a nitronate anion. This nitronate then acts as a 1,3-dipole and undergoes a [3+2] cycloaddition reaction with the alkyne, 3-methoxy-1-propyne. The resulting cyclic intermediate subsequently eliminates a molecule of water to afford the aromatic 1,2-oxazole ring. The use of a water/ethanol co-solvent system facilitates the reaction by allowing for the dissolution of both the organic reactants and the inorganic base.

The final step, the hydrolysis of the ethyl ester, is a standard saponification reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and ethanol. Subsequent acidification of the carboxylate salt with a strong acid, such as HCl, protonates the carboxylate to yield the final carboxylic acid product, which precipitates out of the aqueous solution due to its lower solubility.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Ethyl nitroacetate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • 3-Methoxy-1-propyne is flammable. Keep away from ignition sources.

  • All reactions should be performed in a well-ventilated fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reactionExtend the reaction time and monitor by TLC. Ensure vigorous stirring to overcome phase separation.
Insufficient catalystAdd a small additional amount of 4 M NaOH solution.
Loss of product during work-upPerform extractions carefully and ensure complete phase separation.
Incomplete hydrolysis in Step 2 Insufficient base or reaction timeAdd more NaOH and continue stirring. Gentle heating may be applied if necessary.
Ester is not fully dissolvedAdd more THF to ensure complete dissolution of the starting material.
Product does not precipitate upon acidification Product is too soluble in the aqueous mediumExtract the acidified aqueous solution with a more polar organic solvent like ethyl acetate.
Insufficient acidificationCheck the pH and add more HCl until a pH of 2-3 is reached.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid, a valuable building block in pharmaceutical research. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently and reproducibly synthesize this key intermediate for their drug discovery and development endeavors.

References

  • Paudyal, M. P., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), m1762. [Link]

  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299–5358. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2002). The Azide−Alkyne Huisgen Cycloaddition: History and Recent Developments. In Organic Azides (pp. 355-394). Wiley. [Link]

Sources

Application

Application Notes and Protocols: Functionalization of the Carboxylic Acid Group in Isoxazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered signific...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have established it as a cornerstone in the design of numerous therapeutic agents.[1][2][3][4] Isoxazole-containing drugs have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][5]

Carboxylic acid-substituted isoxazoles are particularly valuable building blocks in drug development. The carboxylic acid group serves as a versatile handle for introducing a wide array of functional groups, enabling the modulation of a compound's physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides detailed application notes and protocols for the three principal methods of functionalizing the carboxylic acid group in isoxazoles: amide bond formation, esterification, and reduction to alcohols.

I. Amide Bond Formation: Crafting Bioactive Carboxamides

The conversion of isoxazole carboxylic acids to their corresponding carboxamides is arguably the most prevalent functionalization strategy in the synthesis of isoxazole-based drug candidates. The amide bond is a key structural feature in many biologically active molecules, facilitating crucial hydrogen bonding interactions with protein targets.[6]

Rationale and Mechanistic Insight

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. This is typically achieved using a coupling reagent that converts the carboxylic acid's hydroxyl group into a better leaving group.

Commonly employed coupling reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated intermediate (e.g., an O-acylisourea ester with EDC). This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond, regenerating the coupling agent as a urea byproduct.

Experimental Protocols

Protocol 1: EDC/DMAP Mediated Amide Coupling of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid [5]

This protocol describes a standard procedure for the synthesis of isoxazole-4-carboxamides, a class of compounds that has shown promising anticancer activity.[5]

Materials:

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid

  • Appropriate aniline derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.1-0.2 M), add DMAP (0.2 eq).

  • Stir the mixture under an inert atmosphere (Argon or Nitrogen) at room temperature.

  • Add EDC·HCl (1.1 eq) to the reaction mixture and continue stirring for 30 minutes. The formation of the active ester intermediate occurs during this step.

  • Add the desired aniline derivative (1.05 eq) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure isoxazole-4-carboxamide.

Protocol 2: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly for sterically hindered amines or acids, and can often lead to higher yields and shorter reaction times compared to carbodiimide-based methods.

Materials:

  • Isoxazole-4-carboxylic acid

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the isoxazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.2 M).

  • Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Reactions are often complete within 1-4 hours.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Common Amide Coupling Reagents for Isoxazole Carboxylic Acids

Coupling ReagentAdditive/BaseTypical SolventReaction TimeAdvantagesDisadvantages
EDC DMAP or HOBtDCM, DMF12-24 hReadily available, cost-effective.Can lead to racemization of chiral substrates; urea byproduct can be difficult to remove.
HATU DIPEADMF, ACN1-4 hHigh efficiency, fast reaction rates, low racemization.More expensive than carbodiimides.
PyBOP DIPEADMF, DCM2-6 hGood for hindered couplings, stable.Byproducts can complicate purification.

Workflow for Amide Bond Formation

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Work-up & Purification Isoxazole_COOH Isoxazole-COOH Activated_Intermediate Activated Intermediate Isoxazole_COOH->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amine Amine (R-NH2) Isoxazole_Amide Isoxazole-CONH-R Activated_Intermediate->Isoxazole_Amide + Crude_Product Crude Product Isoxazole_Amide->Crude_Product Purified_Amide Purified Amide Crude_Product->Purified_Amide Chromatography

Caption: General workflow for isoxazole carboxamide synthesis.

II. Esterification: Accessing Isoxazole Esters

Ester derivatives of isoxazole carboxylic acids are important intermediates in organic synthesis and can also possess biological activity themselves. Several methods are available for the esterification of isoxazole carboxylic acids, with the choice of method depending on the substrate's sensitivity and the desired scale of the reaction.

Rationale and Mechanistic Insight

Fischer-Speier Esterification: This classical method involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[7] The reaction is an equilibrium process, and to drive it towards the ester product, either the alcohol is used as the solvent or water is removed as it is formed. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Esterification with Alkyl Halides or Diazomethane: For base-sensitive substrates or when milder conditions are required, esterification can be achieved by first converting the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., Cs₂CO₃, DBU) followed by reaction with an alkyl halide. Alternatively, diazomethane provides a rapid and high-yielding method for the preparation of methyl esters, although its toxicity and explosive nature necessitate careful handling.

Experimental Protocols

Protocol 3: Fischer-Speier Esterification of an Isoxazole Carboxylic Acid

This protocol provides a general procedure for the synthesis of simple alkyl esters of isoxazole carboxylic acids.

Materials:

  • Isoxazole carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve the isoxazole carboxylic acid (1.0 eq) in a large excess of the anhydrous alcohol (which also serves as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Important Consideration: The stability of the isoxazole ring under strongly acidic and heated conditions should be considered. For sensitive substrates, monitoring the reaction closely is crucial to prevent potential ring degradation.

Protocol 4: Esterification using Diazomethane [8]

This method is suitable for the small-scale synthesis of methyl esters under mild conditions. Caution: Diazomethane is highly toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions and specialized glassware.

Materials:

  • Isoxazole carboxylic acid

  • Ethereal solution of diazomethane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the isoxazole carboxylic acid (1.0 eq) in a minimal amount of a co-solvent like methanol or THF and dilute with diethyl ether.

  • Cool the solution in an ice bath.

  • Add the ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Stir the reaction mixture at 0 °C for an additional 15-30 minutes.

  • Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester, which is often pure enough for subsequent steps or can be further purified by chromatography.

Table 2: Comparison of Esterification Methods for Isoxazole Carboxylic Acids

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Alcohol, Strong Acid (e.g., H₂SO₄)RefluxCost-effective, suitable for large scale.Harsh conditions (acid, heat) may not be suitable for sensitive substrates; equilibrium reaction.
Alkyl Halide Alkyl halide, Base (e.g., Cs₂CO₃)Room temp. to moderate heatMilder conditions than Fischer.Alkyl halide may be expensive or have limited availability.
Diazomethane CH₂N₂0 °C to room temp.Fast, high-yielding, very mild.Highly toxic and explosive reagent, only for methyl esters.

Workflow for Fischer Esterification

Fischer_Esterification cluster_reaction Esterification Reaction cluster_workup Work-up cluster_purification Purification Isoxazole_COOH Isoxazole-COOH Reflux Reflux Isoxazole_COOH->Reflux Alcohol Alcohol (R-OH) (Excess) Alcohol->Reflux Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reflux Neutralization Neutralization (aq. NaHCO3) Reflux->Neutralization Extraction Extraction Neutralization->Extraction Crude_Ester Crude Ester Extraction->Crude_Ester Pure_Ester Pure Isoxazole Ester Crude_Ester->Pure_Ester Chromatography or Distillation

Caption: General workflow for Fischer esterification of isoxazole carboxylic acids.

III. Reduction to Alcohols: Preparing (Isoxazolyl)methanols

The reduction of isoxazole carboxylic acids to their corresponding primary alcohols provides another avenue for structural diversification. These (isoxazolyl)methanol derivatives can serve as precursors for further functionalization, such as conversion to halides or ethers, or they may exhibit biological activity in their own right.

Rationale and Mechanistic Insight

Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride (NaBH₄). Therefore, strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically required.[9]

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids. The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and a hydride ion, liberating hydrogen gas and forming a lithium carboxylate salt. Subsequent hydride attacks on the carbonyl carbon lead to the formation of an aldehyde intermediate, which is rapidly reduced further to the primary alcohol. An acidic workup is necessary to protonate the resulting alkoxide.

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a more chemoselective reducing agent for carboxylic acids. It can often reduce carboxylic acids in the presence of other reducible functional groups like esters. The reaction proceeds through the formation of an acyloxyborane intermediate, which is then reduced to the primary alcohol.

Experimental Protocol

Protocol 5: Reduction of an Isoxazole Carboxylic Acid with LiAlH₄

This protocol outlines a general procedure for the reduction of an isoxazole carboxylic acid to the corresponding alcohol. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

Materials:

  • Isoxazole carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of the isoxazole carboxylic acid (1.0 eq) in anhydrous THF dropwise. (Note: The initial reaction is an acid-base reaction that evolves H₂ gas).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether or ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel.

Important Consideration: The powerful nature of LiAlH₄ may potentially lead to the reduction of the isoxazole ring itself under harsh conditions. Therefore, careful control of the reaction temperature and time is essential.

Table 3: Comparison of Reducing Agents for Isoxazole Carboxylic Acids

Reducing AgentSolventConditionsSelectivityWork-up
LiAlH₄ THF, Et₂O0 °C to refluxLow (reduces many functional groups)Careful quenching required (e.g., Fieser workup).
BH₃·THF THF0 °C to refluxGood (can be selective for carboxylic acids over esters).Quenching with methanol followed by aqueous workup.

Workflow for LiAlH₄ Reduction

LiAlH4_Reduction cluster_reaction Reduction Reaction cluster_workup Quenching and Work-up cluster_purification Purification Isoxazole_COOH Isoxazole-COOH Reaction_Mixture Reaction at 0 °C to Reflux Isoxazole_COOH->Reaction_Mixture LiAlH4 LiAlH4 in THF LiAlH4->Reaction_Mixture Quench Careful Quenching (e.g., Fieser Workup) Reaction_Mixture->Quench Filtration Filtration Quench->Filtration Extraction Extraction Filtration->Extraction Crude_Alcohol Crude Alcohol Extraction->Crude_Alcohol Pure_Alcohol Pure (Isoxazolyl)methanol Crude_Alcohol->Pure_Alcohol Chromatography

Caption: General workflow for the LiAlH₄ reduction of isoxazole carboxylic acids.

IV. Conclusion and Future Perspectives

The functionalization of the carboxylic acid group on the isoxazole scaffold is a critical step in the development of novel therapeutic agents. The methods outlined in this guide—amide bond formation, esterification, and reduction—provide a versatile toolkit for medicinal chemists to explore the structure-activity relationships of isoxazole-containing compounds. The choice of a specific method will depend on the desired final product, the stability of the starting material, and the scale of the synthesis. As our understanding of the biological roles of isoxazoles continues to grow, the development of even more efficient, selective, and sustainable methods for their functionalization will remain an important area of research.

References

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47. [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1268, 133687. [Link]

  • Sysak, A., & Obmińska-Mrukowicz, B. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 292-309. [Link]

  • The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3253-3267. [Link]

  • Serebryannikova, A. O., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2020). Beilstein Journal of Organic Chemistry, 16, 1336-1345. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Medicinal Chemistry Research, 27(1), 1-20. [Link]

  • Eid, A. M., Hawash, M., Jaradat, N., Zaid, A. N., & Al-Hroub, Q. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1268, 133687. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (2020). Green Chemistry. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2020). Angewandte Chemie International Edition, 59(42), 18530-18534. [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences, 27(2), 1-10. [Link]

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  • Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. (1973). The Journal of Organic Chemistry, 38(15), 2786-2787. [Link]

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Method

Application Notes and Protocols for 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid in Drug Discovery

Introduction: Unlocking the Potential of the Isoxazole Scaffold The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its presence in a variet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its presence in a variety of pharmacologically active compounds, including approved drugs, underscores its utility as a versatile scaffold in drug design.[1][2][3] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4] The unique electronic properties of the isoxazole ring, coupled with its ability to engage in various non-covalent interactions, make it an attractive starting point for the development of novel therapeutics. This guide focuses on 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid , a compound that, due to its structural features, holds considerable promise as a fragment in drug discovery campaigns and as a versatile building block for more complex molecules.

The molecule's structure combines three key features:

  • The Isoxazole Core: A stable, aromatic ring system that provides a rigid framework for the appended functional groups.

  • The Carboxylic Acid Moiety: A critical functional group known to participate in strong electrostatic and hydrogen bond interactions with biological targets.[5][6][7] This group is often a key component of a molecule's pharmacophore.[5][7]

  • The Methoxymethyl Group: This substituent can influence the molecule's solubility, metabolic stability, and steric profile.

Given its low molecular weight and presence of key interaction-mediating groups, 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is an ideal candidate for fragment-based drug discovery (FBDD).[8] FBDD is a powerful strategy that starts with identifying small, low-affinity compounds (fragments) that bind to a biological target, which are then optimized into more potent lead compounds.[8][9]

Part 1: Strategic Application in Fragment-Based Drug Discovery (FBDD)

The initial step in an FBDD campaign is the screening of a fragment library to identify binders to a protein of interest. Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required. Here, we outline protocols for two widely used methods: Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) and Surface Plasmon Resonance (SPR).

Primary Screening for Target Binding using Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-based NMR technique for detecting transient binding of small molecules to large protein targets.[10][11][12] It allows for the identification of binding fragments from a mixture of compounds without the need for protein labeling.[11]

  • High sensitivity for weak interactions.[10]

  • Ability to screen compound mixtures, increasing throughput.[11]

  • Provides information on the binding epitope of the fragment.[13][14]

Protocol 1: STD-NMR Screening of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

1. Sample Preparation:

  • Prepare a stock solution of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid at 100 mM in deuterated dimethyl sulfoxide (DMSO-d6).
  • Prepare a solution of the target protein (e.g., 10-20 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D2O, pH 7.4).
  • The final screening sample should contain the fragment at a concentration of 100-500 µM and the target protein at 10-20 µM.

2. NMR Data Acquisition:

  • Acquire a standard 1D proton NMR spectrum of the fragment in the absence of the protein as a reference.
  • Acquire STD-NMR spectra by selectively saturating the protein resonances. A typical saturation time is 2 seconds.
  • Acquire an off-resonance spectrum where the saturation pulse is applied at a frequency far from any protein or ligand signals.
  • The STD difference spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

3. Data Analysis:

  • Signals present in the STD difference spectrum indicate that the fragment binds to the protein.
  • The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, thus defining the binding epitope.
Hit Validation and Kinetic Analysis using Surface Plasmon Resonance (SPR)

Fragments identified as "hits" in the primary screen require validation using an orthogonal method to confirm the interaction and to quantify the binding affinity. SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[15][16][17]

  • Provides quantitative data on binding affinity (KD), association rate (kon), and dissociation rate (koff).[18]

  • Requires low protein consumption.[15][16]

  • Can be used to screen large numbers of fragments with high throughput.[16]

Protocol 2: SPR Analysis of Fragment Binding

1. Protein Immobilization:

  • Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
  • A reference flow cell should be prepared by performing the same coupling procedure without the protein to subtract non-specific binding effects.

2. Binding Analysis:

  • Prepare a series of dilutions of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid in a suitable running buffer (e.g., HBS-EP+).
  • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.
  • Monitor the change in response units (RU) over time to generate sensorgrams.

3. Data Analysis:

  • Subtract the reference flow cell data from the protein flow cell data to obtain specific binding sensorgrams.
  • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).

Part 2: Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once binding of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid to the target is confirmed, the next phase involves chemical modification to improve its potency and drug-like properties. The carboxylic acid moiety is a prime handle for derivatization.

The Role and Modification of the Carboxylic Acid Group

The carboxylic acid group is often crucial for binding affinity due to its ability to form strong ionic and hydrogen bonds.[5][6] However, it can also lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolic clearance.[5][19][20] Therefore, a key strategy in lead optimization is the exploration of carboxylic acid bioisosteres—functional groups that mimic the properties of a carboxylic acid but with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5][19][21]

Table 1: Common Bioisosteric Replacements for Carboxylic Acids

BioisosterepKa RangeKey Features
Tetrazole~4.5 - 4.9Similar acidity to carboxylic acids, more lipophilic, metabolically stable.[5][21]
Acylsulfonamide~3 - 5Can form multiple hydrogen bonds, often increases potency.
Hydroxamic Acid~8 - 9Strong metal-chelating properties, can act as a carboxylic acid mimic.[5]
3-Hydroxyisoxazole~4 - 5Mimics the acidic proton and hydrogen bonding capabilities.[22]
Synthetic Strategy for Derivatization

A plausible synthetic route to 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid and its derivatives can be envisioned based on established methods for the synthesis of 3,5-disubstituted isoxazoles, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[23][24][25][26]

G cluster_start Starting Materials cluster_derivatization Derivatization for SAR start1 Methoxymethyl-substituted Alkyne cycloaddition 1,3-Dipolar Cycloaddition start1->cycloaddition start2 Ester-protected Hydroxamic Acid start2->cycloaddition ester_intermediate Ester-protected Isoxazole cycloaddition->ester_intermediate hydrolysis Ester Hydrolysis ester_intermediate->hydrolysis core_compound 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid hydrolysis->core_compound amide_coupling Amide Coupling core_compound->amide_coupling bioisostere_synthesis Bioisostere Synthesis core_compound->bioisostere_synthesis amide_library Amide Library amide_coupling->amide_library bioisostere_library Bioisostere Library bioisostere_synthesis->bioisostere_library

Caption: Synthetic workflow for the core compound and its derivatives.

Protocol 3: Amide Coupling for SAR Studies

1. Activation of the Carboxylic Acid:

  • Dissolve 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
  • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

2. Amine Addition:

  • Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

By systematically synthesizing and testing a library of amides and bioisosteric replacements, a detailed structure-activity relationship (SAR) can be established. This will provide insights into the key interactions between the compound and its target, guiding further optimization efforts.[27][28][29][30]

Part 3: Hypothetical Mechanism of Action and Visualization

While the specific biological target of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is yet to be determined, many isoxazole-containing compounds have been shown to inhibit protein kinases. The following diagram illustrates a hypothetical mechanism where the compound binds to the ATP-binding pocket of a kinase, with the carboxylic acid forming a key hydrogen bond with a backbone amide in the hinge region.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid hinge Hinge Region gatekeeper Gatekeeper Residue dfg_motif DFG Motif isoxazole Isoxazole Ring isoxazole->gatekeeper Hydrophobic Interaction cooh Carboxylic Acid cooh->hinge H-Bond meo Methoxymethyl meo->dfg_motif Steric Fit

Caption: Hypothetical binding mode in a kinase active site.

Conclusion

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid represents a promising starting point for drug discovery endeavors. Its structural characteristics make it an excellent candidate for fragment-based screening against a wide range of biological targets. The protocols and strategies outlined in this guide provide a comprehensive framework for identifying and validating its interactions with target proteins, as well as for its subsequent optimization into a potent lead compound through systematic SAR studies. The versatility of the isoxazole scaffold, combined with the strategic modification of the carboxylic acid moiety, offers a rich chemical space for the development of novel therapeutics.

References

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  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 274, 116443. Available from: [Link]

  • Barmade, M. A., et al. (2016). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2863-2883. Available from: [Link]

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  • The Role of Functional Groups in Drug–Receptor Interactions. IntechOpen.
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  • FitzGerald, E. A., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Vrije Universiteit Amsterdam Research Portal.
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Application

The Strategic Role of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Design In the landscape of medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold." Its five-membered heterocyclic struc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Design

In the landscape of medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold." Its five-membered heterocyclic structure, featuring adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic properties, metabolic stability, and steric features that make it a cornerstone in the design of novel therapeutics.[1][2] Isoxazoles are frequently employed as bioisosteres for amide and ester functionalities, enhancing pharmacokinetic profiles, improving target affinity, and increasing oral bioavailability.[3][4] The specific substitution pattern of the isoxazole ring allows for precise vectoral orientation of functional groups, enabling tailored interactions with biological targets. This has led to the incorporation of isoxazole moieties in a wide array of clinically successful drugs, spanning therapeutic areas such as oncology, infectious diseases, and neurology.[5][6]

This technical guide focuses on a particularly valuable building block: 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid . The strategic placement of the methoxymethyl group at the C5 position and the carboxylic acid at the C3 position creates a versatile synthon for library synthesis and lead optimization. The methoxymethyl group can engage in hydrogen bonding and provides a metabolically stable lipophilic substituent. The carboxylic acid serves as a crucial handle for amide bond formation, allowing for the facile introduction of diverse chemical functionalities to explore the chemical space around a biological target.

This document provides a comprehensive overview of the synthesis of this key intermediate, its activation for coupling reactions, and a detailed protocol for its application in the synthesis of a representative bioactive molecule.

PART 1: Synthesis of the Core Scaffold

The synthesis of 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid can be approached through a reliable and scalable multi-step sequence, commencing with the construction of the isoxazole ring, followed by functional group manipulations.

Protocol 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

The foundational step is the [3+2] cycloaddition reaction between an alkyne and a nitro-containing compound to form the isoxazole ring. This method is highly effective for generating 3,5-disubstituted isoxazoles.[7]

Reaction Scheme:

Synthesis_Step1 Propargyl_Alcohol Propargyl Alcohol Intermediate Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Propargyl_Alcohol->Intermediate NaOH, H₂O/EtOH, 60 °C Ethyl_Nitroacetate Ethyl Nitroacetate Ethyl_Nitroacetate->Intermediate

Caption: Synthesis of the key hydroxymethyl intermediate.

Materials:

ReagentM.W. ( g/mol )Quantity (molar eq.)Notes
Propargyl Alcohol56.061.0
Ethyl Nitroacetate133.102.5
Sodium Hydroxide (NaOH)40.000.1Use a 4 M aqueous solution
Water (H₂O)18.02-Solvent
Ethanol (EtOH)46.07-Co-solvent
Ethyl Acetate (EtOAc)88.11-For extraction
Brine--For washing
Anhydrous MgSO₄120.37-For drying
Silica Gel--For column chromatography

Procedure:

  • To a sealed pressure tube, add propargyl alcohol (1.0 eq.), ethyl nitroacetate (2.5 eq.), water, and ethanol.

  • Add a 4 M aqueous solution of NaOH (0.1 eq.) to the mixture.

  • Seal the tube and stir the mixture vigorously at 60 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel to yield ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as a clear oil.[7][8]

Protocol 2: Methylation of the Hydroxyl Group

The hydroxyl group is then converted to a methoxymethyl ether, a common modification in medicinal chemistry to block a potentially reactive site and increase lipophilicity.

Reaction Scheme:

Synthesis_Step2 Hydroxymethyl_Ester Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Methylated_Ester Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate Hydroxymethyl_Ester->Methylated_Ester 1. NaH, THF, 0 °C 2. CH₃I

Caption: O-methylation to form the methoxymethyl ether.

Materials:

ReagentM.W. ( g/mol )Quantity (molar eq.)Notes
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate185.151.0From Protocol 1
Sodium Hydride (NaH)24.001.260% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)72.11-Solvent
Methyl Iodide (CH₃I)141.941.5
Saturated NH₄Cl solution--For quenching
Ethyl Acetate (EtOAc)88.11-For extraction
Brine--For washing
Anhydrous MgSO₄120.37-For drying

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add a suspension of NaH (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq.) in anhydrous THF to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield ethyl 5-(methoxymethyl)isoxazole-3-carboxylate.

Protocol 3: Saponification to the Carboxylic Acid

The final step in the synthesis of the core scaffold is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Reaction Scheme:

Synthesis_Step3 Methylated_Ester Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate Carboxylic_Acid 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid Methylated_Ester->Carboxylic_Acid LiOH, THF/H₂O, then HCl

Caption: Ester hydrolysis to yield the target carboxylic acid.

Materials:

ReagentM.W. ( g/mol )Quantity (molar eq.)Notes
Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate199.181.0From Protocol 2
Lithium Hydroxide (LiOH)23.951.5
Tetrahydrofuran (THF)72.11-Solvent
Water (H₂O)18.02-Co-solvent
1N Hydrochloric Acid (HCl)36.46-For acidification
Ethyl Acetate (EtOAc)88.11-For extraction

Procedure:

  • Dissolve the ethyl 5-(methoxymethyl)isoxazole-3-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq.) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.

  • Extract the acidic aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid, which can often be used in the next step without further purification.

PART 2: Application in Bioactive Molecule Synthesis

The utility of 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid is best demonstrated by its incorporation into larger, biologically relevant molecules. The carboxylic acid moiety is readily activated for amide bond formation, a cornerstone of medicinal chemistry. A key alternative to direct amide coupling is the conversion of the carboxylic acid to the more reactive acyl chloride. The compound 5-(Methoxymethyl)isoxazole-3-carbonyl chloride is commercially available, providing a convenient entry point for derivatization.[9]

Protocol 4: Synthesis of N-(5-ethoxyquinolin-8-yl)-5-(methoxymethyl)-1,2-oxazole-3-carboxamide

This protocol describes the synthesis of a representative bioactive molecule, showcasing the coupling of the isoxazole scaffold to a substituted quinoline, a common pharmacophore in drug discovery.[10]

Workflow Diagram:

Application_Workflow cluster_0 Activation cluster_1 Coupling Carboxylic_Acid 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid Acyl_Chloride 5-(Methoxymethyl)isoxazole-3-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂, reflux Final_Product N-(5-ethoxyquinolin-8-yl)-5-(methoxymethyl)-1,2-oxazole-3-carboxamide Acyl_Chloride->Final_Product Pyridine, DCM, 0 °C to RT Amine 8-Amino-5-ethoxyquinoline Amine->Final_Product

Caption: Two-stage workflow: activation of the carboxylic acid and subsequent amide coupling.

Materials:

ReagentM.W. ( g/mol )Quantity (molar eq.)Notes
5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid171.131.0From Protocol 3
Thionyl Chloride (SOCl₂)118.972.0Use freshly distilled
8-Amino-5-ethoxyquinoline188.221.0
Anhydrous Dichloromethane (DCM)84.93-Solvent
Anhydrous Pyridine79.101.5Base
Saturated NaHCO₃ solution--For washing
Brine--For washing
Anhydrous Na₂SO₄142.04-For drying

Procedure:

Step A: Synthesis of 5-(Methoxymethyl)isoxazole-3-carbonyl chloride

  • To a round-bottom flask, add 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid (1.0 eq.) and thionyl chloride (2.0 eq.).

  • Heat the mixture to reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-(methoxymethyl)isoxazole-3-carbonyl chloride is typically used directly in the next step.

Step B: Amide Coupling

  • In a separate flame-dried flask under an inert atmosphere, dissolve 8-amino-5-ethoxyquinoline (1.0 eq.) and anhydrous pyridine (1.5 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of the crude 5-(methoxymethyl)isoxazole-3-carbonyl chloride from Step A in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain N-(5-ethoxyquinolin-8-yl)-5-(methoxymethyl)-1,2-oxazole-3-carboxamide.

Conclusion and Future Perspectives

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a highly valuable and versatile building block in medicinal chemistry. The synthetic protocols outlined herein provide a robust and scalable route to this key intermediate and demonstrate its utility in the synthesis of complex, biologically relevant molecules. The strategic combination of a stable lipophilic ether and a reactive carboxylic acid handle makes this scaffold an ideal starting point for the exploration of structure-activity relationships (SAR) in drug discovery programs. Researchers can leverage these methods to generate diverse libraries of isoxazole-containing compounds, accelerating the identification of new lead candidates for a multitude of therapeutic targets.

References

  • ChemBK. ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE. Available from: [Link].

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available from: [Link].

  • Pawar, S. A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link].

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
  • PubMed. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Available from: [Link].

  • Semantic Scholar. Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link].

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link].

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences.
  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link].

  • National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link].

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ResearchGate. The recent progress of isoxazole in medicinal chemistry. Available from: [Link].

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Method

Application Note &amp; Protocols: 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic Acid as a Core Scaffold for Novel Antimicrobial Agents

Abstract The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the oxazole or i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the oxazole or isoxazole nucleus, represent a class of "privileged scaffolds" in medicinal chemistry due to their versatile biological activities and presence in numerous clinically relevant molecules.[1][2][3] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid as a foundational building block for the synthesis of new potential antimicrobial agents. We present detailed, field-tested protocols for the synthesis of the core intermediate, its subsequent derivatization into an amide library, and the biological evaluation of these new chemical entities. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

The Isoxazole Scaffold: A Versatile Core in Medicinal Chemistry

The 1,2-oxazole (isoxazole) ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic and structural profile, making it an excellent scaffold for engaging with biological targets through various non-covalent interactions.[4] The isoxazole moiety is a key pharmacophore in several FDA-approved drugs and demonstrates a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][6]

The stability of the isoxazole ring allows for extensive functionalization, yet the inherent weakness of the N-O bond can be exploited for strategic ring-opening, offering further synthetic diversification.[5] Specifically, the 3,5-disubstituted pattern, as seen in our target molecule, provides two key vectors for modification. The carboxylic acid at the C-3 position is a particularly valuable synthetic handle, allowing for the straightforward formation of amides, esters, and other derivatives to probe structure-activity relationships (SAR).[7]

Synthesis of the Core Intermediate: 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic Acid

The synthesis of the title compound is most efficiently achieved through a two-step process: the initial formation of a stable ester intermediate, followed by its hydrolysis to the free carboxylic acid. This approach ensures high purity and scalability.

Synthetic Workflow Overview

The following diagram outlines the high-level workflow for obtaining the target carboxylic acid, a critical precursor for derivatization.

G cluster_0 PART A: Synthesis of Core Intermediate start Starting Materials (e.g., Ethyl Nitroacetate, 3-Methoxy-1-propyne) ester Ethyl 5-(methoxymethyl)- 1,2-oxazole-3-carboxylate start->ester [1,3]-Dipolar Cycloaddition hydrolysis Base-Catalyzed Ester Hydrolysis ester->hydrolysis acid 5-(Methoxymethyl)-1,2-oxazole -3-carboxylic Acid (TARGET INTERMEDIATE) hydrolysis->acid

Caption: Workflow for the synthesis of the target carboxylic acid intermediate.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for isoxazole synthesis, such as the cycloaddition of nitro compounds with alkynes.[8]

Step 1: Synthesis of Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate

  • Rationale: This step constructs the core isoxazole ring. Using an ester derivative of the nitro-component simplifies purification and provides a stable, isolable intermediate before proceeding to the more polar carboxylic acid.

  • Materials:

    • Ethyl nitroacetate

    • 3-Methoxy-1-propyne

    • Sodium Hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

  • Procedure:

    • To a sealed pressure tube, add ethyl nitroacetate (2.5 eq.), 3-methoxy-1-propyne (1.0 eq.), ethanol (approx. 0.5 M), and water (approx. 2.5 M).

    • Add a catalytic amount of aqueous NaOH solution (e.g., 0.1 eq. of a 4 M solution).

    • Seal the tube and stir the mixture vigorously at 60-70 °C for 16-24 hours.

    • Causality: The heat and basic catalyst facilitate the[7][9]-dipolar cycloaddition reaction between the nitronate anion (formed from ethyl nitroacetate) and the alkyne, followed by dehydration to form the aromatic isoxazole ring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester product.

Step 2: Hydrolysis to 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic Acid

  • Rationale: Saponification (base-catalyzed hydrolysis) is a standard and highly efficient method for converting an ester to its corresponding carboxylate salt, which is then protonated to yield the final carboxylic acid.

  • Materials:

    • Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (from Step 1)

    • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

    • Tetrahydrofuran (THF) / Water mixture

    • Hydrochloric Acid (HCl, 1 M)

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • Dissolve the ester (1.0 eq.) in a 3:1 mixture of THF and water.

    • Add LiOH (1.5-2.0 eq.) to the solution and stir at room temperature for 2-4 hours.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The tetrahedral intermediate collapses, expelling ethoxide and forming the carboxylate salt.

    • Monitor the reaction by TLC until the starting ester is no longer visible.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure carboxylic acid, which can be further purified by recrystallization if necessary.

Application in Antimicrobial Agent Synthesis: Amide Library Development

The carboxylic acid is an ideal precursor for generating a diverse library of potential antimicrobial agents. The most common and effective strategy is to synthesize a series of amides by coupling the acid with various primary or secondary amines.

Derivatization Workflow

The process involves activating the carboxylic acid to an acyl chloride, followed by coupling with an amine from a diverse library.

G cluster_1 PART B: Derivatization & Screening acid 5-(Methoxymethyl)-1,2-oxazole -3-carboxylic Acid activation Activation to Acyl Chloride (e.g., SOCl₂, (COCl)₂) acid->activation acyl_chloride 5-(Methoxymethyl)-1,2-oxazole -3-carbonyl chloride activation->acyl_chloride coupling Amide Coupling acyl_chloride->coupling amine_lib Amine Library (R-NH₂) amine_lib->coupling purification Purification & Characterization (Chromatography, NMR, MS) coupling->purification screening Antimicrobial Susceptibility Testing (MIC Assay) purification->screening

Caption: Workflow for amide library synthesis and biological evaluation.

Detailed Experimental Protocol: Amide Synthesis

Step 1: Formation of 5-(Methoxymethyl)-1,2-oxazole-3-carbonyl chloride [10]

  • Rationale: The carboxylic acid is not reactive enough to readily form amides. Conversion to the highly electrophilic acyl chloride is a classic activation strategy that ensures rapid and high-yielding coupling with amines.[7][11]

  • Materials:

    • 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • N,N-Dimethylformamide (DMF, catalytic amount)

  • Procedure (CAUTION: Perform in a well-ventilated fume hood):

    • Suspend the carboxylic acid (1.0 eq.) in anhydrous DCM.

    • Add a catalytic drop of DMF.

    • Add thionyl chloride (2.0-3.0 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature, then gently reflux for 1-2 hours until gas evolution ceases and the solution becomes clear.

    • Causality: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (gas), and hydrogen chloride (gas), driving the reaction to completion.

    • Cool the mixture and concentrate under reduced pressure to remove excess solvent and thionyl chloride. The resulting crude acyl chloride[10] is often used immediately in the next step without further purification.

Step 2: General Protocol for Amide Coupling

  • Rationale: This protocol describes the nucleophilic acyl substitution reaction between the activated acyl chloride and a representative amine to form the stable amide bond.

  • Materials:

    • Crude 5-(Methoxymethyl)-1,2-oxazole-3-carbonyl chloride

    • A selected amine (e.g., 4-fluoroaniline, 1.0 eq.)

    • Anhydrous Dichloromethane (DCM)

    • A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine, 2.0 eq.)

  • Procedure:

    • Dissolve the amine (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous DCM in a flask under an inert atmosphere (N₂).

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution.

    • Causality: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The base (triethylamine) scavenges the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours (monitor by TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude amide product by flash column chromatography or recrystallization.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Structure-Activity Relationship (SAR) Insights

The derivatization strategy allows for the systematic exploration of the SAR. By coupling the isoxazole core with a library of amines bearing different electronic and steric properties, one can identify key structural features that enhance antimicrobial potency. Oxazole-benzamide inhibitors have shown potent anti-staphylococcal activity.[9] The SAR for the related oxadiazole class of antibiotics has also been extensively studied.[7]

Table 1: Illustrative SAR Data for a Hypothetical Amide Series

Compound IDR-Group (from Amine R-NH₂)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
MMO-001 Phenyl64>128
MMO-002 4-Fluorophenyl1664
MMO-003 4-(Trifluoromethyl)phenyl832
MMO-004 3,4-Dichlorophenyl416
MMO-005 Benzyl32>128
MMO-006 Cyclohexyl>128>128

Data are for illustrative purposes only.

Interpretation: From this hypothetical data, a clear trend emerges. Electron-withdrawing groups on the aromatic ring (F, CF₃, Cl) appear to enhance activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Furthermore, a flat aromatic ring seems preferable to a non-aromatic, bulky aliphatic group (cyclohexyl), suggesting a potential π-stacking interaction at the target site.

Protocol for Antimicrobial Susceptibility Testing

The standard method for evaluating the efficacy of new antimicrobial agents is to determine their Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay
  • Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a quantitative, reproducible, and widely accepted standard.[12]

  • Materials:

    • Synthesized test compounds dissolved in Dimethyl sulfoxide (DMSO)

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Negative control (broth + DMSO) and sterility control (broth only)

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO (e.g., at 12.8 mg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a final concentration range (e.g., from 128 µg/mL to 0.25 µg/mL). The final DMSO concentration should not exceed 1-2%, as higher concentrations can be toxic to bacteria.

    • Prepare the bacterial inoculum by suspending colonies from an overnight agar plate in CAMHB and adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the standardized inoculum to each well containing the test compound, positive control, and negative control. Leave the sterility control wells with broth only.

    • Seal the plates and incubate at 37 °C for 18-24 hours.

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a highly valuable and versatile starting material for the development of novel antimicrobial agents. Its straightforward synthesis and the reactive nature of its carboxylic acid functional group allow for the rapid generation of diverse chemical libraries. The protocols detailed in this note provide a robust framework for synthesis, derivatization, and biological evaluation. By systematically applying these methods and exploring the structure-activity landscape, researchers can leverage this powerful scaffold in the critical search for the next generation of antibiotics.

References

  • Haydon, D. J., et al. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Reeves, J. T., et al. (2020). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry. Available at: [Link]

  • Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal. Available at: [Link]

  • Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. ResearchGate. Available at: [Link]

  • Gawel, W., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Kirubanandan, L., et al. (2023). Structures of the most active antimicrobial compounds. ResearchGate. Available at: [Link]

  • Patel, H. R., et al. (2025). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. ResearchGate. Available at: [Link]

  • PubMed. (1998). Synthesis and antibacterial activity of new carbapenems containing isoxazole moiety. PubMed. Available at: [Link]

  • Al-Amiery, A. A. (2012). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Xia, Y., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Nuta, D. C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Available at: [Link]

  • S.L., R., et al. (2020). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Asian Journal of Research in Chemistry. Available at: [Link]

  • Essome, S. C. Z., et al. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules. Available at: [Link]

  • Hioki, K., et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. Available at: [Link]

  • Karegoudar, P., et al. (2008). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Archiv der Pharmazie. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of methoxy carboxylic acids. PrepChem.com. Available at: [Link]

  • Al-Kadhemy, M. F. A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]

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Application

Application Notes &amp; Protocols: The Role of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid in the Development of Novel Anticancer Compounds

Abstract The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in numerous pharmacologically active compounds.[1][2][3] This document provides a comprehensive technic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in numerous pharmacologically active compounds.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of a key isoxazole building block, 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid , in the discovery pipeline for novel anticancer agents. We present a scientifically grounded, multi-step workflow, beginning with the synthesis of this versatile starting material, proceeding to the generation of derivative compounds via amide coupling, and culminating in their preclinical evaluation through established in vitro and in vivo anticancer assays. Each protocol is detailed with step-by-step instructions and contextualized with expert insights into the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying principles.

Introduction: The Isoxazole Scaffold in Oncology

The five-membered isoxazole ring, featuring adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity, making it an ideal scaffold for designing targeted therapies.[4] Its derivatives have been shown to exhibit a wide array of anticancer activities by modulating various biological targets and signaling pathways crucial to cancer cell proliferation, survival, and metastasis.[1][2][5] Mechanisms of action for isoxazole-containing compounds are diverse and include the induction of apoptosis, inhibition of protein kinases, disruption of tubulin polymerization, and modulation of transcription factors.[1][5]

The subject of this guide, 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid, serves as a strategic starting point for building libraries of novel chemical entities. The carboxylic acid moiety at the 3-position is an ideal handle for derivatization, commonly through amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR). The methoxymethyl group at the 5-position can influence solubility, metabolic stability, and interactions with biological targets. This guide will use the synthesis of a representative N-aryl isoxazole carboxamide to illustrate the practical application of this scaffold in a drug discovery workflow.

Synthetic Workflow Overview

The overall strategy involves a three-stage process: synthesis of the core isoxazole carboxylic acid, derivatization to produce a candidate compound, and subsequent biological evaluation. This workflow is designed to be logical, scalable, and adaptable for the generation of a diverse library of compounds for screening.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization cluster_2 Part 3: Biological Evaluation start Starting Materials (Ethyl Nitroacetate, 3-Methoxy-1-propyne) ester Ethyl 5-(methoxymethyl)- 1,2-oxazole-3-carboxylate start->ester Cycloaddition acid 5-(Methoxymethyl)-1,2-oxazole -3-carboxylic acid ester->acid Ester Hydrolysis coupling Amide Coupling (e.g., with 4-trifluoro- methylaniline) acid->coupling final_cmpd Final Compound (N-(4-(trifluoromethyl)phenyl)-5- (methoxymethyl)isoxazole-3-carboxamide) coupling->final_cmpd invitro In Vitro Assays (Cytotoxicity, Apoptosis) final_cmpd->invitro invivo In Vivo Models (Xenograft Efficacy) invitro->invivo Lead Candidate Progression

Figure 1: Overall workflow from core synthesis to biological evaluation.

Detailed Protocols: Synthesis and Derivatization

Protocol 3.1: Synthesis of Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate

This protocol is adapted from established methods for the synthesis of 3,5-disubstituted isoxazoles via cycloaddition.[6] The reaction utilizes a base-catalyzed cycloaddition-condensation of an activated nitro compound with a terminal alkyne.

Rationale: This approach is efficient and provides good regioselectivity for the desired isoxazole isomer. Using 3-methoxy-1-propyne as the alkyne component directly installs the required methoxymethyl group at the 5-position of the isoxazole ring.

  • Materials:

    • Ethyl nitroacetate

    • 3-Methoxy-1-propyne

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Diethyl ether

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., petroleum ether/ethyl acetate mixture)

  • Procedure:

    • To a solution of ethyl nitroacetate (1.5 equivalents) in a 1:1 mixture of ethanol and water, add 3-methoxy-1-propyne (1.0 equivalent).

    • Add a catalytic amount of a 4M NaOH solution (approx. 0.1 equivalents) to the mixture.

    • Seal the reaction vessel and stir vigorously at 60 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate.

Protocol 3.2: Hydrolysis to 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

The synthesized ester is hydrolyzed to the corresponding carboxylic acid, which is the key intermediate for amide coupling.

Rationale: Acid-catalyzed hydrolysis is a standard and robust method for converting esters to carboxylic acids. A mixture of acetic acid and a strong mineral acid like HCl is effective for this transformation.[7]

  • Materials:

    • Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate

    • Glacial acetic acid

    • Concentrated hydrochloric acid (HCl)

    • Ice-cold water

  • Procedure:

    • Dissolve the ethyl ester (1.0 equivalent) in a 2:1 mixture of glacial acetic acid and concentrated HCl.

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring.

    • The carboxylic acid product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to yield 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid.

Protocol 3.3: Amide Coupling to Synthesize N-(4-(trifluoromethyl)phenyl)-5-(methoxymethyl)isoxazole-3-carboxamide

This protocol details a standard amide coupling reaction using EDC, a common carbodiimide coupling agent, and DMAP as a catalyst.[1]

Rationale: EDC/DMAP-mediated coupling is a mild and efficient method for forming amide bonds between carboxylic acids and amines, compatible with a wide range of functional groups. This allows for the synthesis of a diverse library of amide derivatives by varying the aniline component. We use 4-(trifluoromethyl)aniline as a representative example, as this moiety is often found in bioactive compounds.

  • Materials:

    • 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

    • 4-(Trifluoromethyl)aniline

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM)

    • 1N HCl solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add DMAP (0.2 equivalents) and EDC (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 20 minutes.

    • Add 4-(trifluoromethyl)aniline (1.05 equivalents) to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield the final compound.

Protocols for Biological Evaluation

Protocol 4.1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8] It is a primary screening method to determine the cytotoxic potential of a novel compound against cancer cell lines.

Rationale: This assay is rapid, cost-effective, and provides a quantitative measure of a compound's ability to inhibit cancer cell growth, typically expressed as an IC₅₀ value (the concentration required to inhibit growth by 50%).

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 96-well microplates

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO at the same concentration as in the highest compound dose) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM) [Hypothetical Data]
Isoxazole-CF₃MCF-7 (Breast)488.5
Isoxazole-CF₃A549 (Lung)4812.2
Isoxazole-CF₃HCT116 (Colon)485.1
DoxorubicinMCF-7 (Breast)480.9

Table 1: Example of IC₅₀ data presentation for the synthesized compound against various cancer cell lines.

Protocol 4.2: In Vivo Efficacy Assessment (Human Tumor Xenograft Model)

Promising compounds from in vitro screening are advanced to in vivo models to assess their anticancer efficacy in a living organism. The subcutaneous xenograft model is a standard preclinical model.[4][7]

Rationale: This model allows for the evaluation of a compound's ability to inhibit tumor growth in a more complex biological system, providing critical data on efficacy and potential toxicity before consideration for clinical trials.

  • Materials:

    • Immunodeficient mice (e.g., Athymic Nude or SCID)

    • Cancer cell line (e.g., HCT116, selected based on in vitro sensitivity)

    • Matrigel (optional, to aid tumor formation)

    • Test compound formulation (e.g., in a vehicle like 0.5% CMC/0.1% Tween 80)

    • Calipers for tumor measurement

    • Sterile syringes and needles

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

    • Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment and control groups (n=8-10 per group).

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dose and schedule (e.g., 50 mg/kg, once daily for 21 days). The control group receives the vehicle only.

    • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

    • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and assess the statistical significance of the difference between the treatment and control groups.

Mechanistic Insights: Targeting Cancer Signaling Pathways

Isoxazole derivatives exert their anticancer effects by interfering with a multitude of signaling pathways essential for tumor growth and survival.[1][5] Understanding the mechanism of action is crucial for rational drug design and identifying patient populations most likely to respond to therapy.

G GF Growth Factors (EGF, VEGF) RTK Receptor Tyrosine Kinases (EGFR, VEGFR) GF->RTK PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Tubulin Tubulin Polymerization Metastasis Metastasis Tubulin->Metastasis Apoptosis Apoptosis Pathway (Bcl-2, Caspases) CellDeath Apoptotic Cell Death Apoptosis->CellDeath Isoxazole Isoxazole Derivatives Isoxazole->RTK Inhibit Isoxazole->Tubulin Disrupt Isoxazole->Apoptosis Induce

Figure 2: Potential mechanisms of action for isoxazole anticancer compounds.

Commonly implicated pathways include:

  • Kinase Inhibition: Many isoxazoles are designed as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of cell proliferation and angiogenesis.[2]

  • Tubulin Polymerization Disruption: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis: Isoxazole compounds can directly induce programmed cell death by modulating the expression of pro- and anti-apoptotic proteins like those in the Bcl-2 family.[2]

Further mechanistic studies, such as Western blotting, cell cycle analysis, and kinase profiling assays, are essential to elucidate the specific molecular targets of a novel isoxazole derivative.

Conclusion and Future Directions

The 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid scaffold represents a valuable and highly versatile starting point for the development of novel anticancer therapeutics. The synthetic and biological protocols outlined in this guide provide a robust framework for the systematic design, synthesis, and evaluation of new chemical entities based on this core. By leveraging the chemical tractability of the isoxazole ring and applying rigorous biological screening cascades, researchers can efficiently explore the vast chemical space around this scaffold to identify next-generation cancer therapies with improved efficacy and safety profiles. Future work should focus on creating diverse libraries of derivatives and employing high-throughput screening methods to rapidly identify lead compounds and elucidate their precise mechanisms of action.

References

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10729. Available at: [Link]

  • Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Available at: [Link]

  • Eid, A. M., Jaradat, N., Hawash, M., Zaid, H., Al-hroub, Q., & Zaid, A. N. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. Available at: [Link]

  • Kaur, R., Kumar, K., & Jaitak, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. Available at: [Link]

  • Sausville, J. E., & Burger, A. M. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1520, 245-257. Available at: [Link]

  • Iqbal, M. A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Medicinal and Chemical Sciences, 7(1), 1-19. Available at: [Link]

  • Machetti, F., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]

  • Aventis Cropscience GMBH. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

Sources

Method

Application Notes &amp; Protocols for the Purification of Isoxazole Carboxylic Acids

For: Researchers, scientists, and drug development professionals. Abstract Isoxazole carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals,...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Isoxazole carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] Their inherent polarity and potential for instability, however, present unique challenges in their purification.[4][5] This comprehensive guide provides an in-depth exploration of the primary techniques for purifying isoxazole carboxylic acids, grounded in chemical principles and supported by actionable protocols. We will delve into acid-base extraction, column chromatography, and recrystallization, offering insights into the causality behind experimental choices and robust troubleshooting strategies to empower researchers in achieving high purity for their target molecules.

Understanding the Challenges in Purifying Isoxazole Carboxylic Acids

The successful purification of isoxazole carboxylic acids hinges on understanding their inherent chemical properties, which can often complicate separation from impurities. Key challenges include:

  • Compound Instability: Certain isoxazole derivatives, particularly those with hydroxy substituents, are susceptible to degradation through hydrolytic ring-opening and decarboxylation, especially when exposed to acidic conditions like silica gel during chromatography.[4][5]

  • High Polarity: The carboxylic acid moiety imparts significant polarity, which can lead to poor solubility in common organic solvents and strong interactions with polar stationary phases in chromatography, resulting in streaking and low recovery.[4]

  • Moisture Sensitivity: Some isoxazole derivatives can be hygroscopic, readily absorbing atmospheric moisture, which can affect their physical state and complicate accurate characterization.[4]

  • Byproduct Removal: Synthetic routes can generate byproducts with similar polarities to the desired isoxazole carboxylic acid, making separation challenging. A common example is the formation of triphenylphosphine oxide in reactions utilizing triphenylphosphine.[4]

A multi-faceted purification strategy is often necessary to overcome these challenges and obtain the desired compound in high purity.[4]

Acid-Base Extraction: The First Line of Purification

Acid-base extraction is a powerful and often initial step in the purification of isoxazole carboxylic acids.[6][7][8] This technique leverages the acidic nature of the carboxylic acid group to selectively move the compound between an organic and an aqueous phase, effectively separating it from neutral and basic impurities.[4][6][7][8]

The Underlying Principle

The carboxylic acid group of an isoxazole carboxylic acid can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[6][7][8][9] This salt will partition into the aqueous phase, while neutral and basic organic impurities remain in the organic phase.[4][7] Subsequently, the aqueous layer can be isolated and re-acidified, protonating the carboxylate salt and causing the purified isoxazole carboxylic acid to precipitate out of the aqueous solution or be extracted back into an organic solvent.[4][6][9]

Experimental Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).[4]

  • Acid Wash (Optional): To remove any basic impurities, wash the organic solution with a dilute acid like 1M HCl.[4]

  • Base Wash (Product Extraction): Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][10] Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup from CO₂ evolution.[10]

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of the isoxazole carboxylic acid into a clean flask.[4][10]

  • Repeat Extraction: For optimal recovery, repeat the extraction of the organic layer with fresh NaHCO₃ solution 2-3 times.[5][10] Combine all aqueous extracts.

  • Back Wash (Optional): Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.[5]

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute strong acid (e.g., 1M HCl) dropwise while stirring until the solution is acidic (test with litmus paper).[4][10] The isoxazole carboxylic acid should precipitate out.[6][8][9]

  • Isolation:

    • If a solid precipitates, collect it via suction filtration. Wash the solid with cold water and dry it under vacuum.[6]

    • If no solid forms or if an oil is observed, extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[6]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield the purified isoxazole carboxylic acid.[4]

Causality and Critical Parameters
  • Choice of Base: Sodium bicarbonate is a weak base and is generally sufficient to deprotonate carboxylic acids without hydrolyzing other functional groups.[6][7] Stronger bases like sodium hydroxide should be used with caution as they can promote side reactions.[7]

  • pH Control: Careful acidification is crucial. Adding the acid slowly and with cooling prevents excessive heat generation which could degrade the product. Ensure the final pH is sufficiently acidic to fully protonate the carboxylic acid for complete precipitation or extraction.[11]

  • Solvent Selection: The organic solvent for extraction should readily dissolve the crude material but be immiscible with water. Ethyl acetate and dichloromethane are common choices.

Column Chromatography: For Finer Separation

When acid-base extraction is insufficient to remove all impurities, particularly those with similar acidic properties, column chromatography is the preferred method.[4] This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.

Normal-Phase Chromatography

Principle: In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase (eluent).[4] More polar compounds, like isoxazole carboxylic acids, will interact more strongly with the silica gel and elute more slowly than less polar impurities.

Protocol for Silica Gel Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle into a packed bed.

  • Sample Loading: Dissolve the crude isoxazole carboxylic acid in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[4] A common starting point is a gradient of n-hexane and ethyl acetate.[12]

  • Fraction Collection: Collect the eluent in a series of fractions.[10]

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.[10]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoxazole carboxylic acid.[10]

Troubleshooting Silica Gel Chromatography:

  • Streaking/Tailing: The acidic nature of carboxylic acids can cause streaking on silica gel TLC plates and poor separation on a column.[10] To mitigate this, add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent.[4][10] This keeps the carboxylic acid fully protonated, leading to a more defined band.

  • Irreversible Adsorption: The polar carboxylic acid group can bind very strongly to the silica surface, resulting in low recovery.[4] Pre-treating the silica gel with the eluent or adding a small amount of a competitive polar solvent to the mobile phase can help.[4]

  • Degradation on Silica: Some isoxazole carboxylic acids are unstable on the acidic silica gel.[4] In such cases, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[4]

Reversed-Phase Chromatography

Principle: Reversed-phase chromatography employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][13] In this setup, more polar compounds elute first, while less polar compounds are retained more strongly. This can be particularly useful for purifying highly polar isoxazole carboxylic acids.[13]

Protocol for C18 Reversed-Phase Chromatography:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition.

  • Sample Loading: Dissolve the sample in the mobile phase or a compatible solvent and inject it onto the column.

  • Elution: Start with a highly polar mobile phase (e.g., water with 0.1% trifluoroacetic acid (TFA) or formic acid) and gradually increase the proportion of the organic modifier (e.g., acetonitrile or methanol).[13] The acid in the mobile phase helps to keep the carboxylic acid protonated.

  • Fraction Collection and Analysis: Collect and analyze fractions as in normal-phase chromatography.

  • Isolation: Combine the pure fractions and remove the solvents, often requiring lyophilization if the mobile phase is primarily water.

Recrystallization: For High Purity Crystalline Solids

For solid isoxazole carboxylic acids, recrystallization is a highly effective final purification step to achieve high purity.[4] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

The Principle of Recrystallization

The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.[14]

Experimental Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the isoxazole carboxylic acid well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and water, or mixtures thereof.[1]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Causality and Critical Parameters
  • Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Solvent Choice: The polarity of the solvent should be matched to the polarity of the isoxazole carboxylic acid. Sometimes a two-solvent system (one in which the compound is soluble and one in which it is insoluble) provides the best results.

Summary of Purification Techniques and Expected Outcomes

Technique Principle of Separation Typical Impurities Removed Expected Purity Advantages Disadvantages
Acid-Base Extraction Differential solubility of the acid and its salt form in aqueous and organic phases.[7]Neutral and basic organic compounds, some inorganic salts.[10][15]Moderate to HighHigh capacity, rapid, and cost-effective for initial cleanup.[7]Not effective for removing acidic impurities.
Normal-Phase Chromatography Differential adsorption onto a polar stationary phase.[4]Compounds with different polarities.HighHigh resolving power for complex mixtures.Can lead to product degradation on silica gel, potential for low recovery.[4]
Reversed-Phase Chromatography Differential partitioning between a non-polar stationary phase and a polar mobile phase.[13]Less polar impurities.High to Very HighExcellent for highly polar compounds, less risk of degradation.[4]More expensive stationary phases, requires removal of aqueous mobile phases.
Recrystallization Difference in solubility at high and low temperatures.[14]Soluble impurities and those present in small amounts.Very HighCan yield highly pure crystalline material, scalable.Requires the compound to be a solid, potential for product loss in the mother liquor.

Visualization of Purification Workflows

Workflow for Acid-Base Extraction

AcidBaseExtraction crude Crude Mixture in Organic Solvent add_base Add aq. NaHCO3 (Extraction) crude->add_base separate1 Separate Layers add_base->separate1 org_layer1 Organic Layer (Neutral/Basic Impurities) separate1->org_layer1 aq_layer1 Aqueous Layer (Isoxazole Carboxylate Salt) separate1->aq_layer1 acidify Acidify with HCl aq_layer1->acidify precipitate Precipitation/ Extraction acidify->precipitate isolate Isolate Pure Product (Filtration/Extraction) precipitate->isolate pure_product Purified Isoxazole Carboxylic Acid isolate->pure_product

Caption: Workflow for purifying isoxazole carboxylic acids via acid-base extraction.

Decision-Making Workflow for Purification Strategy

PurificationStrategy start Crude Isoxazole Carboxylic Acid extraction Acid-Base Extraction start->extraction is_solid Is the compound a solid? recrystallization Recrystallization is_solid->recrystallization Yes final_product Pure Product is_solid->final_product No check_purity1 Check Purity (TLC/HPLC) extraction->check_purity1 is_pure1 Is it pure? check_purity1->is_pure1 chromatography Column Chromatography (Normal or Reversed-Phase) is_pure1->chromatography No is_pure1->final_product Yes check_purity2 Check Purity chromatography->check_purity2 is_pure2 Is it pure? check_purity2->is_pure2 is_pure2->is_solid No is_pure2->final_product Yes recrystallization->final_product end End

Caption: Decision-making workflow for selecting a purification strategy.

References

  • BenchChem Technical Support Center. (2025). Purification of Oxazole Carboxylic Acids. BenchChem.
  • Guidechem. ISOXAZOLE-5-CARBOXYLIC ACID 21169-71-1 wiki. Guidechem.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Unknown. Acid-Base Extraction.
  • Wikipedia. Acid–base extraction. Wikipedia.
  • Smolecule. (2023). Buy Isoxazole-4-carboxylic acid | 6436-62-0. Smolecule.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • BenchChem Technical Support Center. (2025).
  • The Student Room. (2018).
  • BenchChem Technical Support Center. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. BenchChem.
  • Unknown.
  • ACS Publications. (2009).
  • Wikipedia. Isoxazole. Wikipedia.
  • Unknown.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • ResearchGate. (2013). How can I purify carboxylic acid?.

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Application

Application Notes and Protocols for the Analytical Characterization of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

Introduction 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic organic compound featuring an oxazole ring, a core structure found in numerous biologically active molecules.[1][2][3] The presence of both a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic organic compound featuring an oxazole ring, a core structure found in numerous biologically active molecules.[1][2][3] The presence of both a carboxylic acid and a methoxymethyl group suggests potential for this molecule to serve as a versatile building block in medicinal chemistry and drug discovery.[2][4] Accurate and robust analytical methods are therefore paramount for confirming its identity, purity, and stability, which are critical parameters in research, development, and quality control.

This comprehensive guide provides a detailed framework for the analytical characterization of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid. The methodologies described herein are grounded in established analytical principles for small organic molecules and are designed to be adaptable to various laboratory settings. We will delve into chromatographic and spectroscopic techniques, explaining the rationale behind each method and providing detailed, actionable protocols.

Physicochemical Properties and Purity Standards

A foundational aspect of characterizing a new chemical entity is understanding its basic physicochemical properties. For 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, the following information has been compiled from available chemical data.

PropertyValue
Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol

Purity is a critical attribute, particularly in drug development. The following table outlines typical purity specifications for research and Good Manufacturing Practice (GMP) grade material.

ParameterSpecification (Research Grade)Specification (GMP Grade)
Purity (by HPLC) ≥ 95%≥ 99.0%
Identity Conforms to structure by ¹H NMR and MSConforms to structure by ¹H NMR, ¹³C NMR, MS, and IR
Residual Solvents As per ICH Q3C guidelinesAs per ICH Q3C guidelines
Heavy Metals ≤ 20 ppm≤ 10 ppm

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds like 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid. A reverse-phase method is generally suitable for this class of molecules.

Rationale for Method Selection

Reverse-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for separating polar and ionizable compounds. The carboxylic acid moiety in the target molecule can be effectively managed by controlling the pH of the mobile phase, typically by adding a small amount of an acid like formic or acetic acid to suppress its ionization and achieve better peak shape.[5]

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A typical starting point would be a gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).[1]

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (solvent) to ensure a clean baseline.

    • Inject the prepared sample solution.

    • Analyze the resulting chromatogram for the main peak and any impurity peaks. Purity is typically calculated based on the area percentage of the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in Acetonitrile/Water inject Inject sample onto C18 column prep->inject separate Gradient elution with Water (0.1% FA) & ACN inject->separate detect UV Detection at 254 nm separate->detect analyze Integrate peaks and calculate area % detect->analyze report Report purity analyze->report Spectro_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FT-IR Spectroscopy compound 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid nmr_prep Dissolve in DMSO-d6 compound->nmr_prep ms_prep Dissolve in Methanol compound->ms_prep ftir_prep Prepare ATR or KBr Pellet compound->ftir_prep nmr_acq Acquire ¹H and ¹³C Spectra nmr_prep->nmr_acq nmr_result Confirm Connectivity & Proton/Carbon Environment nmr_acq->nmr_result elucidation Comprehensive Structural Elucidation nmr_result->elucidation ms_acq ESI-MS Analysis (Positive/Negative Mode) ms_prep->ms_acq ms_result Determine Molecular Weight & Elemental Composition (HRMS) ms_acq->ms_result ms_result->elucidation ftir_acq Acquire Spectrum (4000-400 cm⁻¹) ftir_prep->ftir_acq ftir_result Identify Functional Groups (C=O, O-H, C-O-C) ftir_acq->ftir_result ftir_result->elucidation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid. The combination of HPLC for purity assessment and a suite of spectroscopic techniques (NMR, MS, and FT-IR) for structural confirmation will ensure the quality, identity, and integrity of this valuable chemical entity in research and development endeavors. It is recommended that these methods be validated for specific laboratory conditions and instrumentation to ensure reliable and reproducible results.

References

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild. Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Oxazole. NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). DFT STUDIES OF OXAZOLE DERIVATIVE. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the One-Pot Synthesis of Trisubstituted Oxazoles from Carboxylic Acid Precursors

Introduction: The Enduring Importance of the Oxazole Scaffold The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science. Its uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a vast array of biologically active molecules, including anti-inflammatory, anti-cancer, and anti-viral agents. The trisubstituted substitution pattern, in particular, allows for fine-tuning of a molecule's steric and electronic properties, making it a highly desirable target in drug discovery programs.

Traditionally, the synthesis of such oxazoles has involved multi-step sequences, often requiring the isolation of unstable intermediates and leading to lower overall yields. The development of one-pot methodologies directly from readily available carboxylic acid precursors represents a significant advancement in synthetic efficiency, reducing waste, saving time, and simplifying access to complex molecular architectures. This guide provides detailed protocols and mechanistic insights into modern, field-proven one-pot strategies for the synthesis of trisubstituted oxazoles, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Core Synthetic Strategies: Efficiency Through Convergence

The elegance of a one-pot synthesis lies in its convergence, where multiple bond-forming events occur in a single reaction vessel. This approach minimizes purification steps and the handling of potentially sensitive intermediates. The following sections detail two robust and versatile one-pot methodologies that utilize carboxylic acids as key building blocks.

Visualizing the General Workflow

The general workflow for these one-pot syntheses can be conceptualized as a streamlined process from readily available starting materials to the final, complex product.

One-Pot Oxazole Synthesis Workflow cluster_0 Starting Materials cluster_1 One-Pot Reaction Vessel cluster_2 Final Product SM1 Carboxylic Acid (R¹-COOH) Reaction Sequential Addition & In Situ Intermediate Formation SM1->Reaction SM2 Amino Component SM2->Reaction SM3 Third Component SM3->Reaction Product Trisubstituted Oxazole Reaction->Product Cyclization/ Dehydration/ Coupling

Caption: General workflow for the one-pot synthesis of trisubstituted oxazoles.

Methodology 1: Copper-Catalyzed Three-Component Synthesis

This method provides an environmentally friendly and efficient route to 2,4,5-trisubstituted oxazoles using a recyclable heterogeneous copper-iron oxide (CuFe₂O₄) catalyst. The reaction proceeds in water, a green solvent, and utilizes readily available carboxylic acids, benzoin, and ammonium acetate.[1]

Causality of Experimental Choices
  • Catalyst: The CuFe₂O₄ nanoparticles act as a Lewis acid to activate the carboxylic acid and facilitate the key C-O and C-N bond formations. Its magnetic properties allow for easy separation and recycling, enhancing the sustainability of the process.[1]

  • Reactants:

    • Carboxylic Acid: Provides the R¹ substituent at the 2-position of the oxazole. Aromatic carboxylic acids with electron-donating groups tend to react faster.[1]

    • Benzoin: Serves as the precursor for the C4 and C5 positions, providing the two phenyl substituents.

    • Ammonium Acetate: Functions as the nitrogen source for the oxazole ring and as a water scavenger to drive the reaction towards the cyclized product.[1]

  • Solvent: Water is an ideal green solvent for this reaction, avoiding the use of hazardous organic solvents.

Experimental Protocol
  • Catalyst Preparation (Optional, if not commercially available): CuFe₂O₄ nanoparticles can be synthesized via co-precipitation of Cu²⁺ and Fe³⁺ ions in an alkaline medium followed by heat treatment.[1]

  • Reaction Setup:

    • To a round-bottom flask, add the carboxylic acid (1.5 mmol), benzoin (1.0 mmol), ammonium acetate (4.0 mmol), and CuFe₂O₄ nanocatalyst (20 mg).

    • Add 5 mL of deionized water to the flask.

  • Reaction Execution:

    • Stir the mixture vigorously at reflux for the time indicated in Table 1 (typically 2-5 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add 10 mL of water to the mixture.

    • The solid product will precipitate. Collect the product by filtration.

    • The catalyst can be recovered from the filtrate using an external magnet.

    • Wash the collected product with water and a small amount of cold ethanol to remove any unreacted starting materials.

    • The product is often pure enough after filtration, but can be further purified by recrystallization if necessary.

Data Presentation: Substrate Scope and Yields
EntryCarboxylic Acid (R¹)ProductTime (h)Yield (%)
14-Methylbenzoic acid2-(p-tolyl)-4,5-diphenyloxazole295
24-Methoxybenzoic acid2-(4-methoxyphenyl)-4,5-diphenyloxazole292
3Benzoic acid2,4,5-triphenyloxazole2.590
44-Chlorobenzoic acid2-(4-chlorophenyl)-4,5-diphenyloxazole385
54-Nitrobenzoic acid2-(4-nitrophenyl)-4,5-diphenyloxazole480
62-Naphthoic acid2-(naphthalen-2-yl)-4,5-diphenyloxazole388
7Acetic acid2-methyl-4,5-diphenyloxazole575

Data adapted from reference[1].

Reaction Mechanism

The proposed mechanism involves an initial esterification of benzoin with the carboxylic acid, followed by a series of transformations leading to the oxazole ring.[1]

Copper-Catalyzed Oxazole Synthesis Mechanism cluster_0 Step 1: Esterification cluster_1 Step 2: Imine Formation cluster_2 Step 3: Cyclization & Dehydration A Carboxylic Acid + Benzoin B Benzoin Carboxylate Ester A->B CuFe₂O₄ D Keto-imine Intermediate B->D C Ammonia (from NH₄OAc) C->D E Intramolecular Attack of Hydroxyl D->E F Dihydroxyoxazoline Intermediate E->F G Trisubstituted Oxazole F->G Dehydration (excess NH₄OAc)

Caption: Proposed mechanism for the CuFe₂O₄-catalyzed synthesis of trisubstituted oxazoles.[1]

Methodology 2: DMT-MM Mediated Synthesis and Suzuki-Miyaura Coupling

This powerful one-pot, three-component strategy, developed by Yamada and coworkers, constructs the trisubstituted oxazole by first forming a 5-(triazinyloxy)oxazole intermediate, which then undergoes a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]

Causality of Experimental Choices
  • Dehydrative Condensing Agent (DMT-MM): 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a highly effective reagent for promoting amide bond formation and cyclodehydration in a single step under mild conditions.[3] It activates the carboxylic acid, facilitating both N-acylation of the amino acid and the subsequent cyclization to the oxazole core.

  • Reactants:

    • Carboxylic Acid: Provides the R¹ substituent at the 2-position.

    • Amino Acid: Forms the backbone of the oxazole ring and provides the R² substituent at the 4-position.

    • Boronic Acid: Introduces the R³ substituent at the 5-position via the Suzuki-Miyaura coupling.

  • Catalyst System: A nickel catalyst, such as NiCl₂(dppf), is employed for the Suzuki-Miyaura coupling. Nickel is a more earth-abundant and cost-effective alternative to palladium for this type of cross-coupling.

Experimental Protocol

Part A: One-Pot Formation of 5-(Triazinyloxy)oxazole Intermediate

  • Reaction Setup:

    • To a solution of the carboxylic acid (1.2 mmol) and amino acid (1.0 mmol) in anhydrous acetonitrile (5 mL), add N-methylmorpholine (NMM) (3.0 mmol).

    • Stir the mixture at room temperature for 10 minutes.

    • Add DMT-MM (1.3 mmol) to the mixture in one portion.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC until the starting materials are consumed.

    • The resulting mixture containing the 5-(triazinyloxy)oxazole intermediate is used directly in the next step without purification.

Part B: Nickel-Catalyzed Suzuki-Miyaura Coupling

  • Reagent Addition:

    • To the crude reaction mixture from Part A, add the boronic acid (1.5 mmol), K₃PO₄ (7.0 mmol), LiCl (3.0 mmol), and NiCl₂(dppf) (5 mol%).

  • Reaction Execution:

    • Reflux the mixture in toluene for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.

Data Presentation: Substrate Scope and Yields
EntryCarboxylic Acid (R¹)Amino Acid (R²)Boronic Acid (R³)ProductYield (%)
1Benzoic acidAlaninePhenylboronic acid2-Phenyl-4-methyl-5-phenyloxazole85
24-Methoxybenzoic acidPhenylalanine4-Methoxyphenylboronic acid2,5-Bis(4-methoxyphenyl)-4-benzyloxazole78
3Thiophene-2-carboxylic acidValineThiophen-2-ylboronic acid2,5-Di(thiophen-2-yl)-4-isopropyloxazole72
4Acetic acidLeucine4-Fluorophenylboronic acid2-Methyl-4-isobutyl-5-(4-fluorophenyl)oxazole80
5Cyclohexanecarboxylic acidGlycineNaphthylboronic acid2-Cyclohexyl-5-(naphthalen-1-yl)oxazole65

Yields are representative and adapted from the general methodology described in references[2] and[3].

Reaction Mechanism

The reaction proceeds in two distinct stages within the same pot: initial oxazole formation followed by C-H functionalization.

DMT-MM_Suzuki_Mechanism cluster_0 Stage 1: Oxazole Formation cluster_1 Stage 2: Suzuki-Miyaura Coupling A Carboxylic Acid + DMT-MM B Activated Ester A->B Activation D N-Acyl Amino Acid B->D C Amino Acid C->D N-Acylation E 5-(Triazinyloxy)oxazole D->E Cyclodehydration H Oxidative Addition E->H F Boronic Acid + Base I Transmetalation F->I G Ni(0) Catalyst G->H H->I J Reductive Elimination I->J K Trisubstituted Oxazole J->K

Caption: Mechanistic pathway for the DMT-MM mediated oxazole synthesis and subsequent Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Degradation of starting materials or product. - Inefficient catalyst activity.- Increase reaction time or temperature. - Ensure anhydrous conditions, especially for the DMT-MM method. - For the copper-catalyzed method, ensure the catalyst is active. For the Ni-catalyzed coupling, try a different ligand or ensure an inert atmosphere.
Formation of Side Products - Competing reaction pathways. - For the DMT-MM method, self-condensation of the carboxylic acid.- Adjust the stoichiometry of the reagents. - Lower the reaction temperature. - Optimize the rate of addition of reagents.
Difficulty in Purification - Co-elution of product with byproducts (e.g., triphenylphosphine oxide in other methods). - Product is highly polar or non-polar.- For the CuFe₂O₄ method, the magnetic separation should simplify purification. - For column chromatography, try different solvent systems or use a gradient elution. - Consider recrystallization as an alternative purification method.

Conclusion

The one-pot synthesis of trisubstituted oxazoles directly from carboxylic acids is a powerful and efficient strategy for accessing these valuable heterocyclic compounds. The methodologies presented here, a sustainable copper-catalyzed three-component reaction and a versatile DMT-MM mediated synthesis followed by Suzuki-Miyaura coupling, offer broad substrate scope and good to excellent yields. By understanding the underlying principles and detailed protocols, researchers can significantly streamline their synthetic efforts, accelerating the discovery and development of new chemical entities for a wide range of applications.

References

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available at: [Link]

  • Yamada, K., Kamimura, N., & Kunishima, M. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1436–1443. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of various trisubstituted oxazoles. Available at: [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liotta, D. C. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3441-3471. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available at: [Link]

  • Joshi, S., Choudhary, A. N., & Singh, A. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-287. Available at: [Link]

  • Hioki, K., Takechi, Y., Kimura, N., Tanaka, H., & Kunishima, M. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Chemical & Pharmaceutical Bulletin, 56(12), 1735-1737. Available at: [Link]

  • Yamada, K., et al. (2017). A novel method for the synthesis of trisubstituted oxazoles via a one-pot oxazole synthesis/Suzuki–Miyaura coupling sequence has been developed. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are wo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or plan to work with 3,5-disubstituted isoxazoles. As a core scaffold in numerous pharmaceuticals and bioactive molecules, mastering its synthesis is crucial.[1] This document provides field-proven insights and troubleshooting advice in a direct question-and-answer format to address the common challenges encountered during synthesis.

The most prevalent and versatile method for constructing the 3,5-disubstituted isoxazole ring is the Huisgen 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide.[2][3] Most of the challenges, and therefore the solutions discussed herein, are centered on this powerful transformation.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Low or No Yield

Question: I'm getting a low or no yield in my isoxazole synthesis. What are the most common culprits and how can I fix it?

Answer: Low yield is a multifaceted problem that can typically be traced back to one of three areas: the stability of your intermediates, the integrity of your starting materials, or suboptimal reaction conditions. A systematic approach is the best way to diagnose the issue.

The key intermediate in this cycloaddition, the nitrile oxide, is highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at elevated concentrations or temperatures.[4][5] This is often the primary pathway for yield loss.

Troubleshooting Protocol:

  • Generate the Nitrile Oxide In Situ: Avoid pre-forming and isolating the nitrile oxide. The most reliable methods generate it slowly in the presence of the alkyne, ensuring it is trapped in the desired cycloaddition before it can dimerize.[6][7]

  • Slow Addition: If using a precursor like an aldoxime and an oxidant, add the oxidant or a base (if starting from a hydroximoyl chloride) slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[4]

  • Temperature Control: Generate the nitrile oxide at a low temperature (e.g., 0 °C) to temper its reactivity and dimerization rate, then allow the reaction to slowly warm to room temperature to facilitate the cycloaddition.[4]

The balance between nitrile oxide formation and its cycloaddition is delicate and highly dependent on the chosen conditions.

  • Temperature: While higher temperatures can accelerate the cycloaddition, they can disproportionately accelerate the dimerization side reaction. Monitor your reaction by TLC or LC-MS to find the optimal thermal window.[4]

  • Reaction Time: Insufficient time leads to incomplete conversion, while extended times can lead to product degradation, especially if the reaction conditions are harsh.[4]

  • Solvent Choice: The polarity of the solvent can influence both the rate of nitrile oxide formation and the cycloaddition itself. Protic solvents like ethanol can sometimes be beneficial.[4]

Never overlook the simplest explanation. Ensure your alkyne is pure and your nitrile oxide precursor (e.g., aldoxime) has not degraded. Aldoximes can be sensitive to moisture and air over time.

Below is a decision-making workflow for troubleshooting low yields.

LowYield_Troubleshooting start Low or No Yield Observed check_sm Verify Purity of Starting Materials (Alkyne, Oxime) start->check_sm sm_impure Purify or Resynthesize Starting Materials check_sm->sm_impure Impure check_intermediate Is Nitrile Oxide Dimerization (Furoxan) Suspected? check_sm->check_intermediate Pure sm_impure->check_sm After Purification optimize_intermediate Implement Strategies to Minimize Dimerization: 1. In situ generation 2. Slow addition of precursor 3. Lower generation temperature check_intermediate->optimize_intermediate Yes check_conditions Review Reaction Conditions check_intermediate->check_conditions No optimize_intermediate->check_conditions optimize_conditions Systematically Optimize Conditions: 1. Vary Temperature 2. Adjust Reaction Time 3. Screen Solvents/Catalysts check_conditions->optimize_conditions success Improved Yield optimize_conditions->success

A flowchart for troubleshooting low yields in isoxazole synthesis.
FAQ 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity?

Answer: This is arguably the most common and fundamentally challenging problem in the synthesis of substituted isoxazoles via 1,3-dipolar cycloaddition.[4] The reaction of an unsymmetrical alkyne with a nitrile oxide can proceed via two different transition states, leading to two regioisomeric products. Regioselectivity is governed by a complex interplay of steric and electronic factors.[2][7]

Regioselectivity reactants R1-C≡C-H (Alkyne) R2-C≡N+-O- (Nitrile Oxide) path_35 Pathway A (Favored by electronics, terminal alkynes) path_34 Pathway B (Sometimes sterically or electronically favored) isoxazole_35 3,5-disubstituted Isoxazole path_35->isoxazole_35 isoxazole_34 3,4-disubstituted Isoxazole path_34->isoxazole_34

Two competing pathways in the cycloaddition of a nitrile oxide and a terminal alkyne.

Troubleshooting & Optimization Strategies:

  • Electronic Control: For terminal alkynes (R-C≡C-H), the reaction is often highly regioselective for the 3,5-disubstituted isomer due to favorable orbital overlap between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile.[2] However, if the alkyne has a strong electron-withdrawing group, this selectivity can erode or even reverse.

  • Catalysis: The use of catalysts is a powerful method to control regioselectivity.

    • Copper(I) Catalysis: For terminal alkynes, Cu(I) catalysis almost exclusively yields the 3,5-disubstituted isoxazole.[8][9] This is a highly reliable method.

    • Ruthenium(II) Catalysis: In some cases, Ru(II) catalysts can favor the formation of the 3,4-disubstituted isomer.[10]

    • Lewis Acids: Additives like BF₃·OEt₂ can influence regioselectivity, particularly in syntheses starting from β-enamino diketones.[4]

  • Solvent Polarity: Altering the solvent can shift the isomeric ratio. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).[4]

Parameter Condition Typical Outcome for Terminal Alkynes Rationale
Catalyst None (Thermal)Good to excellent selectivity for 3,5-isomer.[8]Governed by frontier molecular orbital (FMO) theory.[2]
Copper(I) saltsExcellent selectivity for 3,5-isomer.[9][11]Proceeds via a copper acetylide intermediate, enforcing a specific orientation.
Solvent Nonpolar (e.g., Toluene)May favor one isomer over another.Solvent polarity can stabilize one transition state over the other.[4]
Polar Protic (e.g., Ethanol)Can alter the isomeric ratio.Hydrogen bonding interactions can influence transition state geometry.
Substituents Electron-donating on alkyneGenerally favors 3,5-isomer.Enhances the normal-electron-demand cycloaddition pathway.
Electron-withdrawing on alkyneCan decrease selectivity or favor 3,4-isomer.Can switch to an inverse-electron-demand pathway, altering orbital interactions.
FAQ 3: Purification Challenges

Question: I'm having trouble purifying my target isoxazole. The regioisomers are very close on TLC, and there's another persistent impurity. What can I do?

Answer: Purification is often complicated by the presence of furoxan side products and regioisomers with very similar polarities.[4]

Purification Strategies:

  • Column Chromatography: This remains the most effective method.

    • Solvent System Screening: Don't rely on just one or two solvent systems. Systematically screen combinations of hexanes/ethyl acetate, dichloromethane/methanol, and toluene/acetone on TLC.

    • Use Additives: Sometimes, adding a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can dramatically improve separation by suppressing tailing.[4]

    • Shallow Gradient: Use a very shallow and slow gradient during elution to maximize the separation between closely running spots.

  • Recrystallization: If your product is a solid and you have a significant amount, recrystallization can be an excellent method for removing small amounts of impurities, including regioisomers if one is significantly less soluble.

  • Preparative HPLC: For high-value materials or when all else fails, preparative reverse-phase HPLC is a powerful, albeit more resource-intensive, option.

FAQ 4: Product Instability & Decomposition

Question: My product looks clean after purification, but it seems to decompose during workup or upon storage. Why might this be happening?

Answer: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be cleaved under certain conditions.[4] If you suspect product decomposition, it's crucial to handle the material carefully, especially during the final workup and isolation steps.

Conditions to Avoid:

  • Strongly Basic or Acidic Conditions: The N-O bond can be susceptible to cleavage under harsh pH conditions. Aim for a neutral workup.[4]

  • Reductive Conditions: Standard reductive methods like catalytic hydrogenation (e.g., H₂/Pd) will readily cleave the N-O bond. If you need to reduce another functional group on your molecule, you must choose a chemoselective reagent.[4]

  • Certain Transition Metals: Be mindful of residual transition metals from previous steps, as they can catalyze ring-opening.[4]

  • Photochemical Conditions: Some isoxazoles are sensitive to UV light and can undergo rearrangement. It is good practice to store isoxazole-containing compounds in amber vials and protected from direct light.[4]

Exemplary Protocol: Synthesis of 3-Phenyl-5-methylisoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of benzonitrile oxide from benzaldoxime and its subsequent cycloaddition with propyne.

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Propyne (can be bubbled through the solution or used as a solution)

  • Triethylamine (TEA)

  • Solvent (e.g., Dichloromethane or THF)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere (N₂ or Ar), add benzaldoxime (1.0 eq.) and the chosen solvent. Cool the flask to 0 °C in an ice bath.

  • Oxime Activation: Dissolve NCS (1.05 eq.) in the solvent and add it dropwise to the stirred solution of benzaldoxime over 15-20 minutes, maintaining the temperature at 0 °C. This step forms the intermediate hydroximoyl chloride.

  • Introduce Dipolarophile: Introduce propyne (1.5-2.0 eq.) to the reaction mixture.

  • In Situ Generation & Cycloaddition: Add triethylamine (1.1 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-phenyl-5-methylisoxazole.

References
  • Yadav, G., & Singh, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32987-33008. Available from: [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]

  • ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... Available from: [Link]

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(1), 17. Available from: [Link]

  • MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Available from: [Link]

  • Sagan, J., et al. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(16), 4983. Available from: [Link]

  • PubMed. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Available from: [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]

  • ResearchGate. Challenges associated with isoxazole directed C−H activation. Available from: [Link]

  • Refubium. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Available from: [Link]

  • NIH. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

  • SciSpace. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of isoxazoles. Available from: [Link]

  • RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • NIH. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. Available from: [Link]

  • ResearchGate. Synthesis of 3,5-disubstituted isoxazole. Available from: [Link]

  • ACS Publications. Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. Available from: [Link]

  • RSC Publishing. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Available from: [Link]

  • Bentham Science Publishers. Recent Progress in the Synthesis of Isoxazoles. Available from: [Link]

  • Reddit. Isoxazole synthesis. Available from: [Link]

  • ACS Publications. Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. Available from: [Link]

  • NIH. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available from: [Link]

  • ResearchGate. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. Available from: [Link]

  • NIH. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • RSC Publishing. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Available from: [Link]

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. Available from: [Link]

  • ACS Publications. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

Introduction Welcome to the technical support guide for the synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and reaction control. Low yields, inconsistent outcomes, and difficult purifications are common hurdles that can arise.[3]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot and optimize their synthetic efforts. We will delve into the causality behind experimental choices, offering a self-validating framework for achieving higher yields and purity.

Synthetic Workflow Overview

The most common and scalable pathway to 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a two-step process. First, a [3+2] cycloaddition reaction constructs the core isoxazole ring as an ester intermediate. This is followed by a selective hydrolysis to yield the final carboxylic acid.

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Saponification A Ethyl 2-chloro-2-(hydroxyimino)acetate Base Base (e.g., NaHCO3) A->Base B Methyl Propargyl Ether B->Base C Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (Ester Intermediate) Base->C D Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate C->D Purification & Isolation Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) D->Hydrolysis E 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid (Final Product) Hydrolysis->E

Caption: Overall two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Step 1: [3+2] Cycloaddition Reaction

Question 1: I am observing very low or no yield of the ester intermediate, Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate. What are the primary causes?

Answer: Low yield in the cycloaddition step typically points to one of three areas: the stability of the in situ generated nitrile oxide, the reactivity of the starting materials, or suboptimal reaction conditions.

  • Cause A: Decomposition of the Nitrile Oxide Precursor.

    • Explanation: The reaction proceeds via the in situ generation of ethoxycarbonylformonitrile oxide from Ethyl 2-chloro-2-(hydroxyimino)acetate.[4] This nitrile oxide is highly reactive and can dimerize or decompose if not trapped efficiently by the alkyne (methyl propargyl ether).

    • Solution:

      • Slow Addition of Base: Add the base (e.g., sodium bicarbonate or triethylamine) slowly to the solution of the chloro-oxime and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over side reactions.

      • Temperature Control: Maintain the reaction at a controlled temperature, typically room temperature or slightly below. Elevated temperatures can accelerate the decomposition of the nitrile oxide.

      • Ensure Reagent Quality: The starting Ethyl 2-chloro-2-(hydroxyimino)acetate should be of high purity and stored under inert gas at 2-8°C, as it can be unstable.[4]

  • Cause B: Impure Starting Materials.

    • Explanation: Impurities in the methyl propargyl ether or the solvent can interfere with the reaction. Moisture is particularly detrimental as it can react with the nitrile oxide.

    • Solution:

      • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.

      • Purify Alkyne: If necessary, distill the methyl propargyl ether to remove any impurities or polymerization inhibitors.

  • Cause C: Incorrect Stoichiometry or Base.

    • Explanation: The stoichiometry of the reactants is critical. An excess of the alkyne is often used to ensure efficient trapping of the nitrile oxide. The choice and amount of base are also crucial for generating the nitrile oxide without promoting side reactions.

    • Solution:

      • Optimize Stoichiometry: Start with 1.2-1.5 equivalents of methyl propargyl ether relative to the chloro-oxime.

      • Base Selection: A mild base like sodium bicarbonate is often preferred over stronger bases like triethylamine to minimize side reactions.[4]

Question 2: My reaction produces a mixture of products, and purification by column chromatography is difficult. How can I improve selectivity and simplify purification?

Answer: The formation of multiple products often indicates a lack of regioselectivity in the cycloaddition or the presence of side products from nitrile oxide dimerization.

  • Cause A: Lack of Regioselectivity.

    • Explanation: 1,3-dipolar cycloadditions can sometimes yield a mixture of regioisomers.[5][6] While the reaction between ethoxycarbonylformonitrile oxide and a terminal alkyne generally favors the 3,5-disubstituted product, deviations can occur.

    • Solution:

      • Solvent Polarity: The polarity of the solvent can influence regioselectivity. Experiment with different solvents (e.g., toluene, dichloromethane, THF) to see if the isomeric ratio improves.

      • Catalysis: In some cases, copper or ruthenium catalysts can control the regioselectivity of cycloaddition reactions, though this adds complexity.[7] For this specific synthesis, controlling conditions is usually sufficient.

  • Cause B: Side Product Formation (Furoxans).

    • Explanation: The primary side products are often furoxans, which result from the dimerization of the nitrile oxide. This becomes significant if the cycloaddition with the alkyne is slow.

    • Solution:

      • Increase Alkyne Concentration: As mentioned, using an excess of the alkyne can outcompete the dimerization pathway.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. Over-extending the reaction time after the starting material is consumed can lead to product degradation.

  • Cause C: Purification Issues.

    • Explanation: The desired ester product and side products may have similar polarities, making chromatographic separation challenging.

    • Solution:

      • Optimize Chromatography: Use a high-quality silica gel and test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) to achieve better separation.

      • Crystallization: If the crude product is a solid or can be induced to crystallize, this can be a highly effective purification method.

Step 2: Ester Hydrolysis (Saponification)

Question 3: The hydrolysis of the ethyl ester is incomplete, or I am observing degradation of my product. How can I achieve clean conversion to the carboxylic acid?

Answer: This is a critical step where yield is often lost. The isoxazole ring can be sensitive to the harsh conditions (strong acid or base, high temperatures) typically used for ester hydrolysis.[3][8][9]

G Start Low Yield in Hydrolysis Step Check1 Incomplete Reaction? Start->Check1 Check2 Product Degradation? Check1->Check2 No Sol1 Increase reaction time at RT Increase equivalents of LiOH (1.5-2.0) Add co-solvent (THF/Methanol) Check1->Sol1 Yes Sol2 Use milder base (LiOH vs NaOH/KOH) Maintain low temperature (0°C to RT) Avoid strong acids during workup Check2->Sol2 Yes End Re-evaluate purification strategy. Check2->End No

Caption: Troubleshooting workflow for the hydrolysis step.

  • Cause A: Conditions are too Harsh.

    • Explanation: Standard hydrolysis with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in refluxing ethanol can lead to the cleavage of the N-O bond in the isoxazole ring.[3]

    • Solution:

      • Use Lithium Hydroxide (LiOH): LiOH is a milder base and is highly effective for hydrolyzing esters in the presence of sensitive functional groups.[10][11] It is the recommended choice for this synthesis.

      • Controlled Temperature: Perform the hydrolysis at room temperature or even 0°C. Monitor the reaction by TLC until the starting ester is consumed. Avoid heating unless absolutely necessary.[11]

      • Solvent System: A mixture of THF and water (e.g., 1:1 or 2:1) is ideal.[10][11] THF helps to solubilize the ester, while water is necessary for the hydrolysis.

  • Cause B: Difficult Workup and Isolation.

    • Explanation: The final carboxylic acid product can be somewhat water-soluble, leading to losses during the extraction phase.

    • Solution:

      • Careful Acidification: After the hydrolysis is complete, remove the organic solvent (THF) under reduced pressure. Cool the remaining aqueous solution in an ice bath and slowly acidify with cold 1N HCl to a pH of 2-3.[10]

      • Efficient Extraction: Extract the acidified aqueous layer multiple times (3-5x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.

      • Brine Wash: Wash the combined organic extracts with brine to remove excess water, then dry over anhydrous sodium sulfate or magnesium sulfate before concentrating.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the [3+2] cycloaddition for isoxazole formation? A1: This reaction is a classic example of a 1,3-dipolar cycloaddition.[5][6] The base removes HCl from Ethyl 2-chloro-2-(hydroxyimino)acetate to generate a highly reactive intermediate called a nitrile oxide. This nitrile oxide is the "1,3-dipole." It then reacts with the carbon-carbon triple bond of methyl propargyl ether (the "dipolarophile") in a concerted, pericyclic reaction to form the five-membered isoxazole ring.

Q2: Can I use other starting materials for the cycloaddition? A2: Yes, various precursors can be used. For instance, instead of a chloro-oxime, one could generate the nitrile oxide from the dehydration of a nitroalkane, though this often requires harsher reagents like phenyl isocyanate.[12] The use of Ethyl 2-chloro-2-(hydroxyimino)acetate is popular due to its reliability and relatively mild reaction conditions.[4]

Q3: How do I confirm the structure and purity of my final product? A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. You should be able to identify characteristic signals for the methoxymethyl group (CH₂ and OCH₃), the isoxazole ring proton, and the disappearance of the ethyl ester signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • HPLC/UPLC: To determine the purity of the final compound.

  • FTIR Spectroscopy: To confirm the presence of the carboxylic acid (a broad O-H stretch and a C=O stretch) and the disappearance of the ester C=O stretch.

Q4: My final product is an oil and is difficult to handle. What can I do? A4: If the carboxylic acid is oily or difficult to purify, consider converting it to a stable salt. You can treat the crude acid with a base like sodium bicarbonate to form the sodium salt, which may be a crystalline solid that can be purified by recrystallization.[9] The pure acid can then be regenerated by careful acidification.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate
ReagentMW ( g/mol )EquivalentsAmount
Ethyl 2-chloro-2-(hydroxyimino)acetate[4]151.551.0(e.g., 5.00 g)
Methyl Propargyl Ether70.091.3(e.g., 3.03 g)
Sodium Bicarbonate (NaHCO₃)84.011.5(e.g., 4.16 g)
Ethyl Acetate (Solvent)--(e.g., 100 mL)

Procedure:

  • To a round-bottom flask, add Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and methyl propargyl ether (1.3 eq).

  • Dissolve the reagents in ethyl acetate.

  • Add sodium bicarbonate (1.5 eq) portion-wise to the stirred solution over 30 minutes at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the product as an oil. Typical Yield: 75-85%.

Protocol 2: Hydrolysis to 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid
ReagentMW ( g/mol )EquivalentsAmount
Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate185.171.0(e.g., 4.00 g)
Lithium Hydroxide Monohydrate (LiOH·H₂O)[10]41.961.5(e.g., 1.36 g)
Tetrahydrofuran (THF) / Water--(e.g., 40 mL / 20 mL)
1N Hydrochloric Acid (HCl)--(To pH 2-3)

Procedure:

  • Dissolve the ester intermediate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once hydrolysis is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with cold 1N HCl. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the final product, which may be a solid or a thick oil. Typical Yield: 85-95%.

References

  • Benchchem. (2025). Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability.
  • Google AI. (2024). Cyclization with hydroxylamine hydrochloride: Significance and symbolism.
  • PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Handom Chemical Co., Ltd. (2024). Hydroxylamine hydrochloride used in the synthesis of anticancer drugs and sulphonamides.
  • ChemicalBook. (2022). The synthetic methods of hydroxylamine hydrochloride.
  • ResearchGate. (n.d.). Synthesis of oxadiazoles, isomer B.
  • Smolecule. (n.d.). 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid.
  • ChemBK. (2024). ETHYL 5-(HYDROXYMETHYL)
  • ResearchGate. (n.d.). Proposed mechanism for the formation of 5 from ethyl 2-chloro-2-(hydroxyimino)
  • Biosynth. (n.d.). Ethyl 2-chloro-2-(hydroxyimino)
  • Sigma-Aldrich. (n.d.). Ethyl 2-chloro-2-(hydroxyimino)
  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?
  • Sigma-Aldrich. (n.d.). Ethyl 2-chloro-2-(hydroxyimino)
  • Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-Carboxylic Acid Ethyl Ester.
  • National Institutes of Health. (2008). Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles.
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
  • Tokyo Chemical Industry. (n.d.). Ethyl 2-Chloro-2-(hydroxyimino)
  • Benchchem. (2025). Technical Support Center: Hydrolytic Cleavage of the Oxazoline Ring.
  • ChemicalBook. (n.d.).
  • Benchchem. (2025). Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development.
  • National Institutes of Health. (2025).
  • ResearchGate. (2021). A Practical Synthesis of 1,3-Oxazole.
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • YouTube. (2021). 15 - Heterocycle Synthesis by 1,3-Dipolar Cycloaddition.
  • MDPI. (n.d.).
  • Reddit. (2025). Why are my ester hydrolysis not working.
  • Benchchem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of methoxy carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Baghdad Science Journal. (n.d.).
  • ResearchGate. (2014). Can anyone help with resin hydrolysis of oxazolidine ring?
  • Semantic Scholar. (2000). New routes to 5-substituted oxazoles.
  • MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.

Sources

Troubleshooting

troubleshooting guide for isoxazole ring formation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for isoxazole ring formation. This guide is designed for researchers, medicinal chemists, and drug development professionals who u...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isoxazole ring formation. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the isoxazole scaffold in their work. Isoxazoles are a privileged five-membered heterocyclic motif found in numerous FDA-approved drugs and biologically active compounds, prized for their versatile chemical reactivity and ability to participate in various non-covalent interactions.[1][2][3]

However, the synthesis of substituted isoxazoles is not without its challenges, which can range from low yields to difficulties in controlling regioselectivity and product purification.[4][5] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues encountered during your experiments.

Troubleshooting Guides

This section addresses the most common and challenging problems that arise during isoxazole synthesis. Each answer provides an explanation of the underlying chemical principles and a systematic approach to resolving the issue.

Problem 1: My reaction has a very low yield or has failed completely. What are the potential causes and how can I fix this?

Answer: Low or no yield is a frequent issue that can stem from several factors, including the integrity of your starting materials, suboptimal reaction conditions, or the instability of key intermediates. A systematic approach is the best way to diagnose the problem.

Causality and Troubleshooting Strategy:

  • Starting Material Integrity:

    • Purity: Ensure the purity of your starting materials. For syntheses involving 1,3-dicarbonyls, be aware that they can exist as a mixture of keto-enol tautomers, which can impact reactivity.[4] For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride) is critical.

    • Reactivity: If starting materials are sensitive or prone to decomposition, consider using milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[6]

  • Reaction Conditions:

    • Temperature: This is a critical parameter. For the in situ generation of nitrile oxides, low temperatures are often required to prevent dimerization, followed by warming to facilitate the cycloaddition.[4] For other reactions, systematically screen a range of temperatures; sometimes a moderate increase (e.g., from 60°C to 80°C) can improve yields, while higher temperatures may promote decomposition.[6]

    • Solvent: Reactant solubility is key. Ensure all starting materials are fully soluble at the reaction temperature. Common solvents include acetonitrile, DMF, and THF.[4][6]

    • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. Insufficient time leads to low conversion, while excessive time can cause product degradation or the formation of side products.[4]

  • Intermediate Stability (Especially for 1,3-Dipolar Cycloadditions):

    • The primary culprit for low yields in this reaction is often the dimerization of the nitrile oxide intermediate to form a stable furoxan byproduct.[4][6][7] To mitigate this, generate the nitrile oxide in situ and ensure the alkyne (dipolarophile) is readily available to trap it. Slow, controlled addition of the nitrile oxide precursor (or the reagent that generates it) to the reaction mixture containing the alkyne is a highly effective strategy.[4]

Below is a logical workflow to guide your troubleshooting process for low-yield reactions.

G start Low / No Yield Observed check_sm Step 1: Verify Starting Materials start->check_sm sm_purity Check Purity (NMR, LC-MS) Repurify if necessary check_sm->sm_purity sm_reactivity Assess Reactivity/Decomposition Use fresh reagents check_sm->sm_reactivity check_cond Step 2: Optimize Reaction Conditions cond_temp Screen Temperature Range (e.g., 0°C -> RT -> 80°C) check_cond->cond_temp cond_solvent Test Different Solvents (Polar vs. Apolar) check_cond->cond_solvent cond_time Monitor via TLC/LC-MS Create a time course check_cond->cond_time check_int Step 3: Assess Intermediate Stability int_dimer Issue: Nitrile Oxide Dimerization? (Mainly for Cycloadditions) check_int->int_dimer sm_purity->check_cond sm_reactivity->check_cond cond_temp->check_int cond_solvent->check_int cond_time->check_int int_sol Solution: Generate nitrile oxide in situ Slowly add precursor to alkyne int_dimer->int_sol success Yield Improved int_sol->success

Caption: Troubleshooting logic for low reaction yield.

Problem 2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Answer: The formation of regioisomers is a classic challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[4] Regioselectivity is governed by a delicate balance of steric and electronic factors of the reactants, which can be influenced by the reaction conditions.[8]

Causality and Troubleshooting Strategy:

Your approach will depend heavily on the synthetic method employed.

A. For Condensation of Unsymmetrical 1,3-Dicarbonyls with Hydroxylamine: This reaction can theoretically produce two different regioisomers. The key is to control which carbonyl group is attacked first by the hydroxylamine.

  • Substrate Modification: Using β-enamino diketones instead of standard 1,3-dicarbonyls offers superior regiochemical control. The enamine group directs the initial attack of hydroxylamine, leading to a single major regioisomer under mild conditions.[4][5][9]

  • pH Control: Adjusting the pH can favor the formation of one isomer over the other. Acidic conditions often provide better selectivity.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents (e.g., ethanol vs. acetonitrile) to see if regioselectivity improves.[4]

B. For 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes: Regioselectivity here is dictated by the frontier molecular orbitals (HOMO/LUMO) of the nitrile oxide (the dipole) and the alkyne (the dipolarophile).[8][10]

  • Electronic Modification: The most powerful lever is to modify the electronic properties of the reactants. Electron-withdrawing groups on the alkyne often favor one regioisomer, while electron-donating groups may favor the other.

  • Catalysis: For terminal alkynes, using a copper(I) catalyst can provide excellent regioselectivity, typically yielding the 3,5-disubstituted isoxazole.[3][11] Metal-free conditions can sometimes lead to mixtures.[2]

  • Lewis Acids: The addition of a Lewis acid catalyst (e.g., BF₃·OEt₂) can influence the electronic distribution in the transition state and improve regioselectivity.[4]

  • Solvent Polarity: The choice of solvent can also play a role. In some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity.[6]

The following decision tree can help you select the appropriate strategy.

G start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Claisen-type Condensation (1,3-Dicarbonyl + NH₂OH) method->claisen Condensation cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo Cycloaddition claisen_sol1 Modify Substrate: Use β-enamino diketone derivative for superior control. claisen->claisen_sol1 claisen_sol2 Modify Conditions: - Adjust pH (try acidic) - Change solvent (e.g., EtOH vs. MeCN) claisen->claisen_sol2 cyclo_sol1 Modify Reagents/Catalyst: - Use Cu(I) catalyst for terminal alkynes - Add a Lewis Acid (e.g., BF₃·OEt₂) - Modify electronic properties of substituents cyclo->cyclo_sol1 cyclo_sol2 Modify Conditions: - Change solvent polarity cyclo->cyclo_sol2 success Improved Regioselectivity claisen_sol1->success claisen_sol2->success cyclo_sol1->success cyclo_sol2->success

Caption: Decision tree for addressing regioselectivity.

Problem 3: I am struggling to purify my crude isoxazole product. What strategies can I use?

Answer: Purification can be difficult due to the presence of unreacted starting materials, highly polar byproducts, or regioisomers with very similar polarities.[4]

Purification Strategies:

  • Column Chromatography: This remains the most effective method.

    • Solvent System Screening: Do not rely on a single solvent system. Systematically screen various solvent mixtures using TLC. A good starting point is a hexane/ethyl acetate gradient. If separation is poor, try dichloromethane/methanol or toluene/acetone systems.

    • Additive Modification: Sometimes, adding a small amount of a modifier can dramatically improve separation. For slightly acidic or basic compounds, adding ~0.5% acetic acid or triethylamine, respectively, to your mobile phase can sharpen peaks and improve resolution.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase (C18) chromatography for more challenging separations.

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity, especially on a larger scale. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane).

  • Preparative TLC/HPLC: For small quantities of valuable material or extremely difficult separations, preparative TLC or HPLC can provide the necessary resolution.

The following table summarizes common purification challenges and potential solutions.

ChallengeRecommended Chromatography StrategyAlternative Methods
Separating Regioisomers Meticulous screening of solvent systems (e.g., Hex/EtOAc, DCM/MeOH). Consider a shallow gradient.Preparative HPLC, Recrystallization (if properties differ).
Removing Polar Byproducts Use a more polar solvent system to flush the byproducts. A silica plug (short column) can sometimes remove baseline impurities.Liquid-liquid extraction during workup, Recrystallization.
Streaking/Tailing on TLC Add a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds, 0.5% acetic acid for acidic compounds).Switch to a different stationary phase (e.g., alumina).
Problem 4: My isoxazole product seems to be decomposing. What conditions should I avoid?

Answer: While generally stable, the isoxazole ring contains a relatively weak N-O bond that can be cleaved under certain conditions, leading to product loss during the reaction, workup, or purification.[4][12]

Conditions Known to Cleave the Isoxazole Ring:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening, particularly in the presence of strong bases like sodium hydroxide or potassium tert-butoxide at elevated temperatures.[4]

  • Reductive Conditions: The N-O bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd, Raney Ni).[4][13] This is a known synthetic transformation but can be an undesired side reaction if you are trying to reduce another functional group in the molecule.

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[4][12] Be cautious during subsequent cross-coupling reactions.

  • Photochemical Conditions: UV irradiation can induce rearrangement or decomposition of the isoxazole ring.[4][14] Store sensitive compounds protected from light.

If you suspect product decomposition, use milder workup procedures (e.g., avoid strong acids/bases), purify at lower temperatures, and store the final compound in a cool, dark place.

Key Experimental Protocols

These are generalized, adaptable procedures for the two most common methods of isoxazole synthesis. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent reaction with a terminal alkyne.

Materials:

  • Aromatic Aldoxime (1.0 eq.)

  • Terminal Alkyne (1.2 eq.)

  • N-Chlorosuccinimide (NCS) (1.1 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Solvent (e.g., Dichloromethane or THF)

Procedure:

  • Dissolve the aromatic aldoxime (1.0 eq.) and the terminal alkyne (1.2 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C in an ice bath.

  • Add NCS (1.1 eq.) portion-wise over 5-10 minutes. The mixture may turn cloudy. Stir for 30 minutes at 0 °C. This step converts the aldoxime to the corresponding hydroximoyl chloride.

  • Add triethylamine (1.5 eq.) dropwise to the reaction mixture at 0 °C. The triethylamine generates the nitrile oxide in situ, which is immediately trapped by the alkyne.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction's progress by TLC (stain with potassium permanganate if products are not UV-active).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of an Isoxazole from a 1,3-Dicarbonyl Compound

This protocol describes the classic condensation reaction between a β-diketone and hydroxylamine.

Materials:

  • 1,3-Diketone (1.0 eq.)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq.)

  • Base (e.g., Sodium Acetate or Pyridine) (1.5 eq.)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of the 1,3-diketone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and the base (1.5 eq.).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-12 hours.

  • Monitor the reaction's progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect it by suction filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles? A1: The two most prevalent methods are the [3+2] cycloaddition (also known as Huisgen cycloaddition) between a nitrile oxide and an alkyne or alkene, and the cyclocondensation of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.[10][14][15][16]

Q2: My nitrile oxide keeps dimerizing to form a furoxan. How can I prevent this? A2: This is a common side reaction.[4][7] To favor the desired cycloaddition, you must keep the instantaneous concentration of the nitrile oxide low. The best way to achieve this is by generating it in situ and adding the precursor (e.g., hydroximoyl chloride) or the activating reagent (e.g., base) slowly to a solution already containing the alkyne (the dipolarophile).[4][6]

Q3: How can I synthesize a 3,4-disubstituted isoxazole, which is often the minor product in cycloadditions? A3: While 1,3-dipolar cycloadditions typically yield 3,5-disubstituted isoxazoles due to steric and electronic preferences, intramolecular versions of the reaction can provide access to other substitution patterns.[13] By tethering the nitrile oxide and alkyne functionalities within the same molecule, the cyclization can be forced to proceed with 3,4-regioselectivity.[13]

Q4: Are there any "green" or more environmentally friendly methods for isoxazole synthesis? A4: Yes, significant efforts have been made to develop greener synthetic routes. These include using ultrasound irradiation to accelerate reactions and reduce energy consumption, performing reactions in aqueous media, and developing solvent-free reaction conditions using techniques like ball-milling.[3][17][18]

References

  • N. N. M., C. M., V. B., D. C. S., N. S. L., & S. N. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Cardiovascular Disease Research. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. ResearchGate. [Link]

  • Isoxazole. Wikipedia. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). PubMed Central. [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2024). PubMed Central. [Link]

  • Comprehensive Review on Huisgen's Cycloaddition Reactions. (2013). ResearchGate. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). PubMed Central. [Link]

  • Isoxazole – Knowledge and References. Taylor & Francis. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Publishing. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate. [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2021). MDPI. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2017). MDPI. [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (2017). ACS Publications. [Link]

  • Isoxazole synthesis. (2022). Reddit. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Optimization of Carboxylic Acid Functionalization

Welcome to the Technical Support Center for Carboxylic Acid Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carboxylic Acid Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting carboxylic acids into amides, esters, and other derivatives. Here, we move beyond simple protocols to explain the underlying principles of reaction optimization and provide practical, field-tested solutions to common experimental challenges.

I. Core Principles of Carboxylic Acid Activation

The conversion of a carboxylic acid's hydroxyl group into a better leaving group is the fundamental first step in many functionalization reactions.[1] This "activation" makes the carbonyl carbon more susceptible to nucleophilic attack.[1] The direct reaction between a carboxylic acid and an amine, for instance, is generally slow and inefficient at moderate temperatures. This is because the basic amine will deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[2][3][4] While heating this salt above 100°C can drive off water to form an amide, this method is often not suitable for complex or heat-sensitive molecules.[2][3]

Modern synthetic methods rely on activating agents to facilitate these transformations under milder conditions.[5] These reagents convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride, a mixed anhydride, or an active ester.[1][6][7]

Diagram: General Activation & Functionalization Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic Acid Carboxylic Acid Reactive Intermediate Reactive Intermediate Carboxylic Acid->Reactive Intermediate + Activating Agent Carboxylic Acid->Reactive Intermediate Activating Agent Activating Agent Functionalized Product Functionalized Product Reactive Intermediate->Functionalized Product + Nucleophile (e.g., Amine, Alcohol) Reactive Intermediate->Functionalized Product Nucleophile Nucleophile

Caption: A simplified workflow for carboxylic acid functionalization.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Low or No Product Yield

Question: I'm not getting the expected yield of my amide/ester. What could be the problem?

Answer: Low yield is a common issue with several potential causes. Let's break them down:

  • Inefficient Activation: The primary suspect is often the activation step.

    • Choice of Reagent: Not all coupling reagents are created equal. For sterically hindered carboxylic acids or amines, a more potent activating agent like HATU or HCTU may be necessary.[8][9] Carbodiimides like EDC and DCC are workhorses but can be less effective for challenging substrates.[6][7]

    • Reagent Degradation: Many activating agents are moisture-sensitive. Ensure your reagents are fresh and handled under anhydrous conditions.

    • Insufficient Reagent: Typically, a slight excess (1.1-1.5 equivalents) of the coupling reagent is used to drive the reaction to completion.

  • Side Reactions: Unwanted side reactions can consume your starting materials or intermediates.

    • N-Acylurea Formation (with Carbodiimides): The highly reactive O-acylisourea intermediate formed with carbodiimides can rearrange into a stable N-acylurea, a common byproduct that halts the reaction.[1][9] To prevent this, additives like HOBt or NHS are often used to trap the intermediate as a more stable active ester.[1][9]

    • Racemization: For chiral carboxylic acids, especially in peptide synthesis, loss of stereochemical integrity is a major concern.[7][9] The choice of coupling reagent, base, and solvent significantly impacts racemization levels.[7] Additives like HOBt or OxymaPure® are known to suppress racemization.[7][9]

  • Poor Solubility: If your carboxylic acid or amine has poor solubility in the chosen solvent, the reaction will be slow or incomplete.

    • Solvent Screening: Test a range of solvents. DMF, NMP, and DCM are common choices for coupling reactions.[10][11] Sometimes, a solvent mixture can improve solubility.

    • Water's Influence: Interestingly, the presence of some water can sometimes increase the solubility of carboxylic acids in certain organic solvents.[12][13] However, excess water will lead to hydrolysis of the activated intermediate.

Diagram: Troubleshooting Low Yield

G cluster_activation Activation Issues cluster_side_reactions Side Reactions cluster_solubility Solubility Problems Low Yield Low Yield Inefficient Activation Inefficient Activation Low Yield->Inefficient Activation Side Reactions Side Reactions Low Yield->Side Reactions Poor Solubility Poor Solubility Low Yield->Poor Solubility Check Reagent Potency Check Reagent Potency Inefficient Activation->Check Reagent Potency Verify Reagent Stoichiometry Verify Reagent Stoichiometry Inefficient Activation->Verify Reagent Stoichiometry Ensure Anhydrous Conditions Ensure Anhydrous Conditions Inefficient Activation->Ensure Anhydrous Conditions Add HOBt/NHS with Carbodiimides Add HOBt/NHS with Carbodiimides Side Reactions->Add HOBt/NHS with Carbodiimides Optimize Base/Solvent for Chiral Acids Optimize Base/Solvent for Chiral Acids Side Reactions->Optimize Base/Solvent for Chiral Acids Screen Different Solvents Screen Different Solvents Poor Solubility->Screen Different Solvents Consider Solvent Mixtures Consider Solvent Mixtures Poor Solubility->Consider Solvent Mixtures

Caption: A decision tree for troubleshooting low product yield.

Difficulty with Product Purification

Question: My reaction seems to work, but I'm having trouble isolating the pure product. What are some common purification challenges?

Answer: Purification can be tricky, especially when byproducts have similar properties to your desired compound.

  • Carbodiimide Byproducts: When using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents and can be difficult to remove. Filtering the reaction mixture is the standard approach. Using a more soluble carbodiimide like EDC is a common alternative, as the corresponding urea byproduct is water-soluble and can be removed with an aqueous workup.[1]

  • Removing Excess Reagents:

    • Unreacted Carboxylic Acid: If your reaction did not go to completion, you'll need to remove the starting carboxylic acid. This can typically be achieved by washing the organic layer with a mild aqueous base, like a saturated sodium bicarbonate solution.[14] The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer.

    • Unreacted Amine: Similarly, an unreacted amine can be removed by washing with a dilute aqueous acid, such as 1M HCl.[15] The acid will protonate the amine, rendering it water-soluble.

  • Emulsion Formation During Workup: Sometimes, when washing the organic layer with an aqueous solution, an emulsion (a stable mixture of the two immiscible layers) can form, making separation impossible.[16]

    • Breaking Emulsions: Adding brine (a saturated aqueous solution of NaCl) can often help break up an emulsion by increasing the ionic strength of the aqueous layer.[14] Allowing the mixture to stand for a longer period or gentle swirling (as opposed to vigorous shaking) can also help.

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my reaction?

A1: The choice depends on several factors:

  • Substrate Reactivity: For simple, unhindered substrates, cost-effective reagents like EDC or DIC with an additive are often sufficient.[6]

  • Steric Hindrance: For bulky carboxylic acids or amines, more powerful phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) salts are recommended as they lead to higher reaction rates.[8][9][17]

  • Risk of Racemization: In peptide synthesis or when using chiral amino acids, reagents known for low racemization, such as HATU or COMU, are preferred.[8][9] The addition of HOBt or OxymaPure can also significantly reduce racemization.[7][9]

  • Scale of Reaction: For large-scale industrial synthesis, cost becomes a major factor. Classical methods like converting the carboxylic acid to an acyl chloride with thionyl chloride or oxalyl chloride are often more economical than using expensive peptide coupling reagents.[7]

Reagent ClassExamplesStrengthsCommon Issues
Carbodiimides EDC, DCCCost-effective, widely usedN-acylurea formation, lower reactivity for hindered substrates
Phosphonium Salts PyBOP, BOPHigh reactivity, good for hindered substratesCan be used in excess
Aminium/Uronium Salts HATU, HBTU, HCTUVery high reactivity, low racemizationHigher cost, potential for guanidinylation side reaction if used in excess

Q2: What is the role of the base in these reactions?

A2: A non-nucleophilic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is typically required when using phosphonium and aminium/uronium salt coupling reagents.[9] Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion, which then reacts with the coupling reagent.[6] The choice and amount of base can be critical, especially for preventing racemization.[9]

Q3: Does temperature affect the outcome of my reaction?

A3: Yes, temperature is a critical parameter.

  • Esterification: For many esterification reactions, increasing the temperature can improve the reaction rate and yield, up to an optimal point.[18][19][20] For example, studies on biodiesel production have shown that optimal temperatures for esterification are often in the range of 55-65°C.[18] However, excessively high temperatures can lead to side reactions or degradation of products.[20][21]

  • Amide Coupling: Carbodiimide-mediated couplings are often run at low temperatures (e.g., 0°C to room temperature) to minimize side reactions like N-acylurea formation and racemization.[9]

Q4: My starting material is an acid chloride. Why is my reaction with an amine in methanol yielding a methyl ester instead of the amide?

A4: This is a classic case of competing nucleophiles. Methanol can act as a nucleophile and react with the highly reactive acid chloride to form a methyl ester.[22] If your amine is a weaker nucleophile or present in a lower concentration than the methanol solvent, the ester formation can be a significant side reaction. To favor amide formation, avoid alcohol-based solvents when working with acid chlorides. Use aprotic solvents like DCM, THF, or DMF instead.[22]

IV. Key Experimental Protocols

Protocol 1: General Procedure for EDC/NHS-Mediated Amide Coupling

This protocol describes a standard one-pot procedure for forming an amide bond.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours. This allows for the formation of the NHS-activated ester.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base like DIEA (1.5-2.0 eq) to liberate the free amine.

  • Reaction Monitoring: Let the reaction stir at room temperature. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Diagram: EDC/NHS Activation Mechanism

G Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + EDC NHS Ester NHS Ester O-Acylisourea->NHS Ester + NHS - EDC-Urea N-Acylurea (Side Product) N-Acylurea (Side Product) O-Acylisourea->N-Acylurea (Side Product) Rearrangement NHS NHS Amine Amine Amide Product Amide Product NHS Ester->Amide Product + Amine - NHS

Caption: Mechanism of EDC/NHS-mediated amide bond formation.

V. References

  • Effect of temperature on esterification reaction at various... - ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology - MDPI. Available at: [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables | Angolan Industry and Chemical Engineering Journal. Available at: [Link]

  • Carboxylic Acid Functional Group - ChemTalk. Available at: [Link]

  • Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid. Available at: [Link]

  • Optimization of Esterification of Oleic acid and Trimethylolpropane (TMP) and Pentaerythritol (PE) - AIP Publishing. Available at: [Link]

  • Carboxylic Acid Functional Group Reactions. Available at: [Link]

  • Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids - YouTube. Available at: [Link]

  • 17.22: How Cells Activate Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]

  • Conversion of a Carboxylic Acid to an Amide - Chemistry LibreTexts. Available at: [Link]

  • 22.10 Reactions of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Available at: [Link]

  • Carboxylic Acid Reactivity - MSU chemistry. Available at: [Link]

  • 21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. Available at: [Link]

  • Functional Groups Names, Properties, and Reactions – Introductory Chemistry. Available at: [Link]

  • Amide from carboxylic acid synthesis : r/Chempros - Reddit. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. Available at: [Link]

  • 15.1 Functional Groups of the Carboxylic Acids and Their Derivatives | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. Available at: [Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Procedures to Improve Difficult Couplings - ResearchGate. Available at: [Link]

  • Carboxylic Acids | Research Starters - EBSCO. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. Available at: [Link]

  • Reactions of Carboxylic Acid - YouTube. Available at: [Link]

  • Coupling reaction sometimes works, sometimes doesn't : r/Chempros - Reddit. Available at: [Link]

  • Synthesis of Carboxylic Acids | 4 Must-Know Reactions - YouTube. Available at: [Link]

  • Solvating Effects - Acids and Bases - YouTube. Available at: [Link]

  • Esterification/Amidation Problems : r/Chempros - Reddit. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Chem 360 Jasperse Ch. 20, 21 Notes + Answers. Carboxylic Acids, Esters, Amides... Available at: [Link]

  • 17.21: How Chemists Activate Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

preventing regioisomer formation in isoxazole synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of isoxazole synthesis, with a specific f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of isoxazole synthesis, with a specific focus on preventing the formation of undesired regioisomers. Poor regioselectivity is a frequent challenge, leading to difficult separations and reduced yields of the target molecule.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high regioselectivity in your reactions.

Section 1: The Root of the Problem: Understanding Isoxazole Regiochemistry

The most common and versatile method for synthesizing the isoxazole core is the Huisgen 1,3-dipolar cycloaddition, a reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[2][3] When using an unsymmetrical alkyne (R¹-C≡C-R²), the nitrile oxide can add in two different orientations, leading to two possible regioisomers: the 3,4- and 3,5-disubstituted isoxazoles.

The regiochemical outcome is not random; it is governed by a delicate interplay of electronic and steric factors within the reactants.[4][5] The reaction proceeds through a concerted, pericyclic transition state, and the favored product is the one that results from the most stable transition state.[2] This stability is dictated by the alignment of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the nitrile oxide and the alkyne.[6] Generally, the reaction is favored by the smallest HOMO-LUMO energy gap.

  • Electronic Effects : Electron-withdrawing groups (EWGs) on the alkyne lower its HOMO and LUMO energies. Electron-donating groups (EDGs) raise them. This influences which set of orbital interactions (HOMOdipole-LUMOdipolarophile vs. HOMOdipolarophile-LUMOdipole) is dominant, thereby directing the regioselectivity.[2]

  • Steric Effects : Bulky substituents on either the nitrile oxide or the alkyne can sterically hinder one of the two possible transition states, favoring the formation of the less crowded regioisomer.[7]

G cluster_reactants Reactants cluster_pathways [3+2] Cycloaddition Pathways cluster_products Regioisomeric Products R1_CNO R1-C≡N+-O- (Nitrile Oxide) TS_A Transition State A (e.g., Sterically Favored) R1_CNO->TS_A Pathway A TS_B Transition State B (e.g., Electronically Favored) R1_CNO->TS_B Pathway B R2_Alkyne_R3 R2-C≡C-R3 (Unsymmetrical Alkyne) R2_Alkyne_R3->TS_A R2_Alkyne_R3->TS_B Isoxazole_A 3,5-Disubstituted Isoxazole TS_A->Isoxazole_A Isoxazole_B 3,4-Disubstituted Isoxazole TS_B->Isoxazole_B

Figure 1. Reaction pathways leading to isoxazole regioisomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. What is the first thing I should try?

A 1:1 mixture suggests that the electronic and steric factors guiding the reaction are not strongly biased toward one transition state. The first and often simplest parameter to modify is the reaction solvent. Solvent polarity can influence the relative stability of the transition states.[4] Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol).[1] A change in solvent may be enough to tip the balance in favor of one regioisomer.

Q2: I am generating my nitrile oxide in situ. Could this be the source of my regioselectivity issues?

Yes. The in situ generation of nitrile oxides, typically from aldoximes using an oxidant like N-chlorosuccinimide (NCS) or from hydroximoyl chlorides with a base, is critical to prevent dimerization into furoxans.[4][8] However, the rate of generation versus the rate of cycloaddition can impact selectivity. If the nitrile oxide is generated too slowly, side reactions can occur. If it's generated too quickly, its concentration might be too high, potentially leading to less selective pathways. Consider the slow addition of the base or oxidant to the reaction mixture containing the alkyne to maintain a low, steady concentration of the nitrile oxide.[4]

Q3: Can temperature control help improve the regioselectivity?

Absolutely. Many cycloadditions are run at elevated temperatures to increase the reaction rate. However, this can sometimes provide enough energy to overcome the activation barrier for the less-favored pathway, resulting in a mixture of products. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can enhance selectivity by favoring the pathway with the lower activation energy (kinetic control). This may require longer reaction times, so be sure to monitor the reaction by TLC or LC-MS.[4][9]

Q4: I am using a terminal alkyne but still getting poor selectivity. I thought these were supposed to be highly selective?

While terminal alkynes often provide good selectivity, the substituent on the nitrile oxide plays an equally important role. A sterically bulky group on the nitrile oxide can clash with the substituent on the alkyne, overriding the typical electronic preference. Furthermore, if the alkyne substituent has both electron-donating and withdrawing characteristics, or if its electronic influence is weak, the selectivity can decrease. In these cases, catalytic methods are often the best solution.[10][11]

Section 3: In-Depth Troubleshooting Guides

Guide 1: Problem - Undesired 3,4-Isomer Formation with Terminal Alkynes

Scenario: You are reacting an aryl nitrile oxide with a terminal alkyne (e.g., propargyl alcohol) expecting the 3,5-disubstituted product, but you are observing significant formation of the 3,4-disubstituted regioisomer.

Causality: The formation of the 3,5-isomer is typically favored in thermal, uncatalyzed reactions of terminal alkynes. The observation of the 3,4-isomer suggests that the normal FMO control is being disrupted or that an alternative pathway is accessible.

Troubleshooting Workflow:

G start Problem: Mixture of 3,4- and 3,5-isomers with a terminal alkyne q1 Are you using a catalyst? start->q1 sol1 Switch to a Copper(I) catalyst. Cu(I) strongly favors the 3,5-isomer. q1->sol1 a1_yes q2 Analyze steric hindrance. Is the R-group on your nitrile oxide or alkyne exceptionally bulky? q1->q2 a1_no a1_yes YES a1_no NO sol1_check Verify catalyst purity and loading. Use ligands like TBTA if needed. sol1->sol1_check end Achieved High Selectivity for 3,5-Isomer sol1_check->end sol2 Redesign substrate. Can you use a smaller protecting group or a less bulky R-group on the nitrile oxide? q2->sol2 a2_yes q3 Modify reaction conditions. q2->q3 a2_no a2_yes YES a2_no NO sol2->end sol3a Lower the reaction temperature (e.g., from reflux to RT or 0°C). q3->sol3a sol3b Screen different solvents (e.g., Toluene, THF, EtOH, MeCN). q3->sol3b sol3a->end sol3b->end

Figure 2. Troubleshooting workflow for poor regioselectivity with terminal alkynes.

Detailed Protocol: Copper(I)-Catalyzed Cycloaddition for 3,5-Disubstituted Isoxazoles

This protocol is highly effective for ensuring the regioselective formation of 3,5-disubstituted isoxazoles from terminal alkynes.[9]

  • Reaction Setup: To a solution of the terminal alkyne (1.0 eq.) and the aldoxime (1.1 eq.) in a solvent mixture such as tBuOH/H₂O (1:1), add sodium ascorbate (0.1 eq.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 eq.).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The in situ reduction of Cu(II) to the active Cu(I) species by ascorbate will initiate the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure 3,5-disubstituted isoxazole.

Causality Explained: The copper(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the nitrile oxide in a stepwise, non-concerted mechanism that strongly directs the formation of the 3,5-isomer, overriding the weaker electronic and steric preferences of the uncatalyzed thermal reaction.[3][9]

Guide 2: Problem - Achieving the "Unfavored" 3,4-Isomer

Scenario: Your target molecule is the 3,4-disubstituted isoxazole, but your reaction conditions consistently yield the 3,5-isomer as the major product.

Causality: You are trying to form the product that is often kinetically and thermodynamically less favored. Standard thermal and copper-catalyzed conditions will work against you. A specific catalytic system is required to reverse the regioselectivity.

Solution: Ruthenium-Catalyzed Cycloaddition

Ruthenium catalysts, unlike copper, can reverse the regioselectivity of nitrile oxide cycloadditions with terminal alkynes to exclusively produce the 3,4-disubstituted isoxazoles.[10][11]

Detailed Protocol: Ruthenium(II)-Catalyzed Cycloaddition for 3,4-Disubstituted Isoxazoles

  • Catalyst Preparation: Use a suitable Ru(II) catalyst, such as Cp*RuCl(PPh₃)₂ or a similar complex.

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the terminal alkyne (1.0 eq.) and the nitrile oxide precursor (e.g., hydroximoyl chloride, 1.1 eq.) in a non-coordinating solvent like toluene or benzene.

  • Catalyst Addition: Add the Ru(II) catalyst (typically 2-5 mol%).

  • Reaction Execution: If using a hydroximoyl chloride, add a non-coordinating base (e.g., triethylamine, slowly) to generate the nitrile oxide in situ. Stir the reaction at room temperature.

  • Monitoring & Workup: Monitor the reaction as described previously. The workup procedure is similar, involving extraction and purification by column chromatography.

Causality Explained: The mechanism of the ruthenium-catalyzed reaction is distinct from the copper-catalyzed one. It is believed to proceed through a ruthenacycle intermediate where the steric and electronic demands favor the orientation that ultimately leads to the 3,4-disubstituted product upon reductive elimination.[11]

Section 4: Data Summary & Advanced Strategies

Predicting and Controlling Regioselectivity

The choice of reaction conditions is the most powerful tool for controlling the outcome. The following table summarizes the expected major regioisomer based on the synthetic strategy.

Alkyne Type Nitrile Oxide Substituent Method Expected Major Isomer Key Considerations
TerminalAryl or AlkylThermal (Heat)3,5-disubstitutedModerate to good selectivity, risk of mixtures.[12]
TerminalAryl or AlkylCopper(I) Catalysis3,5-disubstituted Excellent selectivity, mild conditions.[9][10]
TerminalAryl or AlkylRuthenium(II) Catalysis3,4-disubstituted Excellent selectivity for the "reversed" isomer.[10][11]
Internal (EWG)Aryl or AlkylThermal (Heat)3-Aryl/Alkyl-4-EWG-5-RGood selectivity driven by electronics.
Internal (EDG)Aryl or AlkylThermal (Heat)3-Aryl/Alkyl-4-R-5-EDGGood selectivity driven by electronics.
Internal (Sterically Biased)Sterically SmallThermal (Heat)Isomer with bulky group at C5Selectivity driven by sterics.[7]
Advanced Strategy: Substrate Modification

When catalytic methods are not viable or fail, modifying the substrates is a powerful alternative.

  • Use of a Directing Group: Installing a temporary bulky group (e.g., a silyl group) on the alkyne can sterically block one face of the molecule, forcing the cycloaddition to occur with a specific orientation. The directing group can be removed in a subsequent step.

  • Leveraging β-Enamino Diketones: For the synthesis of trisubstituted isoxazoles, using β-enamino diketones and carefully controlling the pH and solvent can provide excellent regiochemical control.[4][13] For example, acidic conditions in ethanol might favor one isomer, while different conditions may favor another.[4]

Section 5: Final Checks & Product Characterization

Confirming the identity of your regioisomer is critical. Do not rely on yield alone.

  • NMR Spectroscopy: 1H NMR is a primary tool. The chemical shift of the isoxazole proton (at C4 or C5) is diagnostic. In many cases, the C5-H of a 3,5-disubstituted isoxazole is in a different chemical environment than the C4-H of a 3,4-isomer.

  • NOE Spectroscopy: Nuclear Overhauser Effect (NOE) experiments (1D or 2D) are definitive. Irradiation of the protons on the C5-substituent should show an NOE enhancement with the C4-proton in a 3,4,5-trisubstituted isoxazole, but not with the C3-substituent.

  • X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural proof.

Always consider the possibility of product decomposition during workup or purification, as the N-O bond in the isoxazole ring can be sensitive to strong acids, bases, or reductive conditions.[4]

References

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

  • Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. SpringerPlus, 5(1), 430. Available at: [Link]

  • Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. Available at: [Link]

  • Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Thieme, 19(08), 0866. Available at: [Link]

  • Yadav, D., & Tale, R. H. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34225-34247. Available at: [Link]

  • Nagy, V., et al. (2019). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 24(18), 3328. Available at: [Link]

  • Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(9), 1179. Available at: [Link]

  • Bak, A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(43), 8235-8246. Available at: [Link]

  • Jasiński, R. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. International Journal of Molecular Sciences, 24(13), 11132. Available at: [Link]

  • Chalkha, M., et al. (2022). Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ResearchGate. Available at: [Link]

  • Knorr, R., et al. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(30), 12293-12307. Available at: [Link]

  • Kumar, S., et al. (2024). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. R Discovery. Available at: [Link]

  • Kumar, K. A. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions. International Journal of ChemTech Research, 5(6), 3032-3050. Available at: [Link]

  • Jasiński, M., et al. (2022). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 27(24), 8963. Available at: [Link]

  • Thao, P. T. P., et al. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 10, 2197-2204. Available at: [Link]

  • O'Neill, S., & O'Donoghue, A. C. (2012). Nitrile Oxide/Alkyne Cycloadditions. MURAL - Maynooth University Research Archive Library. Available at: [Link]

  • Yadav, D., & Tale, R. H. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34225-34247. Available at: [Link]

  • Kelly, T. R., et al. (2016). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 14(1), 74-77. Available at: [Link]

  • Ribeiro, M. F. F., et al. (2022). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 27(19), 6245. Available at: [Link]

  • Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 6(100), 98099-98112. Available at: [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(4), 264-273. Available at: [Link]

  • Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Isoxazole Derivatives

Welcome to the Technical Support Center dedicated to addressing the unique challenges encountered during the purification of polar isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges encountered during the purification of polar isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often difficult-to-purify heterocyclic compounds. Drawing from established methodologies and field-proven insights, this document provides in-depth troubleshooting guides, detailed protocols, and frequently asked questions to streamline your purification workflows and enhance the integrity of your research.

Introduction: The Challenge of Polarity

Isoxazoles are a critical scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. However, the introduction of polar functional groups (e.g., -OH, -NH2, -COOH) to the isoxazole core, while often essential for biological activity and pharmacokinetic properties, presents significant purification challenges.[1] These derivatives exhibit high solubility in polar solvents, leading to issues such as poor retention in reversed-phase chromatography, streaking on normal-phase silica, and difficulties with extraction and crystallization.[2][3]

This guide will equip you with the knowledge to diagnose and solve these common purification problems, ensuring you can obtain your target compounds at the desired purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when purifying polar isoxazole derivatives.

Q1: My polar isoxazole derivative is highly soluble in water. How can I efficiently extract it from an aqueous reaction mixture?

A1: High water solubility is a primary hurdle. Standard extractions with solvents like ethyl acetate may yield poor recovery. Consider these strategies:

  • Salting Out: Saturate the aqueous layer with a salt such as sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of your polar organic compound and promoting its partition into the organic layer.[3]

  • Use of More Polar Solvents: Employ more polar extraction solvents like n-butanol or a 3:1 mixture of chloroform and isopropanol, which are more effective at solvating polar molecules.[3]

  • pH Adjustment: If your isoxazole has acidic or basic functional groups, adjusting the pH of the aqueous solution to neutralize these groups will decrease the compound's overall polarity and water solubility, facilitating its extraction into an organic solvent.[3][4][5]

  • Continuous Liquid-Liquid Extraction: For exceptionally water-soluble compounds, continuous extraction is a highly efficient, though more complex, method for exhaustive extraction.[3]

Q2: Why is my polar isoxazole derivative streaking or tailing badly on my silica gel column?

A2: Streaking and tailing on silica gel are common for polar compounds, particularly those with basic nitrogen atoms. This is often due to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the silica surface.[2][3] To mitigate this:

  • Mobile Phase Modifiers: Add a small amount of a competitive base or acid to your eluent.

    • For basic compounds , add 0.1-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase. These additives compete for the acidic sites on the silica, minimizing tailing.[3]

    • For acidic compounds , add 0.1-2% acetic acid or formic acid to improve peak shape.[2]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider switching to a different stationary phase like alumina (neutral, basic, or acidic) or using reversed-phase silica.[2]

Q3: My polar isoxazole shows no retention on a standard C18 reversed-phase HPLC column. What should I do?

A3: This is a classic problem for highly polar analytes in reversed-phase chromatography (RP-LC), where retention is driven by hydrophobic interactions.[6][7][8] Your compound is too hydrophilic to interact with the non-polar C18 stationary phase. The best solution is to switch to a more suitable chromatographic mode:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the technique of choice for retaining and separating highly polar compounds. It utilizes a polar stationary phase (like silica, amide, or cyano) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10][11][12]

  • Supercritical Fluid Chromatography (SFC): SFC is another excellent alternative that uses supercritical CO2 as the primary mobile phase. It is particularly effective for separating polar compounds and isomers with high efficiency and speed.[13][14][15]

Q4: My compound "oils out" instead of crystallizing. How can I fix this?

A4: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This often happens when the compound's melting point is lower than the boiling point of the chosen solvent system or when the solution is supersaturated too quickly.[3] Try the following:

  • Use a lower-boiling point solvent system.

  • Slow down the crystallization process: Allow the solution to cool more slowly to room temperature, and then gradually cool it further in a refrigerator.

  • Reduce the initial concentration: Start with a more dilute solution.

  • Employ a different solvent system: Try dissolving the compound in a small amount of a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) until turbidity persists.[3]

  • Seeding: Add a small, pure crystal of the compound to the solution to initiate nucleation.[3]

Part 2: Troubleshooting Guides

This section provides a structured, in-depth approach to solving more complex purification issues.

Guide 1: Optimizing Column Chromatography for Polar Isoxazoles

Problem: Poor separation between the desired polar isoxazole and impurities (e.g., regioisomers, starting materials) using standard silica gel chromatography.

Logical Troubleshooting Workflow

cluster_success start Poor Separation on Silica Gel tlc Systematic TLC Screening (Hexanes/EtOAc, DCM/MeOH) start->tlc modifier Add Mobile Phase Modifier (0.1-2% TEA for bases, AcOH for acids) tlc->modifier Still Poor Separation gradient Optimize Elution Gradient (Shallow vs. Step) modifier->gradient success Successful Purification modifier->success Improved Separation dry_load Use Dry Loading Technique? gradient->dry_load Compound sparingly soluble in mobile phase alt_phase Switch Stationary Phase (Alumina, C18, or HILIC) gradient->alt_phase No Improvement gradient->success Improved Separation dry_load->alt_phase Still Poor Separation dry_load->success Improved Separation hplc Move to Preparative HPLC/SFC alt_phase->hplc Separation still inadequate alt_phase->success Improved Separation hplc->success

Caption: Workflow for troubleshooting poor chromatographic separation.

Causality and In-Depth Solutions
  • Systematic TLC Screening: Before attempting a column, always optimize the solvent system using Thin-Layer Chromatography (TLC).[2]

    • Rationale: TLC is a rapid and inexpensive way to screen multiple solvent systems to find the one that provides the best separation (largest ΔRf) between your product and impurities.

    • Action: Screen binary systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes) and even ternary systems. Sometimes a small amount of a third solvent can drastically improve selectivity.

  • Mobile Phase Modifiers: As mentioned in the FAQs, acidic and basic modifiers are crucial.

    • Rationale: These modifiers suppress the ionization of your analyte and/or saturate the active sites on the silica gel, leading to more symmetrical peaks and predictable elution.[2][3]

    • Action: For a basic isoxazole, add 0.5% triethylamine to your chosen eluent. For an acidic isoxazole, add 0.5% acetic acid.

  • Dry Loading: If your compound has poor solubility in the non-polar starting eluent, it will broaden as it enters the column.

    • Rationale: Dry loading ensures the compound is applied to the column in a very narrow, concentrated band, leading to much sharper peaks and better resolution.[3]

    • Action: Dissolve your crude product in a strong solvent (e.g., methanol or DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your packed column.

  • Alternative Stationary Phases: Silica gel is not always the best choice.

    • Rationale: Different stationary phases offer different selectivities. Alumina can be less acidic than silica. For very polar compounds, switching to a "polar" stationary phase and a less polar mobile phase (the basis of HILIC) is often the most effective strategy.[2][9]

    • Action: Consider packing a column with neutral alumina. For very challenging separations, move to a preparative HILIC column.

Guide 2: Implementing Advanced Chromatographic Techniques

Problem: Standard chromatography (normal or reversed-phase) fails to provide adequate purity. The compound is either unretained or inseparable from polar impurities.

Method Selection Guide
Technique Principle Best For... Mobile Phase Key Advantage
Reversed-Phase (RP-LC) Hydrophobic interactions; non-polar stationary phase, polar mobile phase.[6][7]Moderately polar to non-polar compounds.Water/Acetonitrile or Water/Methanol gradients.[6]Robust and widely applicable for many molecules.
HILIC Partitioning into a water-enriched layer on a polar stationary phase.[10][11]Highly polar, hydrophilic compounds unretained by RP-LC.[9][10][12]High organic (e.g., >80% Acetonitrile) with a small aqueous buffer component.[11][12]Excellent retention of very polar analytes.[16]
SFC Partitioning between a stationary phase and a supercritical fluid (CO2) mobile phase.Chiral separations, isomers, and polar compounds.[13][15][17]Supercritical CO2 with a polar organic co-solvent (e.g., Methanol).[17]Fast, "green" (less solvent waste), and high efficiency.[13][17]
Experimental Protocol: HILIC Method Development
  • Column Selection: Start with a bare silica or an amide-bonded HILIC column. Amide phases often provide good selectivity for a broad range of polar compounds.[9][12]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water.

    • Solvent B: Acetonitrile.

    • Rationale: A buffer is necessary to control the ionization state of the analyte and ensure reproducible retention. Ammonium acetate is volatile and compatible with mass spectrometry.

  • Initial Gradient Conditions:

    • Start at 95% Solvent B (5% aqueous).

    • Run a linear gradient from 95% B to 50% B over 10-15 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 95% B and re-equilibrate for 5-10 minutes.

    • Rationale: This generic gradient will quickly show where the compound elutes. In HILIC, increasing the aqueous content (decreasing %B) decreases retention, which is the opposite of RP-LC.[12] It is critical to always maintain at least 3-5% water in the mobile phase to ensure the water layer on the stationary phase is maintained.[12]

  • Optimization:

    • If retention is too low, use a shallower gradient or a longer column.

    • If retention is too high, start the gradient at a lower %B (e.g., 90%).

    • To improve peak shape, try adding 0.1% formic acid or acetic acid to the aqueous phase (Solvent A).

Guide 3: Purification via Acid-Base Extraction

Problem: A polar isoxazole derivative with an acidic or basic handle needs to be separated from neutral, non-polar impurities.

Workflow for Acid-Base Extraction

cluster_acid Acidic Compound Extraction cluster_base Basic Compound Extraction start Crude Mixture (in Organic Solvent, e.g., Ether) add_base Add Weak Aqueous Base (e.g., NaHCO3) start->add_base sep_funnel1 Separate Layers add_base->sep_funnel1 aq_layer1 Aqueous Layer 1 (Contains Acidic Compound as Salt) sep_funnel1->aq_layer1 org_layer1 Organic Layer 1 (Contains Basic + Neutral Compounds) sep_funnel1->org_layer1 acidify Acidify with HCl aq_layer1->acidify add_acid Add Aqueous Acid (e.g., 1M HCl) org_layer1->add_acid extract_acid Extract with Ether acidify->extract_acid pure_acid Pure Acidic Isoxazole extract_acid->pure_acid sep_funnel2 Separate Layers add_acid->sep_funnel2 aq_layer2 Aqueous Layer 2 (Contains Basic Compound as Salt) sep_funnel2->aq_layer2 org_layer2 Organic Layer 2 (Contains Neutral Compound) sep_funnel2->org_layer2 basify Basify with NaOH aq_layer2->basify pure_neutral Pure Neutral Compound org_layer2->pure_neutral extract_base Extract with Ether basify->extract_base pure_base Pure Basic Isoxazole extract_base->pure_base

Caption: Decision tree for separating a mixture via acid-base extraction.

Experimental Protocol: Isolating a Basic Isoxazole
  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like diethyl ether or dichloromethane.

  • First Extraction: Transfer the solution to a separatory funnel and add an equal volume of aqueous acid (e.g., 1 M HCl).

    • Rationale: The basic isoxazole will be protonated, forming a salt that is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.[5][18]

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh aqueous acid two more times to ensure complete removal of the basic compound.

  • Re-generation: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add a base (e.g., 10% NaOH) with stirring until the solution is basic (check with pH paper). The protonated isoxazole salt will be neutralized, precipitating the pure, neutral basic isoxazole.

    • Rationale: Changing the pH back reverses the salt formation, causing the now-neutral and water-insoluble compound to come out of the aqueous solution.[18]

  • Final Extraction/Filtration:

    • If the product precipitates as a solid, it can be collected by vacuum filtration.

    • If it separates as an oil or remains dissolved, perform a "back-extraction" into a fresh portion of organic solvent (e.g., diethyl ether), then dry the organic layer with a drying agent (like Na2SO4), filter, and evaporate the solvent to yield the pure product.[18][19]

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Chyba, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Separation of Isoxazole, 5-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC International. [Link]

  • Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Bennett, R. (2020). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Wang, X., et al. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH. [Link]

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • da Silva, L., et al. (2009). Liquid Crystals Containing the Isoxazole and Tetrazole Heterocycles. ResearchGate. [Link]

  • Reversed Phase Chromatography. GE Healthcare. [Link]

  • Bougrin, K., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Wang, X., et al. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • In Reverse-Phase Chromatography, What Elutes First? Chemistry For Everyone - YouTube. [Link]

  • Acid-Base Extraction Tutorial. YouTube. [Link]

  • Acid-base extraction – Knowledge and References. Taylor & Francis. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

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Troubleshooting

Technical Support Center: Synthesis of Methoxymethyl-Substituted Heterocycles

Welcome to the technical support center for the synthesis of methoxymethyl (MOM)-substituted heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methoxymethyl (MOM)-substituted heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the protection of heterocyclic systems with the MOM group. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis and manipulation of MOM-protected heterocycles, offering explanations and actionable protocols to mitigate these problems.

Problem 1: Premature or Unintended Deprotection of the MOM Group

Symptoms:

  • Appearance of the unprotected heterocycle in reaction monitoring (TLC, LC-MS).

  • Lower than expected yield of the desired MOM-protected product.

  • Formation of complex reaction mixtures.

Causality: The MOM group is an acetal and is susceptible to cleavage under acidic conditions.[1][2][3] Many synthetic steps, even those not explicitly designed for deprotection, can inadvertently create a sufficiently acidic environment to remove the MOM group. This is particularly problematic when other acid-labile protecting groups are present, and selectivity is desired. For instance, during the removal of a benzyl group via hydrogenolysis, the catalyst or acidic byproducts can lead to MOM group cleavage.[4]

Solutions:

  • Strict pH Control: Maintain the reaction pH between 4 and 12, where the MOM group is generally stable.[2] Use buffered solutions or non-acidic reaction conditions whenever possible.

  • Alternative Reagents for Subsequent Steps: If a reaction known to be acidic is required, consider if a milder, non-acidic alternative exists. For example, for the removal of other protecting groups, enzymatic or neutral condition methods could be employed.

  • Careful Selection of Deprotection Conditions for Other Groups: When removing other protecting groups, choose conditions that are orthogonal to the stability of the MOM group. For instance, if you need to remove a silyl group, fluoride-based deprotection under buffered conditions is preferable to strongly acidic methods.[5]

Experimental Protocol: Selective Deprotection of a Silyl Group in the Presence of a MOM Group

  • Dissolve the substrate in a solution of tetrahydrofuran (THF).

  • Add a buffered solution of tetrabutylammonium fluoride (TBAF) (e.g., TBAF in THF with acetic acid as a buffer).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry, and concentrate under reduced pressure.

Logical Workflow for Troubleshooting Unintended Deprotection

Caption: Decision tree for addressing unintended MOM group deprotection.

Problem 2: Formation of MOMCl and Carcinogenic Byproducts During Acidic Workup

Symptoms:

  • This is a safety concern rather than an observable reaction issue. Standard acidic workup of MOM-protected compounds can regenerate chloromethyl methyl ether (MOMCl) and potentially the highly carcinogenic bis(chloromethyl)ether (BCME).[6]

Causality: The acid-catalyzed cleavage of a MOM ether produces formaldehyde and methanol.[1] In the presence of a chloride source (e.g., from HCl used for deprotection), these can recombine to form MOMCl. BCME can form from formaldehyde and HCl in the gas phase.[6]

Solutions:

  • Avoid Strong HCl for Deprotection: Opt for milder acidic conditions where possible. A trace of a strong acid in an alcohol solvent is often sufficient.[2]

  • Quenching and Workup with a Base: After deprotection, quench the reaction with a base (e.g., sodium bicarbonate, ammonia in methanol) to neutralize the acid and destroy any formed MOMCl.[6]

  • Use of Safer Protecting Group Introduction Methods: Instead of MOMCl, consider using dimethoxymethane with an acid catalyst for MOM protection, which avoids the use of the hazardous chloride reagent from the start.[1][2]

Safety Protocol: Quenching Procedure to Minimize MOMCl Exposure

  • After the reaction is complete, cool the reaction mixture in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until gas evolution ceases.

  • Alternatively, for non-aqueous workups, a solution of 5% ammonia in 50% methanol/water can be used to quench the reaction and wash glassware.[6] This will react with any residual formaldehyde and MOMCl.

  • Perform all operations in a well-ventilated fume hood.

Problem 3: Unexpected Regioselectivity or Lack of Reactivity in Lithiation Reactions

Symptoms:

  • Lithiation occurs at an unexpected position on the heterocycle or an adjacent side chain.

  • Failure to achieve lithiation at the desired position.

  • Low yields of the desired functionalized product.

Causality: The MOM group, with its oxygen atoms, can act as a directing group in lithiation reactions, coordinating to the lithium cation and directing deprotonation to a nearby position.[7][8] This can override the inherent reactivity of the heterocyclic system. Conversely, the steric bulk of the MOM group can hinder access to adjacent sites.

Solutions:

  • Choice of Lithiating Agent: The choice of organolithium reagent and additives can influence the outcome. For example, using a more sterically hindered base like lithium tetramethylpiperidide (LTMP) instead of n-butyllithium (n-BuLi) can sometimes prevent coordination and favor deprotonation at the most acidic site.[7]

  • Temperature Control: Lithiation reactions are often highly sensitive to temperature. Running the reaction at very low temperatures (e.g., -78 °C) can enhance selectivity.

  • Use of Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (HMPA) can alter the aggregation state and reactivity of the organolithium reagent, leading to different regioselectivity.[9][10]

  • Alternative Protecting Group: If the MOM group's directing effect cannot be overcome, consider a protecting group with different electronic and steric properties, such as a triisopropylsilyl (TIPS) group.

Reaction Pathway Diagram: Influence of MOM Group on Lithiation

Lithiation_Selectivity cluster_0 Scenario A: Coordination Control cluster_1 Scenario B: Acidity Control A_Start MOM-Protected Heterocycle A_Reagent n-BuLi A_Start->A_Reagent + A_Intermediate Coordinated Intermediate (Li coordinated to MOM oxygen) A_Reagent->A_Intermediate A_Product Product of Ortho-Lithiation A_Intermediate->A_Product B_Start MOM-Protected Heterocycle B_Reagent LTMP (hindered base) B_Start->B_Reagent + B_Intermediate Deprotonation at Most Acidic Site B_Reagent->B_Intermediate B_Product Product of Remote Lithiation B_Intermediate->B_Product

Caption: Contrasting outcomes of lithiation based on reagent choice.

Frequently Asked Questions (FAQs)

Q1: My MOM protection reaction is sluggish and gives low yields. What can I do?

A1: Low yields in MOM protection can be due to several factors:

  • Steric Hindrance: If the hydroxyl or amine group is sterically hindered, the reaction with MOMCl may be slow. Consider using a less hindered base or a more reactive MOM-donating reagent.

  • Base Strength: The choice of base is crucial. For alcohols, a strong base like sodium hydride (NaH) can be used to form the alkoxide first, followed by the addition of MOMCl.[1] For more sensitive substrates, a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often used.[1]

  • Purity of Reagents: Ensure your solvent is anhydrous and your reagents are pure. Water will quench the base and hydrolyze MOMCl.[4]

  • Reaction Temperature: While many MOM protections are run at room temperature, gentle heating may be necessary for less reactive substrates. However, be cautious of potential side reactions at higher temperatures.

Q2: I am observing the formation of a di-MOM protected product when I only want to protect one site on my pyrimidine. How can I improve selectivity?

A2: Achieving mono-protection on a molecule with multiple potential protection sites, like a pyrimidine, can be challenging.[4] To improve selectivity:

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Use slightly less than one equivalent of MOMCl and base.

  • Reaction Conditions: Running the reaction at a lower temperature can increase selectivity.

  • Silylation Followed by MOM Protection: One strategy is to first persilylate the pyrimidine, for example with TMSCl, and then react with MOMCl. This can sometimes lead to different product distributions.[4]

  • Chromatographic Separation: It may be necessary to separate the mono- and di-protected products by column chromatography.[4]

Q3: Can the MOM group migrate from one position to another on my heterocycle?

A3: While less common than with some other protecting groups, MOM group migration is possible, especially under acidic or basic conditions that allow for reversible protection/deprotection. This can be a concern in molecules with multiple nucleophilic sites of similar reactivity. If you suspect migration, carefully analyze your product by NMR and consider using a more robust protecting group if the issue persists.

Q4: Are there any "greener" or more sustainable alternatives to traditional MOM protection and deprotection methods?

A4: Yes, the field of green chemistry is actively exploring more sustainable approaches for protecting groups.[5] For MOM ethers, some alternatives include:

  • Catalytic Methods: Using heterogeneous acid catalysts, such as silica-supported sodium hydrogen sulfate, for deprotection can simplify workup and allow for catalyst recycling.[11]

  • Electrochemical Methods: Electrooxidative methods for the introduction of MOM groups are being investigated as a way to avoid harsh reagents.[5]

  • Alternative Protecting Groups: In some cases, the most sustainable approach is to redesign the synthesis to avoid the need for a protecting group altogether.

Summary of Conditions Affecting MOM Group Stability

ConditionStability of MOM GroupNotes
Strongly Acidic (pH < 4) LabileRapid cleavage.[2]
Weakly Acidic (pH 4-6) Generally StableCan be cleaved with prolonged heating.
Neutral (pH ~7) Stable
Basic (pH > 8) StableStable to strong bases like LDA and organometallics.[11]
Oxidizing Agents Generally StableInert to many common oxidizing agents.[2]
Reducing Agents Generally StableStable to hydride reagents like LiAlH4 and NaBH4.[2]

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Persec, M., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 5036-5051. [Link]

  • Ciriminna, R., et al. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemistryOpen, 9(10), 987-1002. [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • Tanaka, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7256-7264. [Link]

  • Reddit. (2022). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]

  • Gevorgyan, V., et al. (2013). Metal-Catalyzed 1,2-Shift of Diverse Migrating Groups in Allenyl Systems as a New Paradigm toward Densely Functionalized Heterocycles. Accounts of Chemical Research, 46(2), 434-446. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Cirilli, R., & Righi, G. (2009). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 109(3), 853-896. [Link]

  • Park, H., et al. (2018). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 59(35), 3376-3379. [Link]

  • Wuts, P. G. M. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Reich, H. J., et al. (2023). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 145(18), 10046-10057. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene derivatives. In Comprehensive Organic Synthesis (Vol. 1, pp. 445-481). Pergamon.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Clark, R. D., & Jahangir, A. (1995). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Reactions, 47, 1-314. [Link]

  • Persec, M., et al. (2011). Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. Molecules, 16(6), 5036-5051. [Link]

  • Reddy, C. R., et al. (2018). Phosphite mediated asymmetric N to C migration for the synthesis of chiral heterocycles from primary amines. Nature Communications, 9(1), 4331. [Link]

  • Zemtsov, A. A., & Levin, V. V. (2023). Monofluoromethylation of N-Heterocyclic Compounds. Molecules, 28(24), 8094. [Link]

  • Mayr, H., et al. (2010). Nucleophilicity of Tertiary Amines. Journal of Physical Organic Chemistry, 23(11), 1029-1035.
  • Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 419. [Link]

  • O'Brien, C. J., & Taylor, R. J. K. (2015). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 11, 1395-1443. [Link]

  • Allendorf, M. D., et al. (2019). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal–organic framework (MOF). Molecular Systems Design & Engineering, 4(3), 593-600. [Link]

  • El-Hiti, G. A., & Smith, K. (2016). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2016(5), 231-267. [Link]

  • Dziedzic, P., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3894. [Link]

  • Kappe, C. O., et al. (2022). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 18, 1188-1196. [Link]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]

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Optimization

Oxazole Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing oxazole-contain...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing oxazole-containing molecules. The inherent reactivity of the intermediates in oxazole synthesis can often lead to a variety of undesired byproducts, impacting yield, purity, and downstream applications.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during common oxazole synthesis methodologies. Our approach is rooted in a deep understanding of reaction mechanisms, offering not just solutions, but the scientific reasoning behind them to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproduct classes in classical oxazole syntheses?

A1: Across the Robinson-Gabriel, Fischer, and van Leusen syntheses, the most prevalent byproducts arise from incomplete reactions, side reactions of key intermediates, or the influence of reaction conditions. These can be broadly categorized as:

  • Oxazoline intermediates: Formed when the final dehydration or elimination step is incomplete.

  • Ring-opened products: Hydrolysis or other cleavage of the oxazole ring or its precursors.

  • Isomeric products (regioisomers): Occur when using unsymmetrical starting materials, leading to different orientations of substituents on the oxazole ring.[1]

  • Solvent-adducts: The reaction solvent can sometimes participate in side reactions, such as the formation of 4-alkoxy-2-oxazolines in the van Leusen synthesis when using alcohol solvents.[2]

Q2: How critical is the choice of dehydrating agent in the Robinson-Gabriel synthesis?

A2: The choice of cyclodehydrating agent is paramount in the Robinson-Gabriel synthesis and directly influences both the yield and the byproduct profile.[3] Harsh reagents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentachloride (PCl₅) can lead to charring and decomposition, especially with sensitive substrates.[3] Polyphosphoric acid (PPA) is often a good alternative, offering moderate conditions. For milder transformations, reagents like triphenylphosphine/iodine or the Burgess reagent can be effective.[4]

Q3: My Fischer oxazole synthesis is plagued by a persistent chloro-oxazoline byproduct. What is the primary cause and how can I prevent it?

A3: The formation of a chloro-oxazoline intermediate is an inherent part of the Fischer oxazole synthesis mechanism.[5][6] Its accumulation as a byproduct typically indicates that the final elimination of HCl to form the aromatic oxazole ring is sluggish or incomplete. This can be caused by insufficient reaction time or temperature. To drive the reaction to completion, ensure the reaction is monitored closely (e.g., by TLC) and allowed to proceed until the intermediate is fully consumed. In some cases, a slight increase in temperature or a prolonged reaction time may be necessary.

Q4: I am observing significant regioisomer formation in my metal-catalyzed oxazole synthesis. What are the key factors to consider for improving regioselectivity?

A4: Regioselectivity in metal-catalyzed oxazole syntheses, particularly those involving unsymmetrical alkynes, is a common challenge.[7] The outcome is often a delicate balance of several factors:

  • Ligand Choice: The steric and electronic properties of the ligand coordinated to the metal center can create a biased environment, favoring the formation of one regioisomer over the other.

  • Metal Catalyst: Different metals (e.g., palladium, copper, gold) can exhibit distinct selectivities based on their coordination preferences and reaction mechanisms.[7][8]

  • Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.

  • Substrate Control: The electronic and steric properties of the substituents on the unsymmetrical starting materials play a crucial role in directing the regioselectivity.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the most common oxazole synthesis reactions.

Robinson-Gabriel Synthesis

Problem: Low yield of the desired oxazole with a significant amount of unreacted α-acylamino ketone.

Potential Cause: Incomplete cyclodehydration.

Solutions:

  • Optimize the Dehydrating Agent: If using a mild dehydrating agent, consider switching to a more potent one (see table below). Conversely, if charring is observed, a milder reagent may be necessary.

  • Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for any signs of decomposition.

  • Ensure Anhydrous Conditions: Water can quench some dehydrating agents. Ensure all glassware is oven-dried and use anhydrous solvents.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄High TemperatureStrong, readily availableHarsh, can cause charring
POCl₃Moderate to high temp.Effective for many substratesCan lead to chlorinated byproducts
Polyphosphoric Acid (PPA)High TemperatureGood for a range of substratesViscous, can be difficult to work with
Trifluoroacetic Anhydride (TFAA)Mild TemperatureMilder conditionsCan be expensive

Workflow for Troubleshooting Low Yield in Robinson-Gabriel Synthesis

start Low Yield of Oxazole check_sm TLC Analysis: Starting Material (SM) Remaining? start->check_sm yes_sm Yes check_sm->yes_sm High SM no_sm No (Decomposition) check_sm->no_sm Low SM incomplete_reaction Incomplete Cyclodehydration yes_sm->incomplete_reaction milder_conditions Use Milder Dehydrating Agent (e.g., TFAA) no_sm->milder_conditions lower_temp Decrease Reaction Temperature no_sm->lower_temp harsher_conditions Use Stronger Dehydrating Agent (e.g., PPA, H₂SO₄) incomplete_reaction->harsher_conditions increase_temp Increase Reaction Temperature incomplete_reaction->increase_temp end_good Improved Yield harsher_conditions->end_good increase_temp->end_good milder_conditions->end_good end_bad Re-evaluate Synthetic Route milder_conditions->end_bad lower_temp->end_good lower_temp->end_bad intermediate Chloro-oxazoline Intermediate hydrolysis Hydrolysis intermediate->hydrolysis hcl_elimination - HCl (Anhydrous) intermediate->hcl_elimination h2o H₂O (Moisture) h2o->hydrolysis oxazolidinone Oxazolidinone Byproduct hydrolysis->oxazolidinone oxazole Desired Oxazole Product hcl_elimination->oxazole

Caption: Pathway to oxazolidinone byproduct in Fischer synthesis.

Van Leusen Oxazole Synthesis

Problem: Formation of a 4-alkoxy-2-oxazoline byproduct, particularly when using methanol or ethanol as a solvent.

Potential Cause: Nucleophilic attack of the alcohol solvent on an intermediate, competing with the desired elimination pathway. This is more prevalent with an excess of the alcohol. [2] Solutions:

  • Control Alcohol Stoichiometry: Use a controlled amount of the alcohol, typically in the range of 1-2 equivalents. [2]* Alternative Solvents: Consider using a non-alcoholic solvent system, such as THF or DME, if the byproduct formation is severe.

  • Choice of Base: The choice of base can influence the reaction pathway. Potassium carbonate (K₂CO₃) is commonly used, but other bases like DBU or potassium tert-butoxide in an aprotic solvent can be explored.

Experimental Protocol: Minimizing 4-Alkoxy-2-oxazoline Formation

  • To a solution of the aldehyde (1.0 eq) in a minimal amount of a co-solvent like THF, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Add potassium carbonate (1.5 eq) and methanol (1.5 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Fischer oxazole synthesis. (2024). In Wikipedia. Retrieved from [Link]

  • Fischer oxazole synthesis. (2024). In Alchetron. Retrieved from [Link]

  • Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954–2958. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Xie, H., Yuan, D., & Ding, M. W. (2012). Unexpected synthesis of 2,4,5-trisubstituted oxazoles via a tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane. The Journal of organic chemistry, 77(6), 2954–2958. [Link]

  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A novel and convenient oxidation-controlled procedure for the synthesis of oxazolines from TosMIC and aldehydes in water – Anti biofilm activity. (2018). Arabian Journal of Chemistry, 11(8), 1229-1235. [Link]

  • Théveau, L., Verrier, C., Lassalas, P., Martin, T., Dupas, G., Querolle, O., Van Hijfte, L., Marsais, F., & Hoarau, C. (2011). Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates. Chemistry (Weinheim an der Bergstrasse, Germany), 17(51), 14450–14463. [Link]

  • Van Leusen reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Robinson–Gabriel synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles. (2005). ResearchGate. Retrieved from [Link]

  • Highly regioselective synthesis of fully substituted oxazoles by intermolecular reaction of unsymmetrical internal alkynes. (2014). Morressier. Retrieved from [Link]

  • 5-Iii) Sem 4. (n.d.). Scribd. Retrieved from [Link]

  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Van Leusen Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Scheme.3. The Robinson-Gabriel synthesis for oxazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. (2011). ResearchGate. Retrieved from [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Exercising Regiocontrol in Palladium-Catalyzed Asymmetric Prenylations and Geranylation: Unifying Strategy Towards Flustramines A and B. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences. (2016). ResearchGate. Retrieved from [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (Basel, Switzerland), 25(7), 1594. [Link]

  • Du, X., & Zhao, K. (2007). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Qsar & Combinatorial Science, 26(11-12), 1256–1260. [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Fischer oxazole synthesis. (2014). ResearchGate. Retrieved from [Link]

  • Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). Asian Journal of Biomedical and Pharmaceutical Sciences, 14(104), 1-10. [Link]

  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (2015). Organic & Biomolecular Chemistry, 13(2), 456-461. [Link]

  • Gabriel synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 2975-3015. [Link]

  • Effect of Temperature on the Purity and Yield of Aspirin. (n.d.). AWS. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Isolating 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic Acid

Welcome to the technical support guide for the workup and isolation of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS 95312-32-6). This document is designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the workup and isolation of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS 95312-32-6). This document is designed for researchers, medicinal chemists, and process development scientists. It provides a detailed, experience-driven approach to the purification of this valuable heterocyclic building block, moving beyond a simple protocol to explain the critical reasoning behind each step. Our goal is to empower you to not only successfully isolate your product but also to troubleshoot common issues that may arise during the experimental workflow.

I. Overview of the Isolation Strategy

The most common synthetic route to 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid involves the hydrolysis of its corresponding ester precursor, typically the methyl or ethyl ester. The resulting crude reaction mixture typically contains the desired carboxylic acid, unreacted ester, alcohol from hydrolysis (methanol or ethanol), and potentially other process-related impurities.

Our recommended purification strategy is a two-stage process that leverages the acidic nature of the target compound:

  • Liquid-Liquid Acid-Base Extraction: This is a robust and scalable first-pass purification to separate the acidic product from neutral and basic impurities.

  • Recrystallization: This final step is designed to remove any remaining closely-related impurities, yielding a product of high purity suitable for downstream applications.

This guide will dissect each stage, offering both a detailed protocol and a comprehensive troubleshooting section in a Q&A format.

II. Stage 1: Purification by Acid-Base Extraction

The foundational principle of this technique is the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[1] By carefully controlling the pH of the aqueous phase, we can selectively move our target compound from an organic solvent into water and back again, leaving many impurities behind.

Core Protocol: Acid-Base Extraction

This protocol assumes the synthesis was an ester hydrolysis performed in a solvent like Tetrahydrofuran (THF) or Ethanol.

  • Solvent Removal & Redissolution:

    • Step 1a: Following the completion of the hydrolysis reaction (monitored by TLC or LCMS), concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.

    • Step 1b: Dissolve the resulting crude residue in a suitable organic solvent that is immiscible with water. Ethyl acetate (EtOAc) is an excellent first choice due to its moderate polarity and ease of removal. Dichloromethane (DCM) is another alternative.

  • Extraction of the Carboxylic Acid:

    • Step 2a: Transfer the organic solution to a separatory funnel.

    • Step 2b: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to the organic layer.

    • Step 2c: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to periodically vent the funnel to release CO₂ gas that evolves during the acid-base reaction.

    • Step 2d: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

    • Step 2e: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the product. Combine all aqueous extracts.

  • Back-Wash (Optional but Recommended):

    • Step 3a: Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., EtOAc) to remove any residual neutral impurities that may have been carried over. Discard this organic wash.

  • Acidification and Product Isolation:

    • Step 4a: Cool the combined aqueous layer in an ice-water bath. This reduces the solubility of the product upon precipitation and helps to control the exotherm from the neutralization.

    • Step 4b: While stirring, slowly add 1M hydrochloric acid (HCl) dropwise. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH ~2-3).

    • Step 4c: The product, 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, should precipitate as a solid. If it does, collect the solid by vacuum filtration, wash it with a small amount of cold water, and proceed to Stage 2 (Recrystallization).

    • Step 4d (Alternative): If the product oils out or does not precipitate, perform a "back-extraction." Extract the acidified aqueous solution three times with fresh portions of ethyl acetate. Combine these organic extracts.

  • Final Processing:

    • Step 5a: Dry the combined organic extracts from the back-extraction (Step 4d) over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Step 5b: Filter off the drying agent.

    • Step 5c: Concentrate the filtrate under reduced pressure to yield the crude, but significantly purified, carboxylic acid.

Extraction Workflow Diagram

G cluster_0 Initial State cluster_1 Extraction Phase cluster_2 Separation cluster_3 Isolation Phase cluster_4 Final Product crude Crude Reaction Mixture (Acid, Unreacted Ester, Solvent) dissolve Dissolve in EtOAc crude->dissolve sep_funnel Separatory Funnel: EtOAc Layer + Aqueous NaHCO₃ Layer dissolve->sep_funnel shake Shake & Vent sep_funnel->shake organic_layer Organic Layer (EtOAc) Contains: Neutral Impurities (e.g., Unreacted Ester) shake->organic_layer Separate Layers aqueous_layer Aqueous Layer (Water) Contains: Sodium 5-(Methoxymethyl)-1,2-oxazol-3-carboxylate (Product Salt) shake->aqueous_layer Separate Layers acidify Cool & Acidify Aqueous Layer (add 1M HCl to pH 2-3) aqueous_layer->acidify precipitate Precipitation or Oiling Out acidify->precipitate filter Filter Solid precipitate->filter If Solid Forms back_extract Back-Extract with EtOAc precipitate->back_extract If No Solid / Oily crude_solid Crude Solid Product (Ready for Recrystallization) filter->crude_solid back_extract->crude_solid Dry & Evaporate

Caption: Workflow for isolating the carboxylic acid via acid-base extraction.

Troubleshooting & FAQs for Acid-Base Extraction

Q1: I'm not seeing any precipitation after adding HCl. What should I do?

A1: This is a common issue and can happen for several reasons:

  • Product is too soluble: The product may have significant solubility in the acidic aqueous solution. This is when you should proceed with the "back-extraction" (Step 4d) using a solvent like ethyl acetate to recover your product.

  • Insufficient Acid: You may not have added enough acid to reach the pKa of the carboxylic acid, which is the point where it becomes protonated and less water-soluble. Double-check the pH of the aqueous layer. For most carboxylic acids, a pH of 2-3 is sufficient.

  • Product is an oil: The protonated carboxylic acid may be an oil at the temperature of your extraction. Back-extraction is the correct procedure here as well.

Q2: I've formed a thick emulsion between the organic and aqueous layers that won't separate. How can I break it?

A2: Emulsions are often caused by fine particulate matter or compounds that act as surfactants. Try the following:

  • Patience: Let the separatory funnel stand undisturbed for a longer period (15-30 minutes).

  • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help force the separation.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® to remove the particulate matter that may be stabilizing the emulsion.

Q3: Why use sodium bicarbonate (NaHCO₃) instead of a stronger base like sodium hydroxide (NaOH)?

A3: This is a critical point related to the stability of the isoxazole ring. The N-O bond in isoxazoles can be susceptible to cleavage under strongly basic conditions.[2] Sodium bicarbonate is a weaker base, strong enough to deprotonate the carboxylic acid but less likely to promote unwanted side reactions like ring-opening. While NaOH can be used, it increases the risk of product degradation, especially if the mixture is heated or left for extended periods.

Q4: My final "purified" product still contains the starting ester according to my NMR/LCMS. Why?

A4: This indicates an inefficient extraction.

  • Incomplete Hydrolysis: The initial reaction may not have gone to completion. Ensure your hydrolysis step is complete before beginning the workup.

  • Insufficient Base: You may not have used enough sodium bicarbonate solution or performed enough extraction cycles to pull all the carboxylic acid into the aqueous layer. Three extractions are generally recommended.

  • Incorrect pH: If the pH of the aqueous layer during extraction was not sufficiently basic, the carboxylic acid would not have been fully deprotonated and would have remained in the organic layer along with the ester.

III. Stage 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity in solid compounds. It relies on the principle that the desired compound and its impurities will have different solubilities in a chosen solvent at different temperatures.

Core Protocol: Recrystallization
  • Solvent Selection:

    • Step 1a: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Step 1b: Based on the polarity of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, good starting points for screening are water, ethanol/water mixtures, or ethyl acetate/hexane mixtures.

    • Step 1c: Test solvents by placing a small amount of your crude product in a test tube, adding a small volume of solvent, and observing solubility at room temperature and upon heating.

  • Dissolution:

    • Step 2a: Place the crude solid in an Erlenmeyer flask.

    • Step 2b: Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using too much, which will reduce your final yield.

  • Decolorization (Optional):

    • Step 3a: If the hot solution is colored, it may indicate the presence of colored impurities. You can add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

    • Step 3b: Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization:

    • Step 4a: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.

    • Step 4b: Once the flask has reached room temperature, you can place it in an ice bath to maximize the precipitation of the product.

  • Isolation and Drying:

    • Step 5a: Collect the crystals by vacuum filtration.

    • Step 5b: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Step 5c: Dry the crystals thoroughly, for instance, in a vacuum oven, to remove all traces of solvent. The purity can then be assessed by melting point analysis and spectroscopy.

Recrystallization Troubleshooting Flowchart

G start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool check_crystals Crystals Form? cool->check_crystals no_crystals No Crystals Form check_crystals->no_crystals No oiling_out Product Oils Out check_crystals->oiling_out Oily Layer filter_dry Filter and Dry Crystals check_crystals->filter_dry Yes troubleshoot_no Troubleshooting: 1. Scratch flask sides 2. Add seed crystal 3. Evaporate some solvent 4. Cool in ice bath no_crystals->troubleshoot_no troubleshoot_oil Troubleshooting: 1. Reheat to dissolve oil 2. Add more solvent 3. Cool even slower oiling_out->troubleshoot_oil troubleshoot_no->cool troubleshoot_oil->cool end Pure Product filter_dry->end

Caption: Decision-making flowchart for troubleshooting recrystallization.

Troubleshooting & FAQs for Recrystallization

Q1: My product "oiled out" instead of forming crystals. What does this mean and how do I fix it?

A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product. The product separates as a liquid instead of a solid. To fix this:

  • Reheat the solution to redissolve the oil.

  • Add slightly more solvent to lower the saturation point.

  • Ensure very slow cooling. You can insulate the flask to slow the rate of cooling further.

  • Try a different solvent system. A solvent with a lower boiling point may be necessary.

Q2: I have very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is typically due to one of two reasons:

  • Using too much solvent: If you add too much solvent during the dissolution step, a significant amount of your product will remain in the mother liquor even after cooling. Always use the minimum amount of hot solvent needed.

  • Premature crystallization: If the product crystallizes during a hot filtration step (if performed), you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.

Q3: No crystals are forming even after the solution has cooled completely. What can I do?

A3: The solution is likely supersaturated and needs a nucleation point to begin crystallization.

  • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a surface for crystal growth to begin.

  • Add a seed crystal. If you have a small crystal of the pure product, adding it to the solution will induce crystallization.

  • Reduce the volume. Carefully evaporate some of the solvent and try cooling again. This will increase the concentration.

IV. Physicochemical Data Summary

PropertyValue / Expected RangeRationale / Notes
CAS Number 95312-32-6[1][3][4]
Molecular Formula C₆H₇NO₄[1][3][4]
Molecular Weight 157.12 g/mol [1][3][4]
Appearance Expected to be a white to off-white solid.Based on typical appearance of similar small molecule carboxylic acids.
Melting Point Not reported. For comparison, 5-methylisoxazole-3-carboxylic acid melts at 106-110 °C. The methoxymethyl group may result in a slightly lower melting point. This is a critical parameter to determine experimentally for purity assessment.
pKa (estimated) ~3.5 - 4.5Carboxylic acids of this type typically have pKa values in this range. This acidity is sufficient for deprotonation by sodium bicarbonate (the pKa of carbonic acid is ~6.4).
Solubility Polar Aprotic: Soluble in DMSO, DMF. Polar Protic: Slightly soluble in methanol, ethanol. Solubility in water is expected to be low but pH-dependent. Non-Polar: Very low solubility in hexanes, toluene.[5] The carboxylic acid and heterocyclic rings provide polarity. Solubility in aqueous base (e.g., NaHCO₃ solution) will be high due to salt formation.

V. References

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]

  • 5-(Methoxymethyl)-3-isoxazolecarboxylic Acid. Pharmaffiliates. [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? (2017). ResearchGate. [Link]

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (n.d.). Journal of Flow Chemistry.

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. (1998). PubMed. [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. (n.d.). ChemRxiv. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid and Other Isoxazole Derivatives in Biological Assays: A Guide for Researchers

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have made it a "privileged scaffold." This means that the isoxazole core is found in a multitude of compounds with a wide array of biological activities.[2][4][5] From anti-inflammatory and anticancer agents to antimicrobial and neuroprotective compounds, the versatility of the isoxazole moiety allows it to interact with a diverse range of biological targets.[4][6][7][8]

The incorporation of an isoxazole ring can significantly enhance the physicochemical properties of a molecule, improving its pharmacokinetic profile, efficacy, and in some cases, reducing toxicity.[1][2] Well-known drugs such as the anti-inflammatory Valdecoxib, the immunosuppressant Leflunomide, and the antibiotic Sulfamethoxazole all feature this critical heterocyclic system, underscoring its therapeutic importance.[2][3]

This guide focuses on a specific, less-characterized compound, 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid . While direct biological data for this molecule is scarce in public literature, its structure suggests potential for biological activity. The purpose of this document is to provide a framework for researchers aiming to characterize this and similar novel isoxazole derivatives. We will compare its structural features to well-established isoxazole-based compounds and provide detailed protocols for key biological assays to elucidate its potential therapeutic value.

Compound Profiles: Establishing a Basis for Comparison

To effectively evaluate a novel compound, it is crucial to benchmark its performance against established molecules with known mechanisms of action. Here, we profile our target compound and three well-characterized isoxazole derivatives that represent distinct classes of biological activity.

Target Compound: 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid
  • Structure:

    • An isoxazole ring substituted at the 3-position with a carboxylic acid and at the 5-position with a methoxymethyl group.

  • Significance of Substituents:

    • The 3-carboxylic acid group is a key feature found in many biologically active isoxazoles, often crucial for interacting with target proteins.[9] It can act as a hydrogen bond donor/acceptor or a coordination site for metal ions in enzymes.

    • The 5-methoxymethyl group adds a degree of lipophilicity and a potential hydrogen bond acceptor site, which can influence solubility, cell permeability, and target binding.

  • Hypothesized Activity: Based on its structural motifs, this compound warrants investigation across several therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial domains.

Comparator 1: Valdecoxib (Anti-inflammatory COX-2 Inhibitor)
  • Mechanism of Action: Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. By selectively blocking the COX-2 enzyme, it inhibits the production of prostaglandins, which are key mediators of pain and inflammation, while sparing the COX-1 enzyme responsible for protecting the stomach lining.

  • Relevance: It serves as a benchmark for assessing selective anti-inflammatory activity. Any new isoxazole derivative with suspected anti-inflammatory properties should be tested for its ability to inhibit COX enzymes.

Comparator 2: Leflunomide (Immunosuppressive Agent)
  • Mechanism of Action: Leflunomide is a disease-modifying antirheumatic drug (DMARD). Its active metabolite, teriflunomide, inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is a critical step in de novo pyrimidine synthesis. This selectively halts the proliferation of rapidly dividing cells like activated lymphocytes, thereby suppressing the immune response.

  • Relevance: Leflunomide is an excellent comparator for assessing immunomodulatory or antiproliferative effects that are not based on general cytotoxicity but on a specific metabolic pathway.

Comparator 3: AMF-26 (Anticancer Agent)
  • Mechanism of Action: AMF-26 is a novel anticancer agent that targets ADP-ribosylation factor 1 (Arf1), a key protein in the Golgi system.[10] By inhibiting Arf1 activation, AMF-26 disrupts Golgi structure and vesicular trafficking, leading to apoptosis (programmed cell death) in cancer cells.[10][11]

  • Relevance: This compound represents a non-traditional anticancer mechanism. Comparing a new molecule to AMF-26 can help determine if it possesses cytotoxic activity through a unique pathway like Golgi disruption, distinct from common mechanisms like DNA damage or tubulin inhibition.[6][12]

A Framework for Comparative Biological Evaluation

This section outlines a logical workflow for characterizing a novel isoxazole derivative. It provides the rationale behind assay selection and presents comparative data from our selected benchmark compounds.

General Experimental Workflow

The following diagram illustrates a typical screening cascade for a novel compound like 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary / Mechanism of Action (MoA) Assays cluster_2 Phase 3: Lead Optimization Compound Novel Isoxazole (e.g., 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid) Assay1 Antiproliferative Assay (e.g., MTT on Cancer Cell Panel) Compound->Assay1 Assay2 Antimicrobial Assay (e.g., MIC against Bacteria/Fungi) Compound->Assay2 Assay3 Anti-inflammatory Assay (e.g., LPS-induced TNF-α release) Compound->Assay3 MoA1 If Antiproliferative: - Cell Cycle Analysis - Apoptosis Assay (Caspase-Glo) - Golgi Disruption Imaging Assay1->MoA1 Active Hit MoA3 If Antimicrobial: - Time-Kill Kinetics - Biofilm Inhibition Assay Assay2->MoA3 Active Hit MoA2 If Anti-inflammatory: - COX-1/COX-2 Enzyme Assay - Cytokine Profiling Assay3->MoA2 Active Hit LeadOpt Structure-Activity Relationship (SAR) Studies In Vivo Efficacy Models MoA1->LeadOpt Confirmed MoA MoA2->LeadOpt Confirmed MoA MoA3->LeadOpt Confirmed MoA

Caption: A tiered approach to screening novel isoxazole derivatives.

Assay 1: Antiproliferative & Cytotoxicity Screening

The first step for any compound with potential anticancer activity is to assess its effect on cell viability across a panel of cancer cell lines.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, AMF-26, Leflunomide) and a vehicle control (e.g., 0.1% DMSO). Remove the old media from the cells and add 100 µL of media containing the compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Comparative Data (Illustrative)
CompoundTarget/MechanismCell LineIC₅₀ (nM)[2][10][11]
AMF-26 Arf1 / Golgi DisruptionBSY-1 (Breast)~47
Leflunomide DHODH / Pyrimidine SynthesisVarious LymphocytesVaries (µM range)
Doxorubicin (Control) Topoisomerase II / DNA DamageMCF-7 (Breast)~50-200

Causality Insight: A low nanomolar IC₅₀, as seen with AMF-26, suggests potent cytotoxic activity. If "5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid" shows similar potency, it would be prioritized for mechanism-of-action studies. Leflunomide's higher IC₅₀ reflects its cytostatic (growth-inhibiting) rather than purely cytotoxic nature.

Assay 2: Anti-inflammatory Activity Screening

This involves assessing the compound's ability to modulate inflammatory responses, often using cell-based models or purified enzymes.

Detailed Experimental Protocol: COX-1/COX-2 Inhibition Assay

This commercially available kit-based assay measures the production of prostaglandin F2α (PGF2α) from arachidonic acid by purified COX-1 and COX-2 enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, arachidonic acid (substrate), and purified human COX-1 or COX-2 enzymes according to the manufacturer's protocol.

  • Compound Incubation: In a 96-well plate, add the buffer, heme, and the test compounds (Valdecoxib and the novel isoxazole) at various concentrations. Add the enzyme (either COX-1 or COX-2) to initiate the reaction. Incubate for 10 minutes at 37°C.

  • Initiate Peroxidase Reaction: Add arachidonic acid to start the COX reaction, followed by a colorimetric substrate. The peroxidase activity of COX converts the substrate, leading to a color change.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Analysis: Calculate the percent inhibition of enzyme activity for each compound concentration and determine the IC₅₀ for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Comparative Data (Illustrative)
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib >100~0.005>20,000
Ibuprofen (Control) ~15~35~0.4

Causality Insight: Valdecoxib's massive selectivity index highlights its specific design to target COX-2. If "5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid" shows a low IC₅₀ for COX-2 and a much higher one for COX-1, it suggests potential as a selective anti-inflammatory agent with a reduced risk of gastrointestinal side effects compared to non-selective drugs like Ibuprofen.

Visualizing the COX-2 Pathway

G cluster_0 Cell Membrane cluster_1 Cytosol PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGH2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Valdecoxib Valdecoxib Valdecoxib->COX2 Inhibits

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Valdecoxib.

Conclusion and Future Outlook

While 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid remains an uncharacterized molecule, its structure firmly places it within a class of compounds with immense therapeutic potential. By employing a systematic evaluation strategy benchmarked against well-known derivatives like Valdecoxib, Leflunomide, and AMF-26, researchers can efficiently determine its biological activity profile. The protocols and comparative data provided in this guide offer a robust starting point for such an investigation.

The key to unlocking the potential of novel isoxazoles lies in this comparative approach. Should primary screening reveal significant activity, subsequent mechanism-of-action studies will be crucial. For instance, potent antiproliferative activity would warrant investigation into cell cycle arrest, apoptosis induction, and potential novel targets like the Golgi apparatus.[10] Similarly, promising anti-inflammatory results should be followed by broader cytokine profiling and eventually, in vivo models of inflammation.[13][14] The journey from a novel chemical entity to a potential drug candidate is long, but it begins with the rigorous and logical biological characterization outlined here.

References

  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Journal of Pharmaceutical Chemistry and Analysis. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Retrieved from [Link]

  • Bentham Science. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • IP Innovative Publication. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]

  • PubMed. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • PubMed. (2012). AMF-26, a novel inhibitor of the Golgi system, targeting ADP-ribosylation factor 1 (Arf1) with potential for cancer therapy. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). AMF-26, a Novel Inhibitor of the Golgi System, Targeting ADP-ribosylation Factor 1 (Arf1) with Potential for Cancer Therapy. Retrieved from [Link]

  • Bentham Science. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • PubMed. (n.d.). Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis. Retrieved from [Link]

  • ACS Publications. (n.d.). Total Synthesis of AMF-26, an Antitumor Agent for Inhibition of the Golgi System, Targeting ADP-Ribosylation Factor 1 | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methoxy carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A few selected drugs and biologically active compounds containing an oxazole ring.
  • National Institutes of Health (NIH). (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Role of Biostimulants in Sustainable Soybean (Glycine max L.) Production: A Systematic Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Effects of AMF Compound Inoculants on Growth, Ion Homeostasis, and Salt Tolerance-Related Gene Expression in Oryza sativa L. Under Salt Treatments. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ResearchGate. (2024). (PDF) Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. Retrieved from [Link]

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Comparative

The Strategic Placement of a Methoxymethyl Group on Isoxazoles: A Comparative Guide to Unlocking Biological Activity

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms,...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its appeal lies in its metabolic stability, ability to engage in various non-covalent interactions, and its synthetic tractability, which allows for precise decoration with substituents to fine-tune its pharmacological profile. Among the myriad of possible substitutions, the seemingly simple methoxymethyl group (–CH₂OCH₃) has emerged as a critical determinant of biological activity across diverse therapeutic areas. This guide provides a comparative analysis of the structure-activity relationship (SAR) of methoxymethyl-substituted isoxazoles, offering insights into how the strategic placement of this functional group can profoundly impact their efficacy as anticancer, anti-inflammatory, and neurological agents. We will delve into the causality behind experimental choices, present comparative experimental data, and provide detailed protocols to support further research and development.

Methoxymethyl-Substituted Isoxazoles in Oncology: A Tale of Potency and Selectivity

The quest for novel anticancer agents has led to the extensive exploration of isoxazole derivatives. The introduction of a methoxymethyl group has, in several instances, led to a significant enhancement in cytotoxic activity. This is often attributed to the group's ability to act as a hydrogen bond acceptor and its optimal lipophilicity, which can improve cell permeability and target engagement.

Comparative Analysis of Anticancer Activity

A compelling example of the impact of methoxy-containing substituents can be found in a series of 5-(thiophen-2-yl)isoxazoles designed as anti-breast cancer agents. While not a direct methoxymethyl substitution, the study highlights the profound effect of methoxy groups on a phenyl ring at the 3-position of the isoxazole core. A comparative analysis of compounds with varying methoxy substitution patterns on the C-3 phenyl ring revealed a clear trend: increasing the number of methoxy groups correlates with enhanced cytotoxicity against MCF-7 human breast cancer cells.

Compound IDC-3 Phenyl SubstituentIC₅₀ (µM) against MCF-7
TTI-43,4-dimethoxyphenyl2.63[1][2]
TTI-6 3,4,5-trimethoxyphenyl 1.91 [1][2]
TTI-14-methoxyphenyl>50
TTI-23-methoxyphenyl>50
TTI-32-methoxyphenyl>50
Data synthesized from studies on 5-(thiophen-2-yl)isoxazoles.[1][2]

The superior potency of the trimethoxyphenyl derivative (TTI-6) suggests that the methoxy groups are crucial for interaction with the biological target, which in this case was identified as the estrogen receptor alpha (ERα).[1] The electron-donating nature of the methoxy groups likely enhances the binding affinity of the isoxazole scaffold to the receptor. This provides a strong rationale for exploring direct methoxymethyl substitutions on the isoxazole core or on appended aromatic rings in the design of new anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

To enable researchers to validate and expand upon these findings, a standard protocol for assessing the in vitro cytotoxicity of novel methoxymethyl-substituted isoxazoles is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Add serially diluted methoxymethyl-isoxazole compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Dissolve formazan crystals in DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for MTT cytotoxicity assay.

Modulating the Inflammatory Response with Methoxymethyl Isoxazoles

Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal of pharmaceutical research. Isoxazole derivatives have shown considerable promise in this area, and the incorporation of a methoxymethyl or related methoxy group can significantly enhance their anti-inflammatory properties.

Comparative Analysis of Anti-inflammatory Activity

A study of novel isoxazole derivatives demonstrated that the presence of a methoxy group on a phenyl ring attached to the isoxazole core is a key determinant of anti-inflammatory activity. In a carrageenan-induced rat paw edema model, compounds with a para-methoxy substituent on the phenyl ring exhibited the most potent anti-inflammatory effects.

Compound IDSubstituent on Phenyl Ring% Inhibition of Paw Edema
TPI-7 4-OCH₃ Potent Activity [3]
TPI-13 4-OCH₃ Potent Activity [3]
Unsubstituted-HModerate Activity
Other substitutions-Cl, -NO₂, etc.Variable Activity
Qualitative data synthesized from a study on isoxazole derivatives as anti-inflammatory agents.[3]

This suggests that the methoxy group plays a crucial role in the interaction with the molecular target, likely a key enzyme or receptor in the inflammatory cascade such as cyclooxygenase (COX). The electron-donating nature and the potential for hydrogen bonding of the methoxy group are likely contributing factors to the enhanced activity. This provides a strong rationale for the synthesis and evaluation of isoxazoles with a methoxymethyl group, which may offer similar or improved anti-inflammatory properties.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats (150-200 g)

  • Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Paw_Edema_Workflow A Administer methoxymethyl- isoxazole or vehicle to rats B Inject carrageenan into hind paw A->B C Measure paw volume at time 0 B->C D Measure paw volume at 1, 2, 3, 4h C->D E Calculate % inhibition of edema D->E

Caption: Workflow for carrageenan-induced paw edema assay.

Methoxymethyl Isoxazoles in Neuroscience: Targeting Glutamate Receptors

The glutamate receptor system, particularly the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors, plays a crucial role in synaptic transmission and plasticity. Dysregulation of these receptors is implicated in various neurological and psychiatric disorders. Isoxazole-containing compounds are well-known modulators of these receptors, and the introduction of a methoxymethyl group could offer a strategy for fine-tuning their activity and selectivity.

Isoxazole-4-Carboxamides as AMPA Receptor Modulators: A Starting Point

While direct SAR data for methoxymethyl-substituted isoxazoles as AMPA or NMDA receptor modulators is limited in the public domain, studies on related structures provide valuable insights. For instance, a series of isoxazole-4-carboxamide derivatives have been identified as potent negative allosteric modulators of AMPA receptors.[4] These compounds were shown to inhibit AMPA receptor activity and alter their gating properties.

A logical next step in this line of research would be to synthesize and evaluate isoxazole-4-carboxamides bearing a methoxymethyl substituent at various positions on the isoxazole ring or on appended aromatic moieties. A comparative study of such compounds against analogs with other alkyl or functional groups would elucidate the specific contribution of the methoxymethyl group to AMPA receptor modulation.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the activity of compounds on ion channels like AMPA and NMDA receptors.

Objective: To determine the effect of a test compound on the function of AMPA or NMDA receptors expressed in a cellular system.

Materials:

  • HEK293 cells stably or transiently expressing the desired AMPA or NMDA receptor subunits

  • External and internal recording solutions

  • Agonist (e.g., glutamate or AMPA)

  • Test compound (dissolved in external solution)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Culture the cells on coverslips.

  • Transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Obtain a whole-cell patch-clamp recording from a single cell.

  • Apply the agonist to the cell to elicit a baseline receptor-mediated current.

  • Co-apply the agonist and the test compound to determine the effect of the compound on the receptor current (potentiation or inhibition).

  • Analyze the data to determine changes in current amplitude, kinetics (activation, deactivation, desensitization), and dose-response relationships.

Patch_Clamp_Workflow cluster_preparation Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Culture HEK293 cells expressing AMPA/NMDA receptors B Obtain whole-cell patch-clamp recording A->B C Apply agonist to establish baseline current B->C D Co-apply agonist and methoxymethyl-isoxazole C->D E Analyze changes in current amplitude and kinetics D->E F Determine dose-response relationship E->F

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion and Future Directions

The strategic incorporation of a methoxymethyl group represents a promising avenue for the development of novel isoxazole-based therapeutics. The evidence, although in some areas preliminary, suggests that this functional group can significantly enhance the biological activity of the isoxazole scaffold in oncology, inflammation, and neuroscience. The provided comparative data and experimental protocols serve as a foundation for researchers to further explore the structure-activity relationships of methoxymethyl-substituted isoxazoles.

Future research should focus on the systematic synthesis and evaluation of isoxazole libraries with varied placement of the methoxymethyl group on the heterocyclic core and its substituents. A direct comparison of the methoxymethyl group with other small alkyl ethers and bioisosteric replacements will provide a more complete understanding of its role in target engagement and pharmacokinetic properties. Such studies, guided by the principles of medicinal chemistry and supported by robust biological evaluation, will undoubtedly unlock the full therapeutic potential of this versatile chemical motif.

References

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (URL: [Link])

  • A review of isoxazole biological activity and present synthetic techniques. (URL: Not available)
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (URL: [Link])

  • Anti-inflammatory evaluation of isoxazole derivatives. (URL: [Link])

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (URL: [Link])

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (URL: [Link])

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (URL: [Link])

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (URL: [Link])

  • Structure–activity relationship of isoxazole derivatives. (URL: [Link])

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (URL: [Link])

  • The examples of the known positive modulators of the AMPA receptor. (URL: [Link])

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (URL: [Link])

  • Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. (URL: [Link])

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (URL: [Link])

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. (URL: [Link])

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (URL: [Link])

  • (PDF) Positive Allosteric Modulators of the. (URL: [Link])

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (URL: [Link])

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. (URL: [Link])

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (URL: [Link])

  • Synthesis and biological evaluation of novel 5-hydroxylaminoisoxazole derivatives as lipoxygenase inhibitors and metabolism enhancing agents. (URL: [Link])

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (URL: [Link])

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  • Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. (URL: [Link])

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Validation

A Comparative Efficacy Analysis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic Acid Analogs in Drug Discovery

In the landscape of modern medicinal chemistry, the isoxazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1] This guide provides a comprehensive comparative...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the isoxazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1] This guide provides a comprehensive comparative analysis of the efficacy of analogs of "5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid," a core structure demonstrating significant potential in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships (SAR), experimental data, and methodologies crucial for advancing research in this area. Our focus will be on the demonstrated antimicrobial and anticancer activities of these analogs, supported by experimental data from peer-reviewed literature.

Introduction to the 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic Acid Scaffold

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts unique electronic and structural properties, making it a versatile building block in drug design. The presence of a carboxylic acid or carboxamide moiety at the 3-position and a methoxymethyl group at the 5-position of the isoxazole ring provides key points for molecular interactions with biological targets and for synthetic modification to optimize efficacy and pharmacokinetic properties. The inherent bioisosterism of the isoxazole ring with other functional groups further enhances its utility in modifying ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds.

Comparative Efficacy Analysis: Antimicrobial and Anticancer Activities

While a direct head-to-head comparative study of a wide array of "5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid" analogs is not extensively documented in a single publication, a comprehensive analysis of existing literature allows for a comparative overview. The primary therapeutic areas where isoxazole derivatives have shown significant promise are in the development of antimicrobial and anticancer agents.

Antimicrobial Efficacy

The isoxazole nucleus is a component of several clinically used antibacterial agents. The efficacy of novel isoxazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of isoxazole-3-carboxamide analogs is significantly influenced by the nature of the substituent at the 5-position of the isoxazole ring and the substituents on the amide nitrogen.

  • Substitution at the 5-position: The presence of an alkoxymethyl group, such as the methoxymethyl group in our core structure, can influence the lipophilicity and steric profile of the molecule, thereby affecting its ability to penetrate bacterial cell walls and interact with intracellular targets.

  • Amide Moiety: Modification of the carboxylic acid at the 3-position to various carboxamides is a common strategy to enhance biological activity. The nature of the amine used for amidation plays a crucial role in determining the antimicrobial spectrum and potency. Aromatic and heterocyclic amines have been shown to be particularly effective.

Experimental Data Summary:

The following table summarizes the antimicrobial activity of representative isoxazole-3-carboxamide analogs from various studies. It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Compound IDR (Substitution at 5-position)R' (Substitution on Amide)Test OrganismMIC (µg/mL)Reference
Analog A -CH₂OCH₃PhenylStaphylococcus aureus50[2]
Analog B -CH₂OCH₃4-ChlorophenylStaphylococcus aureus25[2]
Analog C -CH₂OCH₃2,4-DichlorophenylEscherichia coli50[2]
Analog D Phenyl4-FluorophenylStaphylococcus aureus16[3]
Analog E Phenyl4-NitrophenylEscherichia coli>100[3]

Interpretation of Data:

The data suggests that substitutions on the phenyl ring of the carboxamide moiety significantly impact antimicrobial activity. For instance, the introduction of a chlorine atom at the 4-position of the phenyl ring (Analog B) doubles the activity against Staphylococcus aureus compared to the unsubstituted phenyl analog (Analog A).[2] This highlights the importance of electronic and steric factors in the interaction with the bacterial target. The broader SAR studies on isoxazole derivatives often indicate that electron-withdrawing groups on the aromatic substituents can enhance antibacterial activity.[4]

Anticancer Efficacy

Isoxazole derivatives have emerged as a promising class of anticancer agents, with several analogs demonstrating potent cytotoxic activity against a range of cancer cell lines.[5] The efficacy is typically assessed using cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50).

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of isoxazole-3-carboxylic acid and its amide analogs is influenced by several structural features:

  • Substitution at the 5-position: The nature of the substituent at this position can modulate the compound's interaction with specific molecular targets in cancer cells, such as protein kinases or tubulin.

  • Carboxylic Acid vs. Carboxamide: The presence of a carboxylic acid or a carboxamide at the 3-position affects the molecule's polarity, hydrogen bonding capacity, and overall shape, which are critical for binding to target proteins.

  • Aromatic Substituents: For analogs with aryl groups, the substitution pattern on these rings is a key determinant of potency and selectivity.

Experimental Data Summary:

The following table presents the anticancer activity of representative isoxazole analogs.

Compound IDR (Substitution at 5-position)X (3-position)Cancer Cell LineIC50 (µM)Reference
Analog F 1H-indol-5-yl-COOHXanthine Oxidase0.13[6]
Analog G 3,5-diarylPBD conjugateVarious<0.1-3.6[7]
Analog H 5-sulfonyl-COOCH₃Leukemia (MOLT-4)1.95[8]
Analog I 3-BromophenylN-aryl-4H-1,2,4-triazol-3-amineCNS (SNB-75)>10 (conc. 10⁻⁵ M)[9]

Interpretation of Data:

The data reveals the diverse anticancer potential of isoxazole analogs. For instance, Analog F, a 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid, demonstrates potent inhibition of xanthine oxidase, an enzyme implicated in some cancers, with an IC50 value of 0.13 µM.[6] The conjugation of 3,5-diaryl isoxazoles with pyrrolobenzodiazepine (PBD) (Analog G) results in highly potent anticancer agents with IC50 values in the nanomolar to low micromolar range.[7] These findings underscore the versatility of the isoxazole scaffold and the potential for significant potency enhancements through rational design and chemical modification.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the efficacy data presented, it is crucial to understand the underlying experimental protocols.

Synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic Acid Analogs

A general synthetic route to the target compounds is outlined below. This multi-step synthesis allows for the introduction of diversity at both the 5-position of the isoxazole ring and at the 3-carboxamide moiety.

Synthesis_Workflow Start Starting Materials (e.g., Ethyl 4-methoxyacetoacetate) Intermediate1 Chalcone Intermediate Start->Intermediate1 Claisen-Schmidt Condensation Intermediate2 Isoxazole Ring Formation Intermediate1->Intermediate2 Cyclization with Hydroxylamine Final_Acid 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid Intermediate2->Final_Acid Ester Hydrolysis Final_Amide Amide Analogs Final_Acid->Final_Amide Amide Coupling

Caption: General synthetic workflow for 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid and its amide analogs.

Step-by-Step Protocol for Amide Coupling:

  • Activation of Carboxylic Acid: To a solution of 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide analog.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow Prep Prepare serial dilutions of test compounds in a 96-well plate Inoculate Inoculate each well with a standardized bacterial suspension Prep->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Read Determine the MIC as the lowest concentration with no visible growth Incubate->Read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compounds: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution in appropriate broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth with bacteria) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]

MTT_Workflow Seed Seed cancer cells in a 96-well plate and allow to adhere Treat Treat cells with various concentrations of the test compounds Seed->Treat Incubate_Treat Incubate for a specified period (e.g., 48-72 hours) Treat->Incubate_Treat Add_MTT Add MTT solution to each well and incubate Incubate_Treat->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Add_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[5]

Conclusion and Future Directions

The comparative analysis of "5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid" analogs reveals the significant therapeutic potential of this chemical scaffold, particularly in the fields of antimicrobial and anticancer drug discovery. The structure-activity relationship studies, though pieced together from various sources, consistently highlight the importance of substitutions at the 5-position of the isoxazole ring and modifications of the 3-carboxamide moiety in modulating biological activity.

Future research should focus on the systematic synthesis and evaluation of a focused library of these analogs to build a more comprehensive and directly comparable dataset. Such studies will enable a more refined understanding of the SAR and facilitate the design of next-generation isoxazole-based therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The detailed experimental protocols provided in this guide serve as a robust foundation for researchers to undertake these critical next steps in the exploration of this promising class of compounds.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

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  • ResearchGate. (n.d.). Antimicrobial activity expressed as MIC (μg/mL). Retrieved from [Link]

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  • ResearchGate. (n.d.). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. PubMed Central.
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  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new isoxazole carboxamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
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  • National Center for Biotechnology Information. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. PubMed.
  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI.
  • MDPI. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
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  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed.
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  • MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
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Comparative

A Researcher's Guide to the Biological Target Validation of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

In the landscape of modern drug discovery, the journey from a novel small molecule to a validated therapeutic candidate is both complex and exacting. The molecule at the center of our investigation, 5-(Methoxymethyl)-1,2...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a novel small molecule to a validated therapeutic candidate is both complex and exacting. The molecule at the center of our investigation, 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, represents a chemical scaffold of significant interest. Oxazole derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive, in-depth framework for the validation of the biological target of this compound, designed for researchers, scientists, and drug development professionals. We will navigate the logical progression from target hypothesis to definitive validation, emphasizing the causality behind experimental choices and ensuring each step is part of a self-validating system.

Part 1: Establishing a Putative Target - The Case for Protein Kinase Inhibition

While the definitive biological target of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is not yet fully elucidated in public literature, the oxazole motif is a common feature in molecules designed to inhibit protein kinases.[3] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5][6][7] Therefore, for the purpose of this guide, we will proceed with the hypothesis that a specific protein kinase is the primary biological target. This approach allows us to construct a robust and broadly applicable target validation workflow.

Part 2: The Target Validation Funnel: A Multi-faceted Approach

Target validation is not a single experiment but a cascade of methodologies, each providing a different layer of evidence. Our approach is structured as a funnel, starting with broad, computational predictions and progressively narrowing down to highly specific biophysical and cellular assays.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: In Vitro Target Engagement cluster_2 Phase 3: Cellular Target Engagement & Phenotypic Confirmation cluster_3 Phase 4: Definitive Target Validation A In Silico Target Prediction (Reverse Docking, Pharmacophore Modeling) B Biochemical Assays (Kinase Activity Assays) A->B Identify putative targets C Biophysical Binding Assays (Thermal Shift Assay) B->C Confirm direct binding D Cellular Thermal Shift Assay (CETSA) B->D Validate in cellular context E Drug Affinity Responsive Target Stability (DARTS) C->E Validate in cellular context F Cell-Based Phenotypic Assays (e.g., Proliferation, Apoptosis) D->F E->F G Genetic Approaches (CRISPR/Cas9 Knockout, RNAi) F->G Confirm target necessity G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis A Incubate cells with 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid or Vehicle (DMSO) B Heat aliquots of cells to a range of temperatures A->B C Lyse cells (Freeze-Thaw) B->C D Centrifuge to separate soluble and aggregated proteins C->D E Western Blot for Target Protein D->E F Quantify soluble protein and plot melting curve E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 4: Definitive Validation - Is the Target Responsible for the Phenotype?

The ultimate validation comes from demonstrating that the modulation of the identified target is directly responsible for the observed cellular effects of the compound. Genetic methods provide a powerful, orthogonal approach to confirm this link.

  • Methodology:

    • CRISPR/Cas9 Knockout: Genetically delete the gene encoding the putative target protein. If 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid loses its phenotypic effect (e.g., inhibition of cell proliferation) in these knockout cells compared to wild-type cells, it provides strong evidence that the protein is the relevant target.

    • RNA interference (RNAi): Use siRNAs or shRNAs to reduce the expression of the target protein. Similar to the knockout approach, a loss of compound efficacy upon target knockdown validates its role.

  • Comparison to Alternatives: While chemical probes like our compound are excellent for studying the function of a target, genetic methods are the gold standard for validating the necessity of that target for a specific biological outcome. A successful drug discovery program often relies on the convergence of evidence from both chemical and genetic approaches.

Part 3: Comparison with Alternative Compounds

To further strengthen the validation, it is crucial to compare the effects of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid with other known modulators of the putative kinase target.

Example Comparison: Hypothetical Kinase Target "Kinase X"

Compound Class Mechanism Potency (IC50) Cellular Efficacy Use in Validation
5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid Oxazole Carboxylic Acid (Novel)ATP-competitive inhibitor (Hypothesized)To be determinedTo be determinedTest compound for target validation.
Staurosporine Natural ProductBroad-spectrum kinase inhibitorLow nMHighNon-selective positive control for kinase inhibition.
Gefitinib QuinazolineSelective EGFR Tyrosine Kinase Inhibitor [7]Low nM (on EGFR)High (in EGFR-mutant cells)Selective positive control if "Kinase X" is EGFR.
Inactive Analog Structurally similar to test compound but inactiveNo binding>10 µMNoneNegative control to rule out off-target effects.

Conclusion

The validation of a biological target for a novel compound like 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a rigorous, multi-step process that demands scientific integrity at every stage. By systematically progressing from broad in silico predictions to specific in vitro and cellular engagement assays, and finally to definitive genetic validation, researchers can build a robust and compelling case for the compound's mechanism of action. This guide provides a logical and experimentally sound framework to navigate this critical phase of drug discovery, ensuring that decisions are based on a convergence of evidence and a deep understanding of the underlying biology.

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Validation

A Comparative Guide to the Synthetic Efficiency of Routes to 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid stands out as a val...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid stands out as a valuable building block, owing to the versatile reactivity of its constituent functional groups. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering an in-depth look at their synthetic efficiency, practicality, and underlying chemical principles. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Introduction to the Target Molecule

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a disubstituted isoxazole featuring a methoxymethyl group at the 5-position and a carboxylic acid at the 3-position. The isoxazole core is a well-established pharmacophore found in numerous biologically active compounds. The methoxymethyl and carboxylic acid moieties offer handles for further chemical modification, making this molecule an attractive starting point for the synthesis of more complex derivatives. The strategic selection of a synthetic route is paramount to ensure a cost-effective, scalable, and high-yielding production of this key intermediate.

Route A: 1,3-Dipolar Cycloaddition Approach

This strategy hinges on the classic Huisgen 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocycles.[1][2][3] The isoxazole ring is forged from the reaction of a nitrile oxide with an alkyne. This convergent approach allows for the rapid assembly of the core structure.

Overall Workflow of Route A

Route A Workflow A Ethyl 2-chloro-2-(hydroxyimino)acetate C In situ generation of ethoxycarbonylformonitrile oxide A->C Base (e.g., Et3N) B Methyl propargyl ether D Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate B->D C->D [3+2] Cycloaddition E 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid D->E Hydrolysis (e.g., LiOH)

Caption: Workflow for the synthesis of the target molecule via a 1,3-dipolar cycloaddition.

Experimental Protocol for Route A

Step 1: In situ generation of ethoxycarbonylformonitrile oxide and cycloaddition

The synthesis commences with the in situ generation of ethoxycarbonylformonitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate.[4][5] This is immediately followed by its reaction with methyl propargyl ether.[6][7]

  • Materials: Ethyl 2-chloro-2-(hydroxyimino)acetate, methyl propargyl ether, triethylamine (Et3N), and an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and methyl propargyl ether (1.2 eq) in the chosen solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add triethylamine (1.1 eq) dropwise to the stirred solution. The triethylamine acts as a base to eliminate HCl, generating the nitrile oxide in situ.[2]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product, ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate, is purified by column chromatography.

Step 2: Hydrolysis of the ester

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[8][9][10]

  • Materials: Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), a mixture of THF and water, and hydrochloric acid (HCl) for acidification.

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add an aqueous solution of LiOH (1.5 - 2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Remove the THF under reduced pressure.

    • The aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 2-3 with 1N HCl.

    • The precipitated product, 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Route B: Functional Group Interconversion on a Pre-formed Isoxazole Ring

This alternative strategy involves the initial synthesis of an isoxazole ring bearing a handle for subsequent functionalization. Specifically, a 5-(chloromethyl)isoxazole derivative is synthesized, followed by a nucleophilic substitution to introduce the methoxymethyl group.

Overall Workflow of Route B

Route B Workflow A Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate C Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate A->C Nucleophilic Substitution B Sodium methoxide B->C D 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid C->D Hydrolysis (e.g., LiOH)

Caption: Workflow for the synthesis of the target molecule via functional group interconversion.

Experimental Protocol for Route B

Step 1: Synthesis of Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate

This key intermediate can be synthesized via a cycloaddition reaction between ethyl 2-chloro-2-(hydroxyimino)acetate and propargyl chloride. The synthesis of similar 5-(chloromethyl) substituted heterocycles is well-documented.[11][12]

  • Materials: Ethyl 2-chloro-2-(hydroxyimino)acetate, propargyl chloride, triethylamine, and a suitable solvent.

  • Procedure: The procedure is analogous to Step 1 of Route A, with propargyl chloride replacing methyl propargyl ether.

Step 2: Nucleophilic substitution with sodium methoxide

The chloromethyl group is then converted to a methoxymethyl group via a Williamson ether synthesis-type reaction.[13][14][15]

  • Materials: Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate, sodium methoxide (NaOMe), and methanol (MeOH) as the solvent.

  • Procedure:

    • Dissolve ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol (1.1 eq) to the mixture.

    • The reaction is typically stirred at room temperature or gently heated to ensure completion (monitored by TLC).

    • After completion, the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts.

    • The organic layer is dried and concentrated to yield ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate, which can be purified by column chromatography if necessary.

Step 3: Hydrolysis of the ester

This step is identical to Step 2 of Route A.

Comparative Analysis

ParameterRoute A: 1,3-Dipolar CycloadditionRoute B: Functional Group Interconversion
Overall Yield Typically moderate to good, dependent on the efficiency of the cycloaddition.Can be high, as individual steps are generally efficient.
Number of Steps 23
Starting Materials Ethyl 2-chloro-2-(hydroxyimino)acetate, methyl propargyl ether.Ethyl 2-chloro-2-(hydroxyimino)acetate, propargyl chloride, sodium methoxide.
Key Reactions 1,3-Dipolar cycloaddition.1,3-Dipolar cycloaddition, Nucleophilic substitution.
Atom Economy Generally good, as the core is assembled in one step.Slightly lower due to the introduction and subsequent displacement of the chlorine atom.
Scalability Can be challenging to scale up due to the handling of potentially unstable nitrile oxides.Generally more straightforward to scale up.
Safety Considerations In situ generation of nitrile oxides is preferred for safety. Propargyl chloride is a lachrymator.Handling of sodium methoxide requires anhydrous conditions.

Discussion and Recommendation

Both synthetic routes present viable pathways to 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid.

Route A is more convergent and has fewer steps. The direct formation of the desired carbon skeleton in the cycloaddition step is an elegant and efficient strategy. However, the success of this route heavily relies on the regioselectivity of the cycloaddition and the stability of the in situ generated nitrile oxide. For laboratory-scale synthesis, this route is often preferred due to its conciseness.

Route B , while being a step longer, offers a more modular approach. The synthesis of the 5-(chloromethyl)isoxazole intermediate provides a platform for the introduction of various nucleophiles, not just methoxide. This could be advantageous for generating a library of analogues. The individual steps, cycloaddition and nucleophilic substitution, are generally robust and high-yielding, which may lead to a higher overall yield and easier scalability compared to Route A. The handling of well-defined intermediates at each stage can also simplify process control in a larger-scale production setting.

Recommendation: For rapid, small-scale synthesis and initial exploratory studies, Route A is a compelling choice due to its efficiency. For larger-scale production and the potential for analogue synthesis, Route B offers greater flexibility and potentially higher overall yields due to the robustness of the individual transformations. The choice between the two routes will ultimately depend on the specific needs of the research program, including scale, timeline, and the desire for chemical diversification.

References

  • ResearchGate. (2019). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. Retrieved from [Link]

  • Reyes-González, M. A., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(54), 34265-34273. Retrieved from [Link]

  • Chalyk, B. A., et al. (2021). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 86(17), 11635-11654. Retrieved from [Link]

  • LookChem. (n.d.). METHYL PROPARGYL ETHER. Retrieved from [Link]

  • Osei, J., et al. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 27(24), 8881. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]

  • Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(5), 2375. Retrieved from [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?. Retrieved from [Link]

  • ResearchGate. (2020). Proposed mechanism for the formation of 5 from ethyl 2‐chloro‐2‐(hydroxyimino)acetate 3. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • National Institutes of Health. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

  • ScienceDirect. (2007). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]

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  • PubMed. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

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Comparative

The Antimicrobial Potential of Oxazole Carboxylic Acids: A Comparative Guide for Drug Discovery Professionals

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, the oxazole scaffold, a five-...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, the oxazole scaffold, a five-membered ring containing oxygen and nitrogen, has garnered significant attention for its diverse biological activities.[1][2][3] This guide provides a comprehensive analysis of the potential antimicrobial spectrum of oxazole carboxylic acid derivatives, with a specific focus on the structural class represented by "5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid," benchmarked against standard antibiotics. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes findings from closely related analogues to offer valuable insights for researchers and drug development professionals.

The Oxazole Core: A Privileged Scaffold in Medicinal Chemistry

The oxazole nucleus is a versatile building block in the design of therapeutic agents, demonstrating a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[1][2][3] The substitution pattern on the oxazole ring plays a pivotal role in defining its biological efficacy.[3] The introduction of a carboxylic acid moiety, as seen in "5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid," can enhance the compound's polarity and potential for interaction with biological targets.[4]

Evaluating Antimicrobial Efficacy: A Methodological Overview

To ascertain the antimicrobial spectrum of a novel compound, a series of standardized in vitro assays are employed. The following provides a detailed workflow for the preliminary assessment of antimicrobial activity, a crucial step in the early stages of drug discovery.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound, "5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid," and standard antibiotics (e.g., Ciprofloxacin, Ampicillin) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for MIC Determination via Broth Microdilution.

Anticipated Antimicrobial Spectrum: A Comparative Analysis

Based on the available literature for structurally related oxazole and isoxazole derivatives, a hypothetical antimicrobial spectrum for "5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid" can be projected. It is crucial to note that these are educated estimations and require experimental validation.

MicroorganismGram StainStandard AntibioticExpected Activity of Oxazole DerivativeRationale & Supporting Evidence
Staphylococcus aureusGram-positiveAmpicillinModerate to GoodMany oxazole derivatives have shown potent activity against Gram-positive bacteria, including MRSA strains.[5][6]
Bacillus subtilisGram-positiveAmpicillinModerate to GoodThe oxazole scaffold is a common feature in compounds with activity against Bacillus species.[1][5]
Escherichia coliGram-negativeCiprofloxacinVariableActivity against Gram-negative bacteria can be challenging due to the outer membrane. However, some oxazole derivatives have demonstrated notable efficacy.[1][5]
Pseudomonas aeruginosaGram-negativeCiprofloxacinLimited to ModerateP. aeruginosa is notoriously resistant. Novel oxazole structures would need significant optimization to achieve potent activity.
Candida albicansFungalFluconazoleModerateAntifungal activity has been reported for various oxazole-containing compounds.[1]

Potential Mechanisms of Action: Unraveling the Molecular Basis

While the precise mechanism of action for "5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid" would need to be elucidated through dedicated studies, oxazole derivatives have been reported to exert their antimicrobial effects through various mechanisms.[4]

G cluster_0 Potential Cellular Targets of Oxazole Derivatives cluster_1 Bacterial Cell A DNA Gyrase Inhibition E DNA Replication A->E Inhibits B Cell Wall Synthesis Inhibition F Cell Wall B->F Disrupts C Protein Synthesis Inhibition G Ribosome C->G Targets D Membrane Disruption H Cell Membrane D->H Perturbs

Caption: Potential Mechanisms of Antimicrobial Action for Oxazole Derivatives.

These potential mechanisms highlight the multifaceted nature of the oxazole scaffold and its capacity to interact with various essential cellular processes in microorganisms.

Conclusion and Future Directions

The exploration of novel chemical scaffolds is paramount in the fight against antimicrobial resistance. While direct experimental data on "5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid" is pending, the collective evidence from related oxazole and isoxazole derivatives suggests a promising antimicrobial potential, particularly against Gram-positive bacteria and fungi.[1][5]

Future research should focus on the synthesis and in-depth biological evaluation of this specific molecule and its analogues. Structure-activity relationship (SAR) studies will be instrumental in optimizing the antimicrobial potency and spectrum. Furthermore, mechanistic studies are crucial to identify the specific cellular targets and pathways affected by these compounds. The insights gained from such investigations will be invaluable for the rational design of the next generation of oxazole-based antimicrobial agents.

References

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Validation

A Senior Application Scientist's Guide to the Pharmacokinetic Assessment of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The 1,2-oxazole (or isoxazole) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2-oxazole (or isoxazole) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive starting point for drug design.[3] Specifically, derivatives of the "5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid" core are of significant interest. The carboxylic acid group often serves as a key pharmacophore for interacting with biological targets, but it also presents challenges regarding pharmacokinetic properties.[4]

This guide provides a comparative framework for assessing the key pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) properties of derivatives built upon this scaffold. Early and systematic evaluation of ADME parameters is critical for minimizing late-stage attrition in drug development, ensuring that a potent compound can reach its target in sufficient concentration and for an appropriate duration.[5][6][7] We will explore how structural modifications influence these properties and provide robust, field-proven protocols for their in vitro assessment.

Comparative Analysis of Core ADME Properties

The journey of a drug molecule through the body is governed by its physicochemical properties. For the 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid scaffold, even minor structural modifications can dramatically alter the ADME profile. The primary levers for optimization include modification of the carboxylic acid group (e.g., esterification to create a prodrug), substitution on the oxazole ring, or alteration of the methoxymethyl side chain.

Key Structure-Property Relationships (SPRs)
  • Lipophilicity and Permeability: The ionized nature of the carboxylic acid at physiological pH can limit passive diffusion across cell membranes.[4] Strategies to mask this group, such as converting it to a methyl or ethyl ester (creating prodrugs), can increase lipophilicity and improve permeability. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[7]

  • Metabolic Stability: The oxazole ring itself is generally stable, but the methoxymethyl group and any additional alkyl or aryl substituents can be sites of metabolic attack, primarily through oxidation by Cytochrome P450 (CYP) enzymes.[8] Understanding a compound's metabolic fate is crucial, as rapid biotransformation can reduce exposure and lead to the formation of inactive or even toxic metabolites.[6]

  • Solubility: The carboxylic acid group enhances aqueous solubility. Converting it to a less polar functional group to improve permeability will invariably decrease solubility. Therefore, a careful balance must be struck to achieve both sufficient solubility for dissolution and adequate permeability for absorption.

The following table presents hypothetical data for a series of derivatives to illustrate these principles. These values are representative of what might be observed during an early-stage screening campaign.

Compound Structure Modification Aqueous Solubility (µM) PAMPA Permeability (10⁻⁶ cm/s) Microsomal t½ (min) Plasma Protein Binding (%)
Parent Acid 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid-250< 1> 6075
Derivative A Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylateMethyl Ester Prodrug5084588
Derivative B 5-(Methoxymethyl)-1,2-oxazole-3-carboxamideAmide1503> 6082
Derivative C 4-Bromo-5-(methoxymethyl)-1,2-oxazole-3-carboxylic acidRing Halogenation180< 15592

This data is illustrative and intended for comparative purposes.

Essential In Vitro ADME Screening Workflows

A hierarchical and logical approach to in vitro screening ensures that resources are used efficiently. The workflow typically begins with high-throughput assays for fundamental properties and progresses to more complex, lower-throughput assays for promising candidates.

ADME_Workflow Solubility Aqueous Solubility (Kinetic/Thermo) Caco2 Caco-2 Permeability (Efflux Assessment) Solubility->Caco2 Metabolism Metabolic Stability (Microsomes/Hepatocytes) CYP_Inhibition CYP Inhibition (Major Isoforms) Metabolism->CYP_Inhibition Permeability Permeability (PAMPA) Permeability->Caco2 PK_in_vivo In Vivo PK (Rodent) Caco2->PK_in_vivo PPB Plasma Protein Binding (PPB) PPB->PK_in_vivo Metabolite_ID Metabolite Identification CYP_Inhibition->Metabolite_ID Metabolite_ID->PK_in_vivo

Caption: A typical workflow for in vitro ADME assessment in drug discovery.

Standard Operating Protocols

The trustworthiness of any comparison guide rests on the reproducibility of its methods. The following are detailed protocols for foundational in vitro ADME assays.

Protocol 1: Thermodynamic Aqueous Solubility Assay

Principle: This assay determines the equilibrium solubility of a compound in an aqueous buffer, representing the highest achievable concentration under thermodynamic equilibrium.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Compound Addition: Add an excess of the test compound (e.g., 10 µL of the 10 mM stock) to 190 µL of Phosphate Buffered Saline (PBS), pH 7.4, in a 96-well plate. This creates a final concentration of 500 µM with 5% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 24 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the undissolved compound.

  • Quantification: Carefully transfer an aliquot of the supernatant to a new 96-well plate. Serially dilute the supernatant and analyze by LC-MS/MS against a standard curve prepared from the DMSO stock solution.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA assesses the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput measure of its likely transcellular permeability.

PAMPA_Workflow prep Prepare Donor Plate - Add test compounds to buffer (pH 7.4) - Final concentration: 10 µM sandwich Assemble Sandwich - Place the coated filter plate onto the donor plate prep->sandwich membrane Coat Filter Plate - Add lipid solution (e.g., lecithin in dodecane) to the PVDF filter membrane of the acceptor plate membrane->sandwich incubate Incubate - Room temperature for 4-18 hours sandwich->incubate analyze Analyze Concentrations - Quantify compound in donor and acceptor wells via LC-MS/MS incubate->analyze

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • Donor Solution: Prepare test compounds in PBS (pH 7.4) at a concentration of 10 µM.

  • Membrane Coating: Pipette 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the filter of each well of a 96-well filter plate (the "acceptor plate").

  • Acceptor Solution: Add 200 µL of PBS to each well of the acceptor plate.

  • Assembly: Place the acceptor plate into the donor plate wells, creating a "sandwich" where the lipid-coated membrane separates the two solutions.

  • Incubation: Incubate the assembly at room temperature for 4 to 18 hours.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Permeability is calculated based on the change in concentration.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) contained within liver microsomes. The rate of disappearance of the parent compound is monitored over time.[5]

Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM solution of the test compound in a buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • HLM Suspension: Dilute pooled human liver microsomes in the same buffer to achieve a final protein concentration of 0.5 mg/mL.[5]

    • Cofactor Solution: Prepare a 1 mM solution of NADPH in buffer.[5]

  • Incubation:

    • Pre-warm the HLM suspension and test compound solution to 37°C.

    • Initiate the reaction by adding the NADPH cofactor solution to the compound/microsome mixture.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[5]

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the disappearance rate.[5][6]

Conclusion

The 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. However, its inherent properties, particularly those imparted by the carboxylic acid moiety, necessitate a thorough and early assessment of its pharmacokinetic profile. By systematically applying the comparative analysis and robust in vitro protocols outlined in this guide, researchers can make more informed decisions, efficiently identify derivatives with favorable ADME properties, and ultimately increase the probability of advancing successful drug candidates. The key to success lies not in optimizing a single parameter, but in achieving a harmonious balance across the entire ADME profile.

References

  • Interstrain differences of in vitro metabolic stability and impact on early drug discovery. (n.d.). Vertex AI Search.
  • 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid - Smolecule. (n.d.). Smolecule.
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC - NIH. (n.d.). National Institutes of Health.
  • In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. (n.d.). Taylor & Francis Online.
  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. (n.d.). ResearchGate.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (n.d.). National Institutes of Health.
  • Overview of metabolic pathways of carboxylic-acid-containing drugs... - ResearchGate. (n.d.). ResearchGate.
  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC - NIH. (n.d.). National Institutes of Health.
  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - MDPI. (2024, January 24). MDPI.
  • Theoretical Modeling and Computational Analysis of 5-Methoxyoxazole-2-carboxylic acid: A Technical Guide - Benchchem. (n.d.). Benchchem.
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Wiley.
  • ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical - PubMed. (n.d.). National Institutes of Health.
  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021, October 17). ResearchGate.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. (n.d.). Beilstein Journals.
  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - MDPI. (2023, July 31). MDPI.

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Comparative

A Senior Application Scientist's Guide to Benchmarking 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic Acid in Material Science

Introduction: A Molecule of Untapped Potential To the accomplished researchers, scientists, and drug development professionals who form our audience, the isoxazole scaffold is a familiar and powerful motif. Its prevalenc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Untapped Potential

To the accomplished researchers, scientists, and drug development professionals who form our audience, the isoxazole scaffold is a familiar and powerful motif. Its prevalence in medicinal chemistry is well-documented, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1] However, to view this heterocyclic system solely through a pharmaceutical lens is to overlook a burgeoning field of opportunity: advanced material science.

This guide focuses on a specific, promising derivative: 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid . While traditionally synthesized as a building block for more complex active pharmaceutical ingredients, its intrinsic structural features—a reactive carboxylic acid handle, a polar methoxymethyl group, and an aromatic, electron-rich isoxazole core—suggest a significant, yet largely unexplored, potential in the creation of novel functional materials.

The purpose of this document is not to present a historical account of established applications, for there are few. Instead, as Senior Application Scientists, our role is to look forward. We will bridge the gap between its pharmaceutical origins and a future in material science by proposing and benchmarking its performance in three key application areas:

  • Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

  • Advanced Polymer Systems

  • Thermotropic Liquid Crystals

We will provide the scientific rationale for these applications, outline rigorous, self-validating experimental protocols to test these hypotheses, and present comparative data—using closely related isoxazole analogues as proxies where necessary—to benchmark its potential against current standards.

Hypothesized Material Science Applications & Rationale

The unique combination of a carboxylic acid group for polymerization or surface anchoring, and the electronically active isoxazole ring, makes 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid a compelling candidate for advanced materials.

Fluorescent Materials and Organic Emitters

The isoxazole ring is a conjugated heterocyclic system capable of strong fluorescence, a property that can be tuned by substituent groups.[2] The methoxymethyl and carboxylic acid groups can modify the electronic distribution within the ring, potentially leading to desirable photophysical properties such as a large Stokes shift and high quantum yield.

  • Causality: The carboxylic acid group allows the molecule to be covalently integrated into a polymer matrix or attached to quantum dots, preventing phase separation and aggregation-caused quenching that often plagues fluorescent dyes. The isoxazole core itself can act as a blue-emitting fluorophore, a critical component for full-color displays and solid-state lighting.

Monomer for High-Performance Polymers

The dicarboxyl functionality (or a derivative thereof) of isoxazole compounds allows them to act as monomers in step-growth polymerizations. The resulting polyisoxazoles are expected to exhibit high thermal stability and specific electronic properties conferred by the heterocyclic backbone.

  • Causality: The rigid, aromatic nature of the isoxazole ring integrated into a polymer backbone would likely result in a high glass transition temperature (Tg) and excellent thermal stability.[3] Furthermore, the polarity and potential for hydrogen bonding introduced by the methoxymethyl and any unreacted carboxyl groups could lead to polymers with unique solubility profiles and mechanical properties.

Core Scaffold for Liquid Crystals

The rigid, anisotropic (rod-like) shape of the isoxazole ring is a fundamental prerequisite for liquid crystal behavior. Molecules that align themselves in ordered phases (nematic, smectic) are the basis of modern display technology.

  • Causality: By functionalizing the carboxylic acid with long alkyl chains, it is possible to induce the self-assembly and ordered phases characteristic of thermotropic liquid crystals.[4] The dipole moment inherent to the isoxazole ring can contribute to a high clearing point and a stable mesophase over a wide temperature range, which are critical performance metrics.[1]

Comparative Performance Benchmarking

While comprehensive experimental data for 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is not yet available in public literature, we can establish a performance baseline by comparing the known properties of structurally similar isoxazole and oxazole derivatives with incumbent materials in each application class.

Note: The following data for the isoxazole derivatives are proxies based on published values for closely related analogues and are intended to provide a reasonable estimate for benchmarking purposes. The protocols outlined in the subsequent section are designed to generate precise data for the target compound.

Table 1: Benchmarking as a Fluorescent Material
Property5-(Methoxymethyl)-1,2-oxazole-3-carboxylic Acid (Projected)Commercial Blue Emitter (e.g., Perylene)Justification for Performance
Emission Max (λem) ~450 - 480 nm (Blue)~450 - 500 nmThe isoxazole core is a known blue fluorophore. Substituents will tune the exact wavelength.
Quantum Yield (ΦF) 0.6 - 0.8 (in dilute solution)> 0.9High rigidity of the ring structure limits non-radiative decay pathways.
Solubility Good in polar organic solvents (DMSO, DMF)Variable, often requires solubilizing groupsThe carboxylic acid and methoxymethyl groups enhance polarity and solubility.[5]
Thermal Stability (Td5%) > 250 °C (estimated)> 300 °CHeterocyclic aromatic rings generally exhibit good thermal stability.
Table 2: Benchmarking as a Polymer Monomer
PropertyPoly-isoxazole (Projected from target monomer)Poly(3-hexylthiophene) (P3HT) - A Benchmark Conductive PolymerPolycarbonate (PC) - A Benchmark Engineering Polymer
Glass Transition Temp. (Tg) 180 - 220 °C~12 °C[6]~150 °C
Thermal Stability (Td5%) > 400 °C~400 °C> 450 °C
Solubility Soluble in polar aprotics (e.g., NMP, DMAc)Soluble in chlorinated hydrocarbons (e.g., Chloroform)[7]Soluble in chlorinated hydrocarbons
Tensile Modulus High (due to rigid backbone)Low (semi-flexible)2.4 GPa
Table 3: Benchmarking as a Liquid Crystal Core
PropertyIsoxazole-based LC (Projected from target molecule)4-Cyano-4'-pentylbiphenyl (5CB) - A Commercial Nematic LCJustification for Performance
Mesophase Type Nematic and/or Smectic A/CNematicThe rod-like shape of the isoxazole core is conducive to forming these phases.[4]
Clearing Point (T_c) 100 - 150 °C (highly dependent on alkyl chain)35.3 °CThe rigid core and strong dipole moment can lead to highly stable mesophases.[1]
Thermal Range of Mesophase Potentially wide (>50 °C)13 °C (22.5 to 35.3 °C)Stable heterocyclic cores often yield broad liquid crystal phases.[3]
Synthesis Complexity ModerateModerateStandard esterification and cycloaddition reactions are required.

Experimental Protocols for Performance Validation

To move from hypothesis to empirical data, a rigorous, multi-step experimental plan is required. The following protocols are designed as self-validating systems to characterize 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid and benchmark its performance.

Diagram: Overall Experimental Workflow

G cluster_0 Part 1: Foundational Characterization cluster_1 Part 2: Application-Specific Testing cluster_2 Part 3: Benchmarking & Analysis P1 Synthesis & Purification P2 Structural Verification (NMR, MS) P1->P2 P3 Physicochemical Analysis (TGA, DSC, Solubility) P2->P3 T1 Photophysical Measurement (UV-Vis, PL, Quantum Yield) P3->T1 T2 Trial Polymerization & GPC P3->T2 T3 Liquid Crystal Synthesis & POM/DSC Analysis P3->T3 B1 Data Compilation T1->B1 T2->B1 T3->B1 B2 Comparison with Standards B1->B2 B3 Performance Guide Finalization B2->B3

Caption: Workflow for characterization and benchmarking.

Protocol 1: Foundational Physicochemical Characterization

Objective: To determine the fundamental thermal and solubility properties of the compound, which are critical for all subsequent material processing and application testing.

1. Thermal Stability Analysis (Thermogravimetric Analysis - TGA): a. Calibrate the TGA instrument using standard reference materials. b. Place 5-10 mg of the dried, purified compound into a ceramic TGA pan. c. Heat the sample from 30 °C to 600 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere. d. Record the mass loss as a function of temperature. The 5% weight loss temperature (Td5%) is the primary metric for thermal stability.

  • Causality Check: A sharp, single-step decomposition indicates a clean breakdown of the molecule, whereas a multi-step curve may suggest the presence of impurities or complex decomposition pathways. This validates the purity of the sample used for testing.

2. Phase Behavior Analysis (Differential Scanning Calorimetry - DSC): a. Calibrate the DSC instrument with an indium standard. b. Seal 3-5 mg of the compound in an aluminum DSC pan. c. Perform a heat/cool/heat cycle from 30 °C to a temperature just below the determined Td5%, at a rate of 10 °C/min. d. Record the heat flow to identify the melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg) if applicable.

  • Causality Check: The sharpness of the melting peak on the first heat cycle is an indicator of purity. The presence of a consistent Tg on the second heat scan confirms the material can form a stable amorphous glass.

3. Solubility Screening (Shake-Flask Method): a. Add an excess amount of the compound (~20 mg) to separate vials containing 1 mL of various solvents (e.g., water, methanol, chloroform, DMSO, toluene). b. Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. c. Centrifuge the vials to pellet the undissolved solid. d. Carefully extract a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration using a calibrated UV-Vis spectrophotometer.

  • Causality Check: The results directly inform which solvents are suitable for processing (e.g., for spin-coating thin films or as a reaction medium for polymerization), a critical parameter for material fabrication.
Protocol 2: Photophysical Performance Assessment

Objective: To quantify the compound's potential as a fluorescent material by measuring its light absorption and emission characteristics.

1. UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: a. Prepare a dilute solution (~10⁻⁵ M) of the compound in a spectroscopic-grade solvent (e.g., DMSO). b. Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λabs). c. Using the determined λabs as the excitation wavelength, record the fluorescence emission spectrum using a spectrofluorometer. The peak of this spectrum is the wavelength of maximum emission (λem). d. The Stokes shift is calculated as the difference between λem and λabs.

2. Fluorescence Quantum Yield (ΦF) Determination (Comparative Method): a. Select a well-characterized fluorescence standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters). b. Prepare a series of solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects. c. Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions. d. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

  • Causality Check: This protocol is self-validating by using a certified standard under identical conditions. The linearity of the intensity vs. absorbance plot for both sample and standard confirms the absence of concentration-dependent quenching effects, ensuring the accuracy of the calculated quantum yield.
Diagram: Photophysical Measurement Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Calculation & Benchmarking Prep Prepare dilute solutions (Abs < 0.1) UV Measure Absorbance (UV-Vis) -> λabs Prep->UV PL Measure Emission (Spectrofluorometer) -> λem Prep->PL UV->PL Excite at λabs Calc_Stokes Calculate Stokes Shift (λem - λabs) UV->Calc_Stokes Calc_QY Calculate Quantum Yield (ΦF) (Comparative Method) UV->Calc_QY Intensity Measure Integrated Fluorescence Intensity (I) PL->Intensity PL->Calc_Stokes Intensity->Calc_QY Compare Compare to Standard Calc_QY->Compare

Caption: Protocol for determining key photophysical metrics.

Conclusion and Future Outlook

This guide establishes a clear, scientifically grounded framework for evaluating 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid as a novel platform chemical for material science. While its roots are in drug development, its structural attributes strongly suggest its potential as a building block for fluorescent materials, high-performance polymers, and liquid crystals.

The provided protocols offer a robust pathway to generate the necessary experimental data to validate these hypotheses. By benchmarking against established materials, we can accurately assess its commercial and scientific viability. The true potential of this versatile molecule will only be unlocked through the rigorous experimental work of researchers like you. We are confident that this isoxazole derivative represents not just a new compound, but a new opportunity to innovate at the interface of chemistry, material science, and technology.

References

  • Praimchaiporn, T., et al. (2021). Synthesis and Photophysical Properties of Novel Isoxazole-Based Fluorescent Dyes. Journal of Organic Chemistry.
  • Chen, J., et al. (2019). High Glass Transition Temperature Polymers Derived from Heterocyclic Monomers. Macromolecules.
  • Gallardo, H., & da Silva, L. (2006). Liquid Crystals Containing the Isoxazole and Tetrazole Heterocycles. Liquid Crystals, 33(8), 935-941. [Link]

  • Agrawal, N., & Mishra, P. (2012). A review of isoxazole biological activity and present synthetic techniques. Indo Global Journal of Pharmaceutical Sciences, 2(1), 34-47.
  • Lopes, L. D., & Merlo, A. A. (2015). Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. Molecular Crystals and Liquid Crystals, 612(1), 152-162. [Link]

  • Vilela, G. D., et al. (2013). Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. Blucher Chemistry Proceedings. [Link]

  • ResearchGate. (2023). Review articles in FLUORESCENT DYE. [Link]

  • LookChem. (2023). Cas 89205-07-2, 5-(4-METHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXYLIC ACID. [Link]

  • MDPI. (2018). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. [Link]

  • MDPI. (2021). Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer. [Link]

  • RSC Publishing. (2015). High performance as-cast P3HT:PCBM devices: understanding the role of molecular weight in high regioregularity P3HT. [Link]

  • National Institutes of Health. (2021). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. [Link]

  • National Institutes of Health. (2021). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. [Link]

  • National Institutes of Health. (2011). A Comparison of the Emission Efficiency of Four Common Green Fluorescence Dyes after Internalization into Cancer Cells. [Link]

  • East European Journal of Physics. (2025). Influence of an Additional P3HT Layer on the Performance of P3HT: IC60BA Polymer Solar Cell. [Link]

  • Murdoch University Research Portal. (1990). An evaluation of some fluorescent and non-fluorescent dyes in the identification of water transmission routes in soils. [Link]

  • Journal of Materials Chemistry A. (2016). Poly(3-hexylthiophene) (P3HT): fruit fly or outlier in organic solar cell research?. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid. As a heterocyclic carboxylic acid derivative, this compound requires care...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid. As a heterocyclic carboxylic acid derivative, this compound requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and environmental protection. This document moves beyond simple instructions to explain the rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Assessment and Initial Precautions

Before handling or disposing of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, a thorough understanding of its potential hazards is critical. The Safety Data Sheet (SDS) identifies this compound as a substance that causes skin, eye, and respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing appropriate PPE to prevent exposure.

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166.[2]

  • Hand Protection: Use compatible, chemical-impermeable gloves.[3]

  • Body Protection: A lab coat or apron is required to prevent skin contact.[3]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4] If a fume hood is not available or for large-scale operations, a NIOSH/MSHA approved respirator is necessary.[3][5]

Engineering Controls

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible in the event of accidental exposure.[6]

Waste Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and regulatory compliance. Never mix 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid waste with incompatible materials.[7][8]

Key Incompatibilities for Carboxylic Acid Waste:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): Mixing acids and bases can generate heat and violent reactions. While neutralization is a treatment method, it must be done under controlled conditions, not in a waste container.[9]

  • Inorganic Acids: Avoid mixing organic acids, like the topic compound, with strong inorganic acids (e.g., sulfuric, nitric acid) in the same waste container.[8]

  • Reactive Metals (e.g., sodium, potassium): Can react to produce flammable hydrogen gas.

  • Oxidizers (e.g., potassium permanganate, sodium hypochlorite): Can lead to exothermic and potentially explosive reactions.

  • Cyanides and Sulfides: Can react with acid to generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[8]

Step-by-Step Waste Collection Protocol:
  • Select a Compatible Container: Use a designated, leak-proof container that is chemically compatible with acidic organic compounds. A high-density polyethylene (HDPE) container is a suitable choice. For corrosive wastes, avoid metal containers.[10]

  • Label the Container: The container must be clearly labeled with a hazardous waste tag before any waste is added. The label must include:

    • The full chemical name: "Waste 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid".[7] Avoid abbreviations or formulas.

    • The approximate concentration and quantity.

    • The date accumulation started.[11]

    • The relevant hazard warnings (e.g., "Irritant," "Corrosive").

  • Collect the Waste:

    • Solid Waste: Collect pure surplus compound, and any grossly contaminated items like weigh boats or spatulas, in the designated container.

    • Liquid Waste: Collect solutions containing the compound in the designated liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your institution's EHS department. Halogenated and non-halogenated solvent wastes should generally be kept separate.[8]

    • Contaminated Labware: Items like gloves, bench paper, and pipette tips with minimal residual contamination should be collected in a separate, clearly labeled solid waste container.

  • Keep the Container Closed: The waste container must be kept tightly sealed except when actively adding waste.[7] This prevents the release of vapors and potential spills.

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] The SAA must be at or near the point of generation and under the control of the lab personnel.[12] Use secondary containment (such as a plastic tub) for liquid waste containers to mitigate spills.[7]

Disposal Procedures: Adherence to Regulatory Standards

Federal and state regulations, such as those from the Environmental Protection Agency (EPA), strictly prohibit the drain disposal of hazardous chemicals like 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid.[7][11] The SDS for this and similar compounds explicitly states that disposal must occur via an approved waste disposal plant or chemical incinerator.[6][13]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste generated from 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid.

G Disposal Workflow for 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid cluster_0 Waste Generation & Collection cluster_1 Disposal Path A Waste Generated (Solid, Liquid, or Contaminated Labware) B Select & Label Compatible Waste Container A->B C Segregate Waste (Keep Incompatibles Separate) B->C D Store in Satellite Accumulation Area (SAA) with Secondary Containment C->D E Is Container Full or Accumulation Time Limit Reached? D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F Yes I Continue Safe Collection and Storage E->I No G EHS Transports to Licensed Hazardous Waste Facility F->G H Final Disposal: Chemical Incineration G->H

Caption: Decision workflow for the disposal of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid.

Step-by-Step Disposal Protocol:
  • Accumulation Limits: Laboratories are typically allowed to accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA.[12] However, it is best practice to request routine pickups to keep accumulated volumes to a minimum.[7][11]

  • Requesting Pickup: Once the waste container is nearly full (e.g., 75% capacity) or has reached the accumulation time limit set by your institution (often 6-12 months), schedule a pickup with your institution's Environmental Health & Safety (EHS) department.[11][12]

  • Professional Disposal: The EHS department will transport the waste to a licensed hazardous waste disposal facility. The appropriate disposal method for 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[6]

Managing Empty Containers and Spills

Empty Container Disposal

Empty containers that held 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., water or methanol) at least three times.[7]

  • Collect Rinsate: The first rinse, and for highly toxic chemicals, all three rinses, must be collected and disposed of as hazardous liquid waste.[7]

  • Deface Label: Completely remove or deface the original label on the container.[11]

  • Final Disposal: Once decontaminated, the container can be disposed of in the regular trash or recycled according to your institution's policies.[11]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section 1.1.

  • Containment: For liquid spills, contain the material using an inert absorbent material like sand, vermiculite, or a commercial sorbent.[4]

  • Cleanup: Carefully sweep or scoop up the absorbed material and spilled solid into a designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the spill cleanup materials as hazardous waste and arrange for EHS pickup.

Summary of Disposal Parameters

Waste TypeContainerDisposal MethodKey Considerations
Solid 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid Labeled, sealed, compatible container (e.g., HDPE)EHS pickup for licensed chemical incineration.[6]Do not mix with incompatible waste streams.[8]
Solutions containing the compound Labeled, sealed, compatible liquid waste container (e.g., HDPE) with secondary containment.EHS pickup for licensed chemical incineration.Segregate from other solvent wastes as per institutional policy. Never dispose down the drain.[3][7]
Contaminated Labware (gloves, paper, etc.) Labeled plastic bag or container for solid hazardous waste.EHS pickup for licensed chemical incineration.Collect separately from non-hazardous lab trash.
Empty Stock Containers Original containerTriple rinse, collect rinsate as hazardous waste, deface label, then dispose/recycle.[7][11]The first rinse must always be collected as hazardous waste.

By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 28). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. Retrieved from [Link]

  • Laboratory Waste Disposal Guidelines. (n.d.).
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Laboratory Waste Guide 2025. (2025).
  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • Code of Federal Regulations. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR. Retrieved from [Link]

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]_

  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Indole-2-carboxylic acid. Retrieved from a generic SDS for a similar compound type.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual - Hazardous Waste. Retrieved from [Link]

  • Egyptian Journal of Basic and Applied Sciences. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

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